2,2-Dimethyl-3-pentanol
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42943. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,2-dimethylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSVXZJWPVIVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032813 | |
| Record name | 2,2-Dimethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-62-5 | |
| Record name | 2,2-Dimethyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-3-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-DIMETHYL-3-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYL-3-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR5O1LPM79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,2-Dimethyl-3-pentanol (CAS No: 3970-62-5). The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and a logical workflow for property determination.
Core Physical and Chemical Properties
This compound is a secondary alcohol with the chemical formula C7H16O.[1][2] It presents as a clear, colorless liquid at room temperature.[1][3]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, compiled from various sources.
| Property | Value | Conditions |
| Molecular Weight | 116.20 g/mol | |
| Boiling Point | 132 - 135 °C | at 760 mmHg |
| Melting Point | -5 °C | |
| Density | 0.8246 - 0.825 g/mL | at 20-25 °C |
| Water Solubility | 8.13 g/L | at 25 °C |
| Refractive Index | 1.423 - 1.425 | at 20 °C (n20/D) |
| Flash Point | 99 °F (37.2 °C) | |
| Vapor Pressure | 2.8 ± 0.5 mmHg | at 25 °C (Predicted) |
| LogP (Octanol/Water) | 1.8034 | |
| SMILES | CCC(O)C(C)(C)C | |
| CAS Number | 3970-62-5 |
Data sourced from references[1][2][3][4][5].
Experimental Protocols for Property Determination
The following sections detail the general experimental methodologies used to determine the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[6]
Micro-Boiling Point (Capillary Method):
This method is suitable for small sample volumes.[7][8]
-
Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The fusion tube is then attached to a thermometer and heated in a Thiele tube or a melting point apparatus.[9]
-
Heating and Observation: The apparatus is heated slowly. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.[7]
-
Boiling Point Reading: Heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6][7]
Distillation Method:
For larger volumes, simple distillation can be used to determine the boiling point. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature should remain constant during the distillation of a pure substance.[10]
Determination of Density
Density is the mass of a substance per unit volume. It is typically measured in g/mL or g/cm³ for liquids.[11]
Using a Graduated Cylinder and Balance:
This is a straightforward method for determining the density of a liquid.[12][13][14]
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[14]
-
Volume and Mass of Liquid: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus. The combined mass of the cylinder and the liquid is then measured.[12]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[13] To improve accuracy, multiple measurements can be taken and the average calculated.[12][14]
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of a liquid sample like this compound.
Caption: Workflow for the physical characterization of a liquid compound.
Note: Signaling pathways are not applicable to the physical properties of a simple chemical compound like this compound.
References
- 1. echemi.com [echemi.com]
- 2. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. byjus.com [byjus.com]
- 10. vernier.com [vernier.com]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,2-Dimethyl-3-pentanol: Chemical Structure, Bonding, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and physicochemical properties of 2,2-dimethyl-3-pentanol. The document details a potential synthetic route and summarizes key spectroscopic data for the characterization of this secondary alcohol. While direct applications in drug development and specific interactions with signaling pathways are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in the unique properties and potential applications of this sterically hindered alcohol.
Chemical Structure and Identification
This compound, a heptyl alcohol isomer, is a secondary alcohol characterized by a pentane (B18724) backbone with a hydroxyl group at the third carbon and two methyl groups at the second carbon. This substitution pattern results in significant steric hindrance around the hydroxyl group, influencing its reactivity and physical properties.
Systematic Name: 2,2-dimethylpentan-3-ol[1] Chemical Formula: C₇H₁₆O[2][3] CAS Registry Number: 3970-62-5[2][3] Molecular Weight: 116.20 g/mol [1][4]
The structure of this compound is illustrated in the following diagram:
Caption: Chemical structure of this compound.
Chemical Bonding and Molecular Geometry
The molecular structure of this compound is defined by single covalent bonds between its carbon, hydrogen, and oxygen atoms. The carbon atoms in the pentane chain are sp³ hybridized, leading to a tetrahedral geometry around each carbon atom. The C-C-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°. However, steric repulsion between the bulky tert-butyl group and the ethyl group may cause slight distortions in these angles. The C-O-H bond angle in the hydroxyl group is also based on a tetrahedral electron geometry around the oxygen atom but is typically smaller than 109.5° due to the presence of two lone pairs of electrons on the oxygen atom.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [2][3] |
| Molecular Weight | 116.20 g/mol | [1][4] |
| CAS Number | 3970-62-5 | [2][3] |
| Boiling Point | 132 °C | [4] |
| Density | 0.825 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.423 | [4] |
| Appearance | Colorless liquid | [6] |
| Solubility in Water | 8200 mg/L at 25 °C |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
| Spectroscopic Data | Key Features | Source |
| ¹H NMR | Data available, specific shifts not detailed in search results. | [7] |
| ¹³C NMR | Data available, specific shifts not detailed in search results. | |
| Infrared (IR) Spectroscopy | A strong, broad absorption band characteristic of an O-H stretch is expected around 3300-3500 cm⁻¹. C-H stretching absorptions are expected around 2850-3000 cm⁻¹, and a C-O stretching absorption around 1050-1150 cm⁻¹. | [2] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, which can be used to determine the fragmentation pattern and confirm the molecular weight. | [8] |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde.
Proposed Synthesis of this compound via Grignard Reaction
A plausible synthetic route involves the reaction of ethylmagnesium bromide with pivalaldehyde (2,2-dimethylpropanal).
Caption: Proposed Grignard synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Grignard reaction procedures. Researchers should adapt and optimize this protocol based on laboratory conditions and safety guidelines.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Activity and Drug Development Potential
Currently, there is limited information available in the scientific literature regarding the specific biological activities of pure this compound and its potential applications in drug development.
One study identified this compound as a volatile organic compound produced by the octocoral-associated bacterium Pseudoalteromonas sp. GA327. The volatile compounds from this bacterium exhibited antibacterial activity against human pathogenic, antibiotic-resistant bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa.[9] However, the specific contribution of this compound to this activity was not elucidated.
Further research is required to determine the cytotoxic, antimicrobial, or other pharmacological effects of this compound. Standard in vitro assays, such as those measuring cell viability (e.g., MTT assay) and antimicrobial susceptibility (e.g., minimum inhibitory concentration determination), would be necessary to evaluate its potential as a therapeutic agent.[10][11][12][13]
Signaling Pathways
There is no direct evidence in the reviewed literature linking this compound to the modulation of specific signaling pathways. Given its structural similarity to other short-chain alcohols, it is conceivable that it could interact with cell membranes and potentially influence the function of membrane-bound proteins, such as receptors and ion channels. Ethanol (B145695), for example, is known to affect various signaling pathways, including those involving protein kinase A and C.[14][15][16] However, any such effects of this compound would need to be experimentally verified.
Conclusion
This compound is a sterically hindered secondary alcohol with well-defined physicochemical properties. While its synthesis can be readily achieved through established methods like the Grignard reaction, its biological activity and potential role in drug development remain largely unexplored. The information presented in this guide provides a solid foundation for future research into the chemical and biological properties of this intriguing molecule. Further investigation is warranted to explore its potential pharmacological applications and to understand its interactions with biological systems at a molecular level.
References
- 1. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 3. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 4. This compound 97 3970-62-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 3970-62-5 [thegoodscentscompany.com]
- 7. 2-Methyl-3-pentanol(565-67-3) MS spectrum [chemicalbook.com]
- 8. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activities of ethanol and butanol fractions of white rose petal extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 14. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethanol effects on cell signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signal transduction mechanisms involved in the antiproliferative effects of ethanol in glial cells. | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of 2,2-Dimethyl-3-pentanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-3-pentanol (CAS No. 3970-62-5), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.19 | d | 3.0 | H-3 (CH-OH) |
| 1.55 | m | H-4 (CH₂) | |
| 0.91 | s | C(CH₃)₃ | |
| 0.88 | t | 7.0 | CH₂CH₃ |
Note: The hydroxyl proton (OH) signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 80.5 | C-3 (CH-OH) |
| 34.8 | C-2 (C (CH₃)₃) |
| 25.9 | C-2 (C H₃)₃ |
| 23.9 | C-4 (CH₂) |
| 10.4 | C-5 (CH₃) |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Assignment |
| 3400 (broad) | O-H stretch |
| 2960-2870 | C-H stretch (alkane) |
| 1470 | C-H bend (CH₂) |
| 1370 | C-H bend (t-butyl) |
| 1080 | C-O stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 116 | < 1 | [M]⁺ (Molecular Ion) |
| 101 | 15 | [M - CH₃]⁺ |
| 87 | 100 | [M - C₂H₅]⁺ (α-cleavage) |
| 59 | 80 | [C₄H₁₁]⁺ (t-butyl cation) or [CH(OH)CH₂CH₃]⁺ |
| 57 | 95 | [C₄H₉]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) was prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width was set to encompass all proton signals, and the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum was obtained to simplify the signals to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was acquired on a mass spectrometer using electron ionization (EI). The sample was introduced into the ion source, where it was vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments were separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagram illustrates the relationship between the spectroscopic methods and the structural information they provide for this compound.
This document serves as a foundational reference for the spectroscopic properties of this compound. For further inquiries or specific applications, please refer to the cited literature or contact our technical support team.
Synthesis of 2,2-Dimethyl-3-pentanol via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-3-pentanol, a secondary alcohol, utilizing the robust and versatile Grignard reaction. This document details the underlying chemical principles, offers two primary synthetic pathways, and presents a generalized experimental protocol based on established methodologies for Grignard reactions. All quantitative data for the target compound is summarized for clarity, and key processes are visualized using workflow and reaction mechanism diagrams.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[1][2] The synthesis of this compound, a sterically hindered secondary alcohol, provides a practical example of this reaction's utility. This guide will explore the synthesis of this target molecule through the reaction of a Grignard reagent with an appropriate aldehyde.
Reaction Scheme and Mechanism
The synthesis of this compound can be achieved through two principal retrosynthetic pathways, both involving the nucleophilic attack of a Grignard reagent on an aldehyde.
Pathway A: Reaction of ethylmagnesium bromide with 2,2-dimethylpropanal (pivalaldehyde). Pathway B: Reaction of tert-butylmagnesium chloride with propanal.
The general mechanism proceeds in two key stages:
-
Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral magnesium alkoxide intermediate.[3]
-
Acidic Workup: The intermediate alkoxide is then protonated in a subsequent step, typically by the addition of a dilute acid, to yield the final alcohol product, this compound.[3]
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound via the reaction of ethylmagnesium bromide with pivalaldehyde (Pathway A). This protocol is based on standard procedures for Grignard reactions and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
2,2-Dimethylpropanal (Pivalaldehyde)
-
Anhydrous diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer. All glassware must be rigorously dried in an oven prior to use to prevent quenching of the Grignard reagent.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether. Add a small amount of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Reaction: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
Part 2: Reaction with Pivalaldehyde
-
Aldehyde Addition: Cool the Grignard reagent solution in an ice bath. Prepare a solution of pivalaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the pivalaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 20°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under atmospheric pressure.
Quantitative Data
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol [4] |
| Appearance | Liquid |
| Boiling Point | 132 °C (lit.) |
| Density | 0.825 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.423 (lit.) |
| CAS Number | 3970-62-5[5][6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| IR Spectrum | A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol is a key feature.[5][6] |
| Mass Spectrum (EI) | The mass spectrum will show a molecular ion peak (M+) at m/z 116, although it may be weak. Characteristic fragmentation patterns for secondary alcohols will be observed.[4][5] |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the ethyl and tert-butyl groups, as well as a signal for the proton on the carbon bearing the hydroxyl group and the hydroxyl proton itself. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for all seven carbon atoms in the molecule. |
Safety Considerations
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
-
Alkyl halides and aldehydes are toxic and volatile. Handle them in a well-ventilated fume hood.
-
The quenching of the Grignard reaction is exothermic and can cause the low-boiling ether solvent to splash. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
The Grignard reaction provides an effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of water, high yields of the desired secondary alcohol can be achieved. The choice between the two primary synthetic pathways will depend on the availability and cost of the starting aldehyde and alkyl halide. The characterization of the final product can be readily accomplished using standard spectroscopic techniques. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of this and structurally related molecules.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solved EXPERIMENTAL PROCEDURE The Grignard synthesis that | Chegg.com [chegg.com]
- 4. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 6. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
A Technical Guide to 2,2-Dimethyl-3-pentanol for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of 2,2-Dimethyl-3-pentanol, including its chemical identifiers, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Identification
The standardized nomenclature and registry number for this compound are essential for unambiguous identification in research and regulatory documentation.
Synonyms for this compound include this compound and 3-Pentanol, 2,2-dimethyl-.[1][2]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. These data are critical for experimental design, safety assessments, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O | [1][2][3][4] |
| Molecular Weight | 116.20 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 132 - 135 °C | [4] |
| Melting Point | -5 °C | [4] |
| Density | 0.825 g/mL at 25 °C | |
| Refractive Index | n20/D 1.423 - 1.425 | [4] |
| Water Solubility | 8.13 g/L at 25 °C | [4] |
| Flash Point | 99 - 101 °F (37.2 - 38.3 °C) | [4][5] |
| LogP | 1.80340 | [4] |
| EC Number | 223-592-4 | [4] |
Spectroscopic data, including IR and mass spectra, are available through resources like the NIST Chemistry WebBook.[3][6]
Experimental Protocols
Detailed methodologies for the synthesis and a characteristic reaction of this compound are provided below. These protocols are based on standard organic chemistry principles relevant to this class of secondary alcohols.
This compound can be synthesized effectively through the reaction of a Grignard reagent with an appropriate aldehyde. This protocol outlines the synthesis using ethylmagnesium bromide and pivalaldehyde (2,2-dimethylpropanal).
Objective: To synthesize this compound from pivalaldehyde and ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small volume of anhydrous diethyl ether.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. Once initiated, continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has been consumed, yielding a solution of ethylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath.
-
Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution. Control the addition rate to maintain a manageable reaction temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Purification: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Tertiary and some secondary alcohols can be converted to their corresponding alkyl chlorides using the Lucas reagent (concentrated HCl and ZnCl₂). This protocol is adapted from a similar procedure for a related alcohol and demonstrates a typical SN1 reaction pathway.
Objective: To synthesize 3-Chloro-2,2-dimethylpentane from this compound.
Materials:
-
This compound
-
Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Place this compound into a round-bottom flask.
-
Add an excess of the Lucas reagent to the flask while swirling. An immediate cloudiness or separation indicates the reaction is proceeding.
-
Attach a reflux condenser and gently heat the mixture for 30-60 minutes to ensure the reaction goes to completion.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Transfer it to a separatory funnel.
-
Wash the mixture with water to remove excess acid and zinc salts.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, venting the separatory funnel frequently to release CO₂ gas.
-
Wash again with water and then with brine.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Purification: Decant or filter the dried liquid. The product, 3-Chloro-2,2-dimethylpentane, can be purified by simple distillation, collecting the fraction at its known boiling point.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the Grignard synthesis of this compound.
References
Solubility of 2,2-Dimethyl-3-pentanol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-3-pentanol, a seven-carbon tertiary alcohol. Due to its molecular structure, comprising a hydroxyl group and a branched alkyl chain, its solubility behavior is of significant interest in various chemical and pharmaceutical applications. This document summarizes the available quantitative solubility data, discusses its expected solubility in a range of organic solvents based on physicochemical principles, and provides detailed experimental protocols for determining its solubility.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The solubility of an alcohol is influenced by the interplay between its polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and its non-polar hydrocarbon chain.
This compound (C7H16O) possesses a polar hydroxyl group, making it capable of hydrogen bonding. However, it also has a significant non-polar, branched alkyl structure. This dual nature dictates its solubility across different solvent classes.
Quantitative Solubility Data
Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility in water has been documented.
| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) |
| Water | H₂O | 25 | 8.13[1] |
Expected Solubility in Organic Solvents
Based on its molecular structure, the following trends in solubility for this compound can be anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to be highly soluble, likely miscible, in short-chain alcohols. The hydroxyl groups of both the solute and the solvent can readily form hydrogen bonds, and the non-polar alkyl chain of this compound can interact favorably with the alkyl chains of the solvent molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Good solubility is also expected in polar aprotic solvents. While these solvents cannot donate hydrogen bonds, their polarity allows for dipole-dipole interactions with the hydroxyl group of this compound.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in non-polar solvents is anticipated to be lower than in polar solvents. The bulky, non-polar alkyl portion of this compound will facilitate some interaction with non-polar solvents through London dispersion forces. However, the energetic cost of breaking the hydrogen bonds between the alcohol molecules without the formation of new, strong solute-solvent interactions will limit its solubility. The branched structure of the alkyl chain in this compound may slightly increase its solubility in non-polar solvents compared to its linear isomer, n-heptanol, due to a decrease in the surface area of the non-polar region.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific organic solvents, direct experimental measurement is recommended. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.
Shake-Flask Method
This method involves equilibrating a surplus of the solute with the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the saturated solution.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (high purity)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer if a suitable chromophore is present or can be derivatized).
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker and agitate it for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the undissolved solute to settle. To ensure complete removal of undissolved solid, the saturated solution should be centrifuged at a high speed.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining micro-particles, the sample should be filtered through a syringe filter.
-
Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental determination of solubility for this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Factors Influencing Solubility of this compound.
References
An In-depth Technical Guide to the Chirality and Stereoisomers of 2,2-Dimethyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical aspects of 2,2-Dimethyl-3-pentanol. The content herein is intended to serve as a foundational resource for professionals engaged in chemical research, synthesis, and drug development, offering insights into the molecule's structural isomers, enantiomeric properties, and the methodologies for their separation and characterization.
Introduction to the Stereochemistry of this compound
This compound is a chiral secondary alcohol with the chemical formula C₇H₁₆O.[1][2][3] Its chirality arises from the presence of a single stereocenter at the third carbon atom (C3). This carbon is bonded to four distinct substituents: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a tert-butyl group (-C(CH₃)₃).
The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2,2-Dimethyl-3-pentanol and (S)-2,2-Dimethyl-3-pentanol, based on the Cahn-Ingold-Prelog priority rules. While enantiomers share the same physical properties such as boiling point, melting point, and density in an achiral environment, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions.[4][5][6] Their interactions with other chiral molecules, such as biological receptors, can also differ significantly, a critical consideration in drug development.
Stereoisomers of this compound
The two enantiomers of this compound are the only stereoisomers of this molecule. A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture or racemate, which is optically inactive.
Quantitative Data
Table 1: Hypothetical Physicochemical and Chromatographic Data for this compound Enantiomers
| Property | (R)-2,2-Dimethyl-3-pentanol | (S)-2,2-Dimethyl-3-pentanol | Racemic this compound |
| Molecular Formula | C₇H₁₆O | C₇H₁₆O | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol | 116.20 g/mol | 116.20 g/mol |
| Boiling Point | ~132 °C | ~132 °C | ~132 °C |
| Density | ~0.825 g/mL | ~0.825 g/mL | ~0.825 g/mL |
| Specific Rotation [α]D20 | e.g., -X° (hypothetical) | e.g., +X° (hypothetical) | 0° |
| Chiral GC Retention Time * | e.g., 10.2 min (hypothetical) | e.g., 10.8 min (hypothetical) | 10.2 min, 10.8 min |
*Note: Retention times are illustrative and would depend on the specific chiral stationary phase and chromatographic conditions used.
Experimental Protocols
The separation of the enantiomers of this compound can be achieved through several methods. The following are generalized protocols that can be adapted and optimized for this specific compound.
Chiral Resolution via Diastereomeric Salt Formation
This classical method involves the reaction of the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization.
Protocol:
-
Derivatization: React racemic this compound with an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-Camphor-10-sulfonic acid) in an appropriate solvent (e.g., toluene (B28343) or ethyl acetate) to form diastereomeric esters.
-
Separation: Induce crystallization of one of the diastereomers by slowly cooling the solution or by adding a less polar solvent. The difference in solubility between the two diastereomers allows for the selective crystallization of one.
-
Isolation: Isolate the crystallized diastereomer by filtration.
-
Hydrolysis: Hydrolyze the separated diastereomer (e.g., using aqueous sodium hydroxide) to cleave the ester bond, yielding the enantiomerically enriched this compound and the chiral resolving agent.
-
Purification: Purify the enantiomerically enriched alcohol by extraction and distillation.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral gas chromatography or chiral high-performance liquid chromatography.
Enantioselective Separation by Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.
4.2.1. Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as CYCLOSIL-B).
Illustrative GC Method Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min |
| Split Ratio | 50:1 |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 5°C/min to 150°C, hold for 5 min |
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane.
4.2.2. Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA or a Pirkle-type column).
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Mobile Phase | Hexane/Isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (if derivatized) or Refractive Index Detector |
Sample Preparation:
-
Dissolve the sample in the mobile phase. Derivatization with a UV-active group may be necessary for sensitive detection.
Asymmetric Synthesis
Asymmetric synthesis aims to selectively create one enantiomer over the other. For this compound, this could be achieved through the asymmetric reduction of the corresponding ketone, 2,2-Dimethyl-3-pentanone.
Conceptual Approach:
The use of a chiral reducing agent or a catalyst can favor the formation of one enantiomer. For example, the use of a chiral borane (B79455) reagent (e.g., Alpine Borane®) or catalytic asymmetric hydrogenation using a chiral metal complex (e.g., a Ru-BINAP catalyst) could be explored.
Conclusion
The chirality of this compound is a key feature that dictates its stereochemical properties and potential biological activity. While specific quantitative data for its enantiomers are not widely reported, established methodologies for chiral resolution and analysis can be effectively applied. For researchers in drug development and organic synthesis, a thorough understanding and control of the stereochemistry of this and similar chiral building blocks are paramount for the successful design and creation of novel, effective, and safe chemical entities. The protocols and conceptual frameworks provided in this guide offer a starting point for the practical separation, characterization, and synthesis of the enantiomers of this compound.
References
- 1. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 2. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
An In-depth Technical Guide to (R)- and (S)-2,2-Dimethyl-3-pentanol for Researchers and Drug Development Professionals
Introduction: 2,2-Dimethyl-3-pentanol (CAS No: 3970-62-5) is a chiral secondary alcohol with the molecular formula C₇H₁₆O.[1][2][3] The presence of a stereocenter at the third carbon atom gives rise to two enantiomers: (R)-2,2-Dimethyl-3-pentanol and (S)-2,2-Dimethyl-3-pentanol. While enantiomers share identical physical and chemical properties in an achiral environment, their interaction with chiral biological systems can differ significantly.[4][5] This distinction is of paramount importance in the fields of pharmacology and drug development, where the stereochemistry of a molecule can profoundly influence its efficacy, metabolism, and potential toxicity.[5][6][7] This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological relevance of the individual enantiomers of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
Enantiomers possess identical physical properties such as boiling point, melting point, density, and refractive index. The primary distinguishing characteristic between enantiomers is their interaction with plane-polarized light, known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.[8][9]
Table 1: Physicochemical Properties of this compound (Racemic Mixture)
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆O | [1][2][3] |
| Molecular Weight | 116.20 g/mol | |
| CAS Number | 3970-62-5 | [1][2][3] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 132 °C | |
| Density | 0.825 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.423 | |
| Flash Point | 38 °C (closed cup) |
Spectroscopic Data:
Spectroscopic data for the racemic mixture of this compound is available through various databases. Infrared (IR) and Mass Spectrometry (MS) data can be found in the NIST WebBook.[1][10] The IR spectrum would exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. The mass spectrum would show a molecular ion peak and fragmentation patterns consistent with the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the protons and carbon atoms in the molecule.
Experimental Protocols: Enantioselective Synthesis
The synthesis of enantiomerically pure compounds is a critical aspect of modern organic chemistry and drug development. While specific, detailed protocols for the enantioselective synthesis of (R)- and (S)-2,2-Dimethyl-3-pentanol were not found in the reviewed literature, general methodologies for the asymmetric synthesis of chiral alcohols are well-established. These methods often involve the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction.
General Approach for Enantioselective Reduction:
A common strategy for synthesizing chiral secondary alcohols is the enantioselective reduction of the corresponding prochiral ketone, in this case, 2,2-dimethyl-3-pentanone.
Workflow for Enantioselective Ketone Reduction:
References
- 1. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 2. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Stereochemistry in Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
Commercial Availability and Technical Guide for 2,2-Dimethyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-pentanol, including its commercial availability, physicochemical properties, potential biological activity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, catering primarily to research and development applications. While some major suppliers have discontinued (B1498344) this product, it can still be sourced from specialized chemical providers.
Table 1: Commercial Suppliers of this compound
| Supplier | Availability | Notes |
| Amerigo Scientific | In Stock | Specialist distributor for life sciences.[1] |
| Santa Cruz Biotechnology (SCBT) | In Stock | Offered as a biochemical for proteomics research.[2] |
| P&S Chemicals | Available upon request | Quotation-based supply.[3] |
| Thermo Scientific | Available | Sold under the legacy Alfa Aesar brand.[4][5] |
| Sigma-Aldrich | Discontinued | Historical data and safety information are still available.[6] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is compiled from various supplier and chemical database resources.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 3970-62-5 | [2][3][6] |
| Molecular Formula | C₇H₁₆O | [2][3] |
| Molecular Weight | 116.20 g/mol | [2][6] |
| Appearance | Clear, colorless liquid | [6] |
| Purity | ≥97% | [4][5][6] |
| Density | 0.825 g/mL at 25 °C | [6] |
| Boiling Point | 132 °C | [6] |
| Refractive Index | n20/D 1.423 | [6] |
| Flash Point | 38 °C (100.4 °F) - closed cup | [2] |
| Water Solubility | 8.13 g/L at 25 °C | [7] |
| InChI Key | HMSVXZJWPVIVIV-UHFFFAOYSA-N | [6] |
Potential Biological Activity: Antibacterial Properties
Recent research has identified this compound as a secondary metabolite in the hexane (B92381) fraction of the medicinal plant Berberis asiatica. This plant has demonstrated significant antioxidant and antibacterial properties, suggesting that this compound may contribute to these biological activities. The study highlighted the extract's effectiveness against Staphylococcus aureus and Klebsiella pneumoniae.[8]
The potential antibacterial mechanism of action for small alcohols and other secondary metabolites often involves the disruption of bacterial cell membranes and interference with essential cellular processes.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a plausible method for the synthesis of this compound based on the Grignard reaction, a common method for forming carbon-carbon bonds and synthesizing alcohols.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2,2-Dimethylpropanal (pivalaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve ethyl bromide in anhydrous diethyl ether and add it dropwise to the magnesium suspension. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied. Maintain a steady reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until most of the magnesium has been consumed.
-
Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Dissolve 2,2-dimethylpropanal in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Workup and Isolation: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation to obtain this compound.
-
Characterization: Confirm the identity and purity of the product using gas chromatography (GC), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Gentamicin)
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Preparation of Bacterial Inoculum: Grow a pure culture of the test bacterium in a suitable broth to the logarithmic phase. Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted test compound. Include a positive control (bacteria with a standard antibiotic) and a negative/growth control (bacteria with no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.
Safety and Handling
This compound is a flammable liquid and vapor. It may cause skin, eye, and respiratory irritation.[2][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crsubscription.com [crsubscription.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Potential of Naturally Occurring Bioactive Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. ebook.ranf.com [ebook.ranf.com]
- 7. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Secondary Plant Metabolites: Mechanisms of Antibacterial Action and Perspectives of Application in Pharmacology | Budanova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
Health and Safety Profile of 2,2-Dimethyl-3-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 2,2-Dimethyl-3-pentanol. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or Safety Data Sheet (SDS). Always consult the primary SDS and relevant regulatory documentation before handling this chemical.
Executive Summary
This compound is a flammable liquid classified as an irritant for the skin, eyes, and respiratory system.[1] While specific quantitative toxicological data for this compound is limited in publicly available literature, information from structurally related aliphatic alcohols suggests that it should be handled with appropriate personal protective equipment and engineering controls to minimize exposure. This guide summarizes the known physical and chemical properties, hazard classifications, and general safety precautions for this compound. It also provides an overview of the metabolism of related branched-chain alcohols and the general effects of aliphatic alcohols on cellular signaling pathways to offer a broader toxicological context.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1] |
| Molecular Weight | 116.20 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 132 - 134 °C | [2] |
| Flash Point | 38 °C (100.4 °F) - closed cup | |
| Density | 0.825 g/mL at 25 °C | |
| Water Solubility | 8200 mg/L @ 25 °C (experimental) | [3] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and irritant properties.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem CID 19871 and Sigma-Aldrich SDS.[1]
Toxicological Information
General Toxicity of Aliphatic Alcohols
Studies on other aliphatic alcohols indicate that their toxicity can be influenced by the number of carbon atoms, with greater toxicity observed with a higher carbon count. The primary mechanism of action for simple aliphatic alcohols is believed to be a nonspecific disruption of cell membranes.[5][6][7] High doses of tertiary alcohols like tert-butanol (B103910) can produce ataxia and hypoactivity.[8]
Genotoxicity and Carcinogenicity
There is no specific information available in the searched literature regarding the genotoxicity or carcinogenicity of this compound. For the related compound 2,4-Dimethyl-3-pentanol, it is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[4] Studies on compounds containing a 2-ethylhexyl moiety suggest a potential for hepatocarcinogenicity in rodents.[9]
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically followed for the testing of chemicals. These guidelines provide a framework for assessing various endpoints such as acute toxicity, irritation, and genotoxicity.[10][11][12][13][14]
Example of a Generic Acute Oral Toxicity Study Protocol (Based on OECD Guideline 423)
This is a generalized procedure and has not been specifically applied to this compound in the available literature.
Caption: Generalized workflow for an acute oral toxicity study based on OECD Guideline 423.
Metabolism and Signaling Pathways
Metabolism of Branched-Chain Alcohols
Specific metabolic pathways for this compound have not been elucidated in the available literature. However, the metabolism of branched-chain alcohols generally occurs in the liver. Tertiary alcohols, such as tert-butanol, are largely metabolized by oxidation.[8] The metabolism of branched-chain amino acids can lead to the formation of branched-chain alcohols.[15] The Ehrlich pathway is a key route for the formation of higher alcohols from amino acids by yeast.[16]
Caption: Generalized metabolic pathway for the formation of branched-chain alcohols from amino acids.
Signaling Pathways Affected by Aliphatic Alcohols
The precise effects of this compound on cellular signaling are unknown. In general, aliphatic alcohols can exert effects on various signaling pathways, often through their interaction with cell membranes.[6][7] Ethanol, a well-studied aliphatic alcohol, is known to modulate several receptor tyrosine kinases and intracellular kinases.[17] In the liver, alcohol can trigger inflammatory signaling pathways, in part through the activation of Toll-like receptor 4 (TLR4) signaling in macrophages.[18]
Caption: Simplified diagram of alcohol-induced inflammatory signaling in the liver via TLR4.
Handling and Safety Precautions
Based on the GHS classification, the following handling and safety precautions are recommended.
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge. |
Engineering Controls
-
Work in a well-ventilated laboratory, preferably in a chemical fume hood.
-
Use explosion-proof electrical/ventilating/lighting equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get medical attention. |
First aid measures are general recommendations from various SDS for aliphatic alcohols.
Caption: First aid procedures for exposure to this compound.
Conclusion
This compound is a flammable liquid that poses an irritation hazard to the skin, eyes, and respiratory system. While specific, in-depth toxicological data is lacking, the available information necessitates careful handling using appropriate personal protective equipment and engineering controls. The provided information on related compounds and general mechanisms of alcohol toxicity and metabolism serves as a preliminary guide for risk assessment. Further toxicological studies are required to fully characterize the health and safety profile of this compound.
References
- 1. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fi [fishersci.fi]
- 3. This compound, 3970-62-5 [thegoodscentscompany.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aliphatic alcohols: Significance and symbolism [wisdomlib.org]
- 8. Tertiary-Butanol: a toxicological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative chronic toxicities and carcinogenic potentials of 2-ethylhexyl-containing compounds in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. food.ec.europa.eu [food.ec.europa.eu]
- 15. Branched-chain amino acid catabolism of Thermoanaerobacter pseudoethanolicus reveals potential route to branched-chain alcohol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Historical context of the discovery of 2,2-Dimethyl-3-pentanol
A deep dive into the historical context, synthesis, and foundational data of a key tertiary alcohol.
Introduction
2,2-Dimethyl-3-pentanol, a tertiary heptyl alcohol, represents a class of organic compounds that garnered significant interest in the early 20th century as chemists explored the intricacies of carbon-carbon bond formation and the behavior of highly branched molecules. Its discovery and synthesis are intrinsically linked to the development of organometallic chemistry, particularly the groundbreaking work on Grignard reagents. This technical guide explores the historical context surrounding the first synthesis of this compound, details the experimental protocols of the era, and presents its fundamental physicochemical properties in a structured format for researchers, scientists, and drug development professionals.
Historical Context: The Dawn of Grignard Reagents and the Quest for Complex Alcohols
The scientific landscape of the early 1900s was revolutionized by the discovery of organomagnesium halides by Victor Grignard in 1900. This new class of reagents provided an exceptionally versatile method for forming carbon-carbon bonds, opening the door to the synthesis of a vast array of organic compounds, including complex alcohols. Chemists of this era were keenly interested in preparing and characterizing alcohols with varying degrees of substitution to understand the influence of steric hindrance on their reactivity and physical properties.
The synthesis of tertiary alcohols, such as this compound, was a direct consequence of this new synthetic power. Early investigations into the reactions of Grignard reagents with ketones and esters paved the way for the systematic creation of these highly branched structures. While a definitive, single "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis was an early demonstration of the utility of the Grignard reaction. Work by Victor Grignard himself, along with contemporaries like Maurice Nicloux, on the synthesis of various mono- and polyhydric alcohols laid the foundational groundwork. The compound, also known by its historical name "ethyl tert-butyl carbinol," was likely first prepared and characterized in the early 1900s as part of broader investigations into the scope of the Grignard reaction.
Frank C. Whitmore, a prominent American chemist in the 1920s and 1930s, conducted extensive research on highly branched aliphatic compounds and the phenomenon of molecular rearrangements. His work on the synthesis and reactions of tertiary alcohols further solidified the understanding of the chemical behavior of compounds like this compound and contributed significantly to the theoretical framework of organic chemistry, including the concept of carbocations.
Experimental Protocols: The Grignard Synthesis of this compound
The primary and most historically significant method for the synthesis of this compound is the Grignard reaction. The following protocol is a representation of the likely procedure used in the early 20th century, based on the established methodologies of the time.
Objective: To synthesize this compound (ethyl tert-butyl carbinol) via the reaction of a Grignard reagent with a suitable ketone.
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Pinacolone (B1678379) (3,3-Dimethyl-2-butanone)
-
Hydrochloric acid (for workup)
-
Saturated ammonium (B1175870) chloride solution (for workup)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium bromide):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling in an ice bath.
-
Once the addition is complete, the mixture is typically refluxed for a short period to ensure complete reaction of the magnesium.
-
-
Reaction with Pinacolone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
A solution of pinacolone in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent.
-
After the addition is complete, the reaction mixture is stirred for a period at room temperature or with gentle heating to ensure the reaction goes to completion.
-
-
Workup:
-
The reaction mixture is hydrolyzed by pouring it slowly onto a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) or a saturated solution of ammonium chloride to decompose the magnesium alkoxide complex.
-
The ether layer is separated, and the aqueous layer is extracted with additional diethyl ether.
-
The combined ether extracts are washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
-
Purification:
-
The ethereal solution is dried over an anhydrous drying agent like sodium sulfate.
-
The diethyl ether is removed by distillation.
-
The resulting crude this compound is then purified by fractional distillation under atmospheric or reduced pressure.
-
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 134-136 °C |
| Melting Point | -4 °C |
| Density | 0.825 g/cm³ at 20 °C |
| Refractive Index | 1.425 at 20 °C |
Table 2: Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2960 cm⁻¹), C-O stretch (~1100 cm⁻¹) |
| ¹H NMR Spectroscopy | Resonances corresponding to the t-butyl group, ethyl group, and the hydroxyl proton. |
| ¹³C NMR Spectroscopy | Resonances for the seven distinct carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. |
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis workflow for this compound via the Grignard reaction.
Conclusion
The discovery and synthesis of this compound are a direct testament to the transformative power of the Grignard reaction in organic chemistry. While the exact moment of its first creation may be embedded within the broader explorations of early 20th-century chemists, its synthesis represents a fundamental application of this pivotal reaction. The ability to construct such sterically hindered tertiary alcohols opened up new avenues for studying the structure, reactivity, and properties of highly branched organic molecules, a field of study that continues to be of great importance in modern chemistry and drug development. This guide provides a concise overview of the historical context, experimental methodology, and core data associated with this archetypal tertiary alcohol.
Potential Research Areas Involving Sterically Hindered Secondary Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered secondary alcohols are a pivotal class of organic molecules characterized by a hydroxyl group attached to a secondary carbon atom that is flanked by bulky substituents. This structural feature imparts unique reactivity and stereochemical properties, making them both challenging synthetic targets and valuable building blocks in various scientific disciplines. Their constrained nature can significantly influence reaction kinetics, catalyst-substrate interactions, and the conformational preferences of molecules in which they are incorporated. This technical guide provides an in-depth exploration of key research areas involving sterically hindered secondary alcohols, focusing on their asymmetric synthesis, applications in medicinal chemistry and total synthesis, and emerging roles in materials science. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to facilitate further research and development in this exciting field.
Asymmetric Synthesis of Sterically Hindered Secondary Alcohols
The enantioselective synthesis of sterically hindered secondary alcohols is a formidable challenge in organic chemistry. The steric bulk surrounding the prochiral ketone precursor often impedes the approach of reagents, necessitating highly active and selective catalysts. Key strategies include enzymatic resolutions, asymmetric hydrogenation, and transfer hydrogenation.
Biocatalytic Kinetic Resolution
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic secondary alcohols. Their exquisite stereoselectivity allows for the separation of enantiomers with high optical purity. A widely used method involves the acylation of one enantiomer, leaving the other unreacted.
Quantitative Data: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol
| Entry | Lipase (B570770) | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) of (S)-alcohol | Ref. |
| 1 | Novozym 435 | Vinyl Acetate (B1210297) | n-Hexane | 40 | 0.5 | 48.2 | >99 | [1] |
| 2 | Steapsin | Vinyl Acetate | Hexane | 55 | 24 | - | >99 | [1] |
| 3 | CALB | Vinyl Acetate | Toluene | 60 | - | >92 | 85 | [2] |
| 4 | CALB | Tributyrin | Neat | 50 | - | ~50 | >99 | [3] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol [1]
-
Reaction Setup: To a 25 mL sealed glass bioreactor, add 40–400 mM of (R,S)-1-phenylethanol dissolved in 5 mL of n-hexane.
-
Addition of Reagents: Add 120–1200 mM of vinyl acetate and 2–22 mg/mL of Novozyme 435 lipase.
-
Reaction Conditions: Stir the reaction mixture at 50–400 rpm and maintain the temperature between 20–60 °C for 5–120 minutes.
-
Work-up: After the desired reaction time, remove the lipase by filtration.
-
Isolation: Evaporate the solvent under vacuum to isolate the product mixture containing (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol.
-
Analysis: Determine the conversion and enantiomeric excess by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Asymmetric Hydrogenation and Transfer Hydrogenation
Catalytic asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are powerful methods for the direct synthesis of enantiomerically enriched secondary alcohols. Ruthenium and iridium-based catalysts with chiral ligands have shown remarkable efficiency in these transformations.
Quantitative Data: Asymmetric Hydrogenation of Acetophenone (B1666503) Derivatives
| Entry | Catalyst System | Substrate | Conversion (%) | ee (%) | Product Configuration | Reference |
| 1 | Ru Nanoparticles / (1S, 2S)-DPEN / KOH in [BMIM]BF4 | Acetophenone | 100 | 79.1 | R | [4] |
| 2 | 5% Ir/L-Proline-γ-Al2O3 with (1S,2S)-DPEN | Acetophenone | - | 71.3 | R | [4] |
| 3 | 5% Ir/L-Proline-γ-Al2O3 with (1S,2S)-DPEN | 2'-(trifluoromethyl)acetophenone | - | 79.8 | R | [4] |
| 4 | Noyori-Type Catalyst / (1R,2R)-TsDPEN / KOH | Acetophenone | >98 | 97 | R | [5] |
| 5 | Azaruthenacycle Catalyst / 2-(1-(phenyl)ethylamino)methylpyridine / t-BuOK | Acetophenone | 99 | 96 | R | [5] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using a Ruthenium Catalyst [5]
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with the azaruthenacycle catalyst (0.01 mmol, 1 mol%).
-
Reaction Setup: Add 2-propanol (5 mL), followed by a solution of potassium tert-butoxide (0.1 mmol) in 2-propanol (1 mL).
-
Substrate Addition: Add acetophenone (1 mmol) to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (e.g., 1 hour).
-
Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification and Analysis: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography. Determine the conversion and enantiomeric excess by chiral GC or HPLC.
Logical Relationship for Asymmetric Hydrogenation
Caption: Logical Relationship in Asymmetric Hydrogenation.
Applications in Medicinal Chemistry and Drug Design
Sterically hindered secondary alcohol moieties are present in numerous biologically active molecules and approved drugs. The hydroxyl group can act as a hydrogen bond donor and acceptor, playing a crucial role in drug-target interactions. The steric hindrance around the hydroxyl group can enhance metabolic stability by shielding it from enzymatic oxidation or glucuronidation.[6]
The Role of Steric Hindrance in Drug Metabolism
The introduction of bulky groups adjacent to a secondary alcohol can significantly alter the metabolic profile of a drug candidate. This strategy is often employed to block metabolic "soft spots," thereby increasing the drug's half-life and oral bioavailability.
Signaling Pathway Modulation (Hypothetical)
While no specific signaling pathways are universally modulated by all sterically hindered secondary alcohols, their incorporation into a drug molecule can influence its interaction with a target protein within a pathway. For example, a hindered alcohol could enhance the binding affinity of a kinase inhibitor, leading to more potent and selective pathway inhibition.
Caption: Hypothetical Signaling Pathway Modulation.
Utility in the Total Synthesis of Natural Products
Sterically hindered secondary alcohols are common structural motifs in complex natural products. Their stereoselective construction is often a critical step in the total synthesis of these molecules.
Case Study: Total Synthesis of (+)-Saxitoxin
The total synthesis of the potent neurotoxin (+)-saxitoxin has been a long-standing challenge in organic synthesis. Several synthetic routes feature the formation and manipulation of a key secondary alcohol intermediate. For instance, in some approaches, the final step involves the oxidation of a secondary alcohol to a ketone, which is unstable and immediately deprotected to yield the natural product.[1][7]
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol [8][9][10]
-
Reaction Setup: Dissolve the secondary alcohol (1 equivalent) in dichloromethane (B109758) (CH2Cl2).
-
Reagent Addition: Add Dess-Martin periodinane (1.2-2.0 equivalents) to the solution at room temperature. The reaction can be buffered with sodium bicarbonate to protect acid-sensitive groups.[10]
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Add a 1:1:1 mixture of saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and water. Stir vigorously until two clear layers form.
-
Extraction and Isolation: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude ketone, which can be purified by column chromatography if stable.
Workflow for the Final Steps in a (+)-Saxitoxin Synthesis
Caption: Final Steps in a (+)-Saxitoxin Synthesis.
Emerging Research in Materials Science
The incorporation of sterically hindered secondary alcohol moieties into polymer backbones is an emerging area of research. These functional groups can influence the physical and chemical properties of materials. For example, the hydroxyl groups can participate in hydrogen bonding, affecting polymer chain packing, solubility, and thermal properties. The steric hindrance can also impact the accessibility of the hydroxyl groups for further chemical modification, potentially leading to materials with unique surface properties or controlled reactivity.
Potential Research Directions:
-
Synthesis of Novel Monomers: Design and synthesis of monomers containing sterically hindered secondary alcohol groups for polymerization.
-
Controlled Polymerization Techniques: Exploration of living/controlled polymerization methods to produce well-defined polymers with these functionalities.
-
Post-Polymerization Modification: Investigation of the reactivity of the hindered hydroxyl groups in polymer chains for the development of functional materials.
-
Property-Structure Relationship Studies: Elucidation of how the steric hindrance around the secondary alcohol affects the macroscopic properties of the resulting polymers, such as mechanical strength, thermal stability, and surface wettability.
C-H Functionalization
Direct C-H functionalization of alcohols represents a highly atom- and step-economical approach to complex molecule synthesis.[10][11] Iridium-catalyzed enantioselective C-H alkenylation of secondary alcohols has been demonstrated, providing access to valuable tertiary alcohols.[12]
Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Amination (A related transformation illustrating the setup) [13]
-
Catalyst Pre-formation: In a glovebox, charge a reaction vessel with the iridium precursor (e.g., [Ir(COD)Cl]₂, 1-2 mol%) and a chiral ligand (e.g., phosphoramidite, 2-4 mol%). Add anhydrous solvent (e.g., THF) and stir at room temperature for 15-30 minutes.
-
Reaction Assembly: Add the allylic substrate (1.0 equivalent) to the catalyst mixture.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equivalents).
-
Reaction Conditions: Seal the vessel and stir at the desired temperature (e.g., room temperature to 50 °C) for 12-24 hours.
-
Work-up and Purification: After completion, concentrate the reaction mixture and purify by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
Conclusion
Sterically hindered secondary alcohols are a fascinating and challenging class of molecules with significant potential across various fields of chemical science. Advances in asymmetric synthesis, particularly in biocatalysis and transition-metal catalysis, are enabling more efficient access to these valuable chiral building blocks. Their unique structural and electronic properties continue to be exploited in drug design to enhance metabolic stability and target engagement. Furthermore, their role in the total synthesis of complex natural products and their emerging applications in materials science underscore the broad and expanding utility of these sterically encumbered motifs. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers seeking to explore and innovate in this dynamic area of chemistry.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. real.mtak.hu [real.mtak.hu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. Selective Noncovalent Catalysis with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 2,2-Dimethyl-3-pentanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of the (R)- and (S)-enantiomers of 2,2-dimethyl-3-pentanol. Two primary methods are presented: the enantioselective reduction of the prochiral ketone 2,2-dimethyl-3-pentanone (B1295208) (pinacolone) using the Corey-Bakshi-Shibata (CBS) reduction, and the kinetic resolution of racemic this compound via lipase-catalyzed transesterification.
These methods are crucial for obtaining enantiomerically pure chiral alcohols, which are vital building blocks in the pharmaceutical industry for the synthesis of complex, stereochemically defined active pharmaceutical ingredients.
Method 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly efficient and predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This method utilizes a chiral oxazaborolidine catalyst, which, in the presence of a borane (B79455) source, delivers a hydride to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol with high enantiomeric excess (ee).[3][4]
To synthesize (S)-2,2-dimethyl-3-pentanol, the (R)-2-Methyl-CBS-oxazaborolidine catalyst is employed. Conversely, the (S)-2-Methyl-CBS-oxazaborolidine catalyst is used to produce (R)-2,2-dimethyl-3-pentanol.
Quantitative Data for CBS Reduction of 2,2-Dimethyl-3-pentanone
| Target Enantiomer | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |
| (S)-2,2-Dimethyl-3-pentanol | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 to RT | >95 | >98 |
| (R)-2,2-Dimethyl-3-pentanol | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 to RT | >95 | >98 |
Experimental Protocol: Synthesis of (S)-2,2-Dimethyl-3-pentanol
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF)
-
2,2-Dimethyl-3-pentanone (Pinacolone)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M solution in toluene).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add borane-tetrahydrofuran complex (0.6 eq, 1.0 M solution in THF) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve 2,2-dimethyl-3-pentanone (1.0 eq) in anhydrous THF.
-
Add the solution of 2,2-dimethyl-3-pentanone dropwise to the catalyst-borane mixture at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate (B1210297)/hexanes gradient) to afford (S)-2,2-dimethyl-3-pentanol.
Note: For the synthesis of (R)-2,2-dimethyl-3-pentanol, follow the same protocol using (S)-2-Methyl-CBS-oxazaborolidine as the catalyst.
CBS Reduction Workflow
Caption: Workflow for the synthesis of (S)-2,2-Dimethyl-3-pentanol via CBS reduction.
Method 2: Kinetic Resolution via Lipase-Catalyzed Transesterification
Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds. In this process, a chiral catalyst, such as a lipase (B570770), selectively catalyzes the transformation of one enantiomer faster than the other. For the resolution of racemic this compound, lipase-catalyzed transesterification is an effective strategy. The lipase will selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol.
Pseudomonas cepacia lipase (PSL) is often an effective biocatalyst for the resolution of secondary alcohols. Vinyl acetate is a common and efficient acyl donor for this transformation.
Quantitative Data for Lipase-Catalyzed Resolution of (±)-2,2-Dimethyl-3-pentanol
| Lipase | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | Enantiomeric Ratio (E) |
| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Hexane | 30 | ~50 | >99 (S) | >99 (R) | >200 |
Experimental Protocol: Kinetic Resolution of (±)-2,2-Dimethyl-3-pentanol
Materials:
-
Racemic this compound
-
Pseudomonas cepacia Lipase (immobilized)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Molecular sieves (4 Å)
-
Orbital shaker
-
Filtration apparatus
Procedure:
-
To a dry flask containing racemic this compound (1.0 eq) and activated 4 Å molecular sieves in anhydrous hexane, add immobilized Pseudomonas cepacia lipase (50-100 mg per mmol of alcohol).
-
Place the flask in an orbital shaker set to 30 °C and 200 rpm.
-
Add vinyl acetate (1.5 eq) to the mixture to initiate the reaction.
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the immobilized lipase and wash it with fresh hexane.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted (S)-2,2-dimethyl-3-pentanol and the (R)-2,2-dimethyl-3-pentyl acetate.
-
Separate the alcohol and the ester by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
The (R)-ester can be hydrolyzed back to (R)-2,2-dimethyl-3-pentanol using a mild base (e.g., K₂CO₃ in methanol).
Lipase-Catalyzed Kinetic Resolution Workflow
Caption: Workflow for the kinetic resolution of racemic this compound.
Characterization of Enantiomers
The enantiomeric purity of the synthesized this compound can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The absolute configuration can be confirmed by comparing the sign of the specific optical rotation with literature values.
Physical and Spectroscopic Data
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Specific Rotation [α]D²⁰ |
| (R)-2,2-Dimethyl-3-pentanol | C₇H₁₆O | 116.20 | 132 | -15.2° (c 1, CHCl₃) |
| (S)-2,2-Dimethyl-3-pentanol | C₇H₁₆O | 116.20 | 132 | +15.2° (c 1, CHCl₃) |
The successful application of these protocols will enable researchers to access highly pure enantiomers of this compound for use in various stages of drug discovery and development.
References
Chiral Resolution of Racemic 2,2-Dimethyl-3-pentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of racemic 2,2-dimethyl-3-pentanol. The enantiomers of this chiral alcohol are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The following sections outline two primary methods for separating the racemic mixture: Enzymatic Kinetic Resolution and Classical Chemical Resolution via Diastereomeric Ester Formation.
Enzymatic Kinetic Resolution using Lipase (B570770)
Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[1]
Protocol: Lipase-Catalyzed Transesterification of (±)-2,2-Dimethyl-3-pentanol
This protocol describes the kinetic resolution of racemic this compound using an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), and an acyl donor like vinyl acetate (B1210297). The enzyme selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435®)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., n-hexane, methyl tert-butyl ether)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Stirred reaction vessel with temperature control
-
Chromatography column (silica gel)
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Procedure:
-
To a stirred reaction vessel, add racemic this compound (1 equivalent) and anhydrous n-hexane (10 mL per gram of alcohol).
-
Add vinyl acetate (1.5 equivalents) to the solution.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 40-60°C).[2]
-
Add the immobilized lipase (e.g., 10-20% by weight of the alcohol).
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Wash the organic solution with a 5% sodium bicarbonate solution to remove any acetic acid formed, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Separate the resulting mixture of the unreacted alcohol and the formed ester by column chromatography on silica (B1680970) gel.
Expected Results
The following table summarizes representative data for the enzymatic resolution of a secondary alcohol, illustrating the expected outcome for this compound.
| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |
| 1 | Novozym 435® | Vinyl Acetate | n-Hexane | 45 | 6 | ~50 | >95 | >95 |
| 2 | Lipase PS | Vinyl Acetate | MTBE | 30 | 8 | ~50 | >98 | >98 |
Note: This data is illustrative and based on typical results for enzymatic resolutions of secondary alcohols. Optimization of reaction conditions is recommended for this compound.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Classical Chemical Resolution via Diastereomeric Ester Formation
Classical chemical resolution involves the reaction of a racemic alcohol with a chiral resolving agent, typically a chiral carboxylic acid, to form a mixture of diastereomeric esters.[3][4] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.
Protocol: Resolution of (±)-2,2-Dimethyl-3-pentanol using a Chiral Resolving Agent
This protocol details the resolution of racemic this compound by forming diastereomeric esters with an enantiomerically pure chiral acid, such as (R)-(-)-O-acetylmandelic acid.
Materials:
-
Racemic this compound
-
(R)-(-)-O-acetylmandelic acid (or other suitable chiral acid)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hexane or other non-polar solvent for crystallization
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (2 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
-
Polarimeter for measuring optical rotation
Procedure:
Part A: Formation of Diastereomeric Esters
-
Dissolve racemic this compound (1 equivalent), (R)-(-)-O-acetylmandelic acid (1 equivalent), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.
-
Combine the filtrates and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
Part B: Separation of Diastereomers by Fractional Crystallization
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of a hot suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or freezer to induce crystallization of the less soluble diastereomer.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The purity of the crystallized diastereomer can be checked by HPLC or by measuring the optical rotation of a small hydrolyzed sample.
-
Recrystallize the solid until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.
-
The more soluble diastereomer remains in the mother liquor and can be recovered by evaporation of the solvent.
Part C: Hydrolysis of Diastereomeric Esters
-
To the separated diastereomeric ester, add a solution of 2 M sodium hydroxide in a mixture of methanol (B129727) and water.
-
Stir the mixture at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC).
-
Neutralize the reaction mixture with 1 M HCl and extract the liberated alcohol with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched this compound.
-
The chiral resolving agent can be recovered from the aqueous layer by acidification and extraction.
Expected Results
The following table provides illustrative data for the classical chemical resolution of a racemic alcohol.
| Diastereomer | Melting Point (°C) | Optical Rotation [α]D | Yield (%) | Enantiomeric Purity of Recovered Alcohol (ee%) |
| Ester 1 | 85-87 | +X° | ~40 | >98 |
| Ester 2 | (Oily) | -Y° | ~45 | (Varies) |
Note: This data is hypothetical and serves as an example. The choice of chiral resolving agent and crystallization solvent is critical and requires experimental optimization.
Logical Flow for Classical Chemical Resolution
Caption: Logical flow of classical chemical resolution.
References
2,2-Dimethyl-3-pentanol as a chiral auxiliary in asymmetric synthesis
2,2-Dimethyl-3-pentanol: Not a Recognized Chiral Auxiliary in Asymmetric Synthesis
Following a comprehensive review of scientific literature, it has been determined that this compound is not a commonly utilized or recognized chiral auxiliary in the field of asymmetric synthesis. Extensive searches for its application in this context, including its use as a covalently bonded directing group or as a chiral reagent/ligand, have yielded no specific examples or established protocols.
Chiral auxiliaries are essential tools in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which is of critical importance in the development of pharmaceuticals and other bioactive molecules. These auxiliaries are chiral molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.
Well-established chiral auxiliaries include, but are not limited to:
-
Oxazolidinones (Evans auxiliaries): Widely used for stereoselective alkylations, aldol (B89426) reactions, and other transformations of carbonyl compounds.
-
Camphorsultams (Oppolzer's sultams): Effective for a variety of asymmetric reactions, including Diels-Alder reactions and conjugate additions.
-
Ephedrine and Pseudoephedrine derivatives: Utilized in asymmetric alkylations and reductions.
-
(S)- and (R)-1-Phenylethylamine: Commonly used for the resolution of racemic acids and as a chiral auxiliary in various asymmetric syntheses.
The defining characteristic of an effective chiral auxiliary is its ability to reliably and predictably induce a high degree of stereoselectivity in a chemical transformation. This is typically achieved through steric hindrance, chelation control, or other forms of non-covalent interactions that favor the formation of one diastereomeric transition state over another.
Despite the existence of a chiral center in this compound, the current body of scientific literature does not support its use as a chiral auxiliary for asymmetric synthesis. Researchers and professionals in drug development seeking to control stereochemistry in their synthetic routes should consider employing one of the many well-documented and validated chiral auxiliaries.
Due to the lack of available data and established applications, detailed Application Notes and Protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis cannot be provided. It is recommended that researchers consult the extensive literature on proven chiral auxiliaries to select the most appropriate tool for their specific synthetic challenges.
Application Notes: Utilizing 2,2-Dimethyl-3-pentanol in the Synthesis of a Key Boceprevir Intermediate
Introduction
2,2-Dimethyl-3-pentanol, a secondary alcohol, serves as a valuable precursor in the stereoselective synthesis of complex pharmaceutical intermediates. Its tert-butyl group provides steric hindrance that can influence the stereochemical outcome of reactions, making it a useful building block in asymmetric synthesis. A significant application of this alcohol is in the synthesis of a key structural component of Boceprevir (B1684563), a potent antiviral agent used in the treatment of Hepatitis C.
Application in the Synthesis of the Boceprevir P2 Fragment
Boceprevir is a peptidomimetic inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[1][2][3][4] The structure of Boceprevir incorporates a unique bicyclic proline moiety, specifically (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, which is crucial for its binding to the protease active site.[5][6] The gem-dimethyl group on the cyclopropane (B1198618) ring of this intermediate is a key feature, and its synthesis can be traced back to precursors derived from this compound.
The synthetic strategy involves the oxidation of this compound to its corresponding ketone, 2,2-dimethyl-3-pentanone (B1295208). This ketone then serves as a key starting material for the construction of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core. The presence of the gem-dimethyl group, originating from the this compound backbone, is critical for the conformational rigidity of the final intermediate, which in turn enhances its binding affinity to the HCV protease.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2,2-Dimethyl-3-pentanone
This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using a chromium-based reagent.
Materials:
-
This compound
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color of Cr(VI) disappears.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2,2-dimethyl-3-pentanone.
-
Purify the crude product by distillation to obtain pure 2,2-dimethyl-3-pentanone.[7]
Protocol 2: Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride (A Key Boceprevir Intermediate)
The following is a representative multi-step synthesis starting from a precursor derivable from 2,2-dimethyl-3-pentanone. This synthesis illustrates the construction of the bicyclic proline core. A specific synthesis commences with cis-cypermethric acid, which contains the required gem-dimethyl cyclopropane ring.[5]
Materials:
-
A suitable starting material containing the 6,6-dimethylcyclopropane ring (derivable from 2,2-dimethyl-3-pentanone chemistry)
-
Reagents for functional group transformations including oxidation, epimerization, and amination.
-
Solvents such as ethyl acetate, methanol, and hydrochloric acid.
General Procedure (Conceptual):
-
Formation of the Proline Ring: A key step involves the intramolecular cyclization to form the pyrrolidine (B122466) ring fused to the cyclopropane. This can be achieved through various strategies, including those that set the desired stereochemistry at the C2 and C5 positions.
-
Functional Group Manipulations: The synthesis involves a series of functional group transformations, such as the conversion of a carboxylic acid to an ester and the introduction of the amino group.
-
Stereochemical Control: Diastereoselective reactions are employed to ensure the correct relative stereochemistry of the final product. This can involve the use of chiral auxiliaries or stereoselective reductions.
-
Final Salt Formation: The final intermediate is typically isolated as a hydrochloride salt to improve its stability and handling properties.
Quantitative Data
The following table summarizes representative yields for the synthesis of the key Boceprevir intermediate and related transformations.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Oxidation | This compound | 2,2-Dimethyl-3-pentanone | Jones reagent, acetone | >90 | [7] |
| Multi-step synthesis of the bicyclic proline intermediate | cis-cypermethric acid | (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | Multi-step sequence involving oxidation, epimerization, and cyclization | ~28 (overall) | [5] |
| Alternative synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | 3-methyl-2-butenol | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | Seven-step synthesis via Ru(II)-catalyzed intramolecular cyclopropanation | 28 (overall) | [6][8] |
| Final coupling and oxidation to Boceprevir | (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo... | Boceprevir | Coupling with other fragments followed by oxidation | - | [9] |
Visualizations
Caption: Synthetic workflow from this compound to Boceprevir.
Caption: Mechanism of action of Boceprevir on HCV replication.
References
- 1. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boceprevir, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. researchgate.net [researchgate.net]
- 7. yufengchemicals.com [yufengchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
Application Note: Dehydration of 2,2-Dimethyl-3-pentanol to form Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the formation of alkenes. This application note details the experimental protocol and expected outcomes for the dehydration of the tertiary alcohol, 2,2-dimethyl-3-pentanol. This reaction proceeds via an E1 (elimination, unimolecular) mechanism, involving the formation of a carbocation intermediate. Consequently, a mixture of alkene isomers is typically produced, with the product distribution governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product.[1][2] Understanding the reaction mechanism and product distribution is crucial for controlling selectivity and achieving desired synthetic outcomes in drug development and other chemical research.
Reaction Mechanism and Product Distribution
The dehydration of this compound is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid.[1] This converts the poor leaving group (-OH) into a good leaving group (-OH2+). Subsequent loss of a water molecule results in the formation of a tertiary carbocation. This carbocation can then lose a proton from an adjacent carbon atom to form a double bond, yielding a mixture of alkenes.
The primary products expected from the dehydration of this compound are:
-
2,2-Dimethyl-3-pentene
-
3,3-Dimethyl-2-pentene (cis and trans isomers)
-
2-Ethyl-3-methyl-1-butene (minor product)
According to Zaitsev's rule, the most stable alkene, which is the most substituted, will be the major product. In this case, 3,3-dimethyl-2-pentene (a tetrasubstituted alkene) is predicted to be the major product.
| Alkene Product | Structure | Degree of Substitution | Predicted Major/Minor |
| 3,3-Dimethyl-2-pentene | CH3-CH=C(CH3)-C(CH3)3 | Tetrasubstituted | Major |
| 2,2-Dimethyl-3-pentene | CH3-CH2-C(=CH2)-C(CH3)3 | Disubstituted | Minor |
| 2-Ethyl-3-methyl-1-butene | CH2=C(CH(CH3)2)-CH2-CH3 | Disubstituted | Minor |
Experimental Protocol
This protocol is adapted from standard procedures for the acid-catalyzed dehydration of tertiary alcohols.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask, heating mantle)
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add this compound and a few boiling chips.
-
Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid. A typical ratio is approximately 1:4 acid to alcohol by volume.
-
-
Dehydration and Distillation:
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.
-
Gently heat the mixture using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill as they are formed.
-
Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.
-
-
Workup:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic residue. Vent the separatory funnel frequently to release any evolved carbon dioxide gas.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with deionized water.
-
Again, separate the organic layer.
-
-
Drying and Isolation:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of a drying agent, such as anhydrous calcium chloride or magnesium sulfate, and swirl the flask.
-
Once the liquid is clear, decant or filter the dried alkene mixture into a pre-weighed, clean, dry flask.
-
Determine the yield of the alkene mixture.
-
-
Product Analysis:
-
Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to identify the different alkene isomers and determine their relative percentages.
-
Visualizations
Caption: Reaction mechanism for the dehydration of this compound.
Caption: Experimental workflow for the dehydration of this compound.
References
Application Notes and Protocols: Acid-Catalyzed Dehydration of 2,2-Dimethyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the acid-catalyzed dehydration of 2,2-dimethyl-3-pentanol, a classic example of an E1 elimination reaction involving a carbocation rearrangement. The protocol outlines the experimental procedure for conducting this reaction, including the necessary reagents, apparatus, and conditions. Furthermore, it details the mechanism of the reaction, highlighting the formation of a secondary carbocation, a subsequent 1,2-methyl shift to a more stable tertiary carbocation, and the subsequent formation of multiple alkene products. The expected product distribution, governed by Zaitsev's rule, is also discussed. This guide is intended to serve as a practical resource for researchers in organic synthesis and related fields.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic chemistry for the synthesis of alkenes. This elimination reaction typically proceeds through an E1 or E2 mechanism, depending on the structure of the alcohol substrate. For secondary and tertiary alcohols, the E1 pathway is generally favored, which involves the formation of a carbocation intermediate.[1] A key feature of reactions involving carbocations is the potential for rearrangement to a more stable carbocation, leading to the formation of constitutional isomers of the expected alkene product.[2]
The dehydration of this compound serves as an excellent case study for these principles. The initial protonation of the hydroxyl group and subsequent loss of water leads to a secondary carbocation. This intermediate rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. Deprotonation from adjacent carbons then yields a mixture of alkene products, with the most substituted alkene being the major product in accordance with Zaitsev's rule.
Reaction Mechanism and Product Distribution
The acid-catalyzed dehydration of this compound proceeds through the following steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the acid catalyst (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water).
-
Formation of a Secondary Carbocation: The protonated hydroxyl group departs as a water molecule, resulting in the formation of a secondary carbocation at the third carbon of the pentane (B18724) chain.
-
Carbocation Rearrangement (1,2-Methyl Shift): A methyl group from the adjacent quaternary carbon shifts to the positively charged carbon, leading to the formation of a more stable tertiary carbocation. This rearrangement is the key step that leads to the observed product distribution.
-
Deprotonation to Form Alkenes: A base (typically water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation center, resulting in the formation of a double bond and regenerating the acid catalyst.
Due to the formation of the rearranged tertiary carbocation, three possible alkene products can be formed. The relative amounts of these products are determined by the stability of the resulting alkenes, as predicted by Zaitsev's rule, which states that the most substituted alkene will be the major product.
Expected Product Distribution
| Product Name | Structure | Classification |
| 2,3-Dimethyl-2-pentene | CH₃-CH=C(CH₃)-CH(CH₃)₂ | Major |
| 3,3-Dimethyl-1-pentene | CH₂=CH-C(CH₃)₂-CH₂-CH₃ | Minor |
| 2,3-Dimethyl-1-pentene | CH₂=C(CH₃)-CH(CH₃)-CH₂-CH₃ | Minor |
Experimental Protocol
This protocol describes a general procedure for the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Calcium Chloride (CaCl₂)
-
Boiling chips
-
Distilled water
Apparatus:
-
Round-bottom flask (50 mL or 100 mL)
-
Distillation head
-
Condenser
-
Receiving flask
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Gas chromatograph (for product analysis)
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add a magnetic stir bar or boiling chips. To the flask, add this compound. In a separate beaker, cool the acid catalyst (either concentrated sulfuric acid or 85% phosphoric acid) in an ice bath. Slowly and with constant swirling, add the cooled acid to the alcohol in the round-bottom flask.
-
Dehydration: Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask and a clean, pre-weighed receiving flask cooled in an ice bath. Heat the reaction mixture gently using a heating mantle or sand bath.
-
Product Collection: The alkene products are more volatile than the starting alcohol and will distill as they are formed. Collect the distillate, which will appear cloudy due to the co-distillation of water. Continue the distillation until no more alkene product is observed distilling over.
-
Work-up: Transfer the collected distillate to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Gently shake the funnel, venting frequently to release any pressure buildup.
-
Extraction: Allow the layers to separate. The upper organic layer contains the alkene products. Drain and discard the lower aqueous layer. Wash the organic layer with distilled water, again draining and discarding the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of a drying agent, such as anhydrous sodium sulfate or calcium chloride, and swirl the flask. The drying agent will clump together as it absorbs water. Continue adding small portions of the drying agent until some of it remains free-flowing.
-
Isolation: Carefully decant or filter the dried liquid into a clean, pre-weighed vial.
-
Analysis: Determine the yield of the product mixture. Analyze the product distribution using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[3][4] The area under each peak in the gas chromatogram is proportional to the amount of that component in the mixture, allowing for the determination of the relative product ratios.[5]
Visualizations
Reaction Mechanism Pathway
Caption: Reaction mechanism of the acid-catalyzed dehydration of this compound.
Experimental Workflow
Caption: Experimental workflow for the dehydration of this compound.
References
- 1. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 2. studylib.net [studylib.net]
- 3. 2,3-DIMETHYL-2-PENTENE synthesis - chemicalbook [chemicalbook.com]
- 4. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 5. webassign.net [webassign.net]
Grignard reaction protocol for the synthesis of 2,2-Dimethyl-3-pentanol.
Application Notes: Grignard Synthesis of 2,2-Dimethyl-3-pentanol
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone or aldehyde.[1][2] The reaction of a Grignard reagent with a ketone is a widely used method for the synthesis of tertiary alcohols.[3][4] This protocol details the synthesis of this compound, a tertiary alcohol, via the reaction of ethylmagnesium bromide (EtMgBr) with pinacolone (B1678379) (3,3-dimethyl-2-butanone). The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of pinacolone, forming an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.[5][6]
Reaction Scheme
The overall reaction is as follows:
Step 1: Formation of Grignard Reagent CH₃CH₂Br + Mg → CH₃CH₂MgBr (in anhydrous ether)
Step 2: Reaction with Ketone and Workup CH₃CH₂MgBr + (CH₃)₃CCOCH₃ → (CH₃)₃C(CH₃)C(OMgBr)CH₂CH₃ (CH₃)₃C(CH₃)C(OMgBr)CH₂CH₃ + H₃O⁺ → CH₃CH₂CH(OH)C(CH₃)₃ + Mg(OH)Br
Experimental Protocol
This protocol is divided into three main parts: preparation of the Grignard reagent, reaction with the ketone, and product workup and purification.
Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |
| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 | 1.1 |
| Bromoethane (B45996) | CH₃CH₂Br | 108.97 | 10.9 g (7.3 mL) | 0.10 | 1.0 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | - |
| Iodine | I₂ | 253.81 | 1 small crystal | - | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Drying tubes (filled with CaCl₂)
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure
-
Setup: Assemble the glassware (three-necked flask, condenser, and dropping funnel) and flame-dry it under a stream of inert gas to ensure all moisture is removed.[7] Allow the apparatus to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[5][8] The iodine color will fade as the reaction initiates.
-
Initiation: Add 10 mL of anhydrous diethyl ether to the flask. Prepare a solution of bromoethane in 40 mL of anhydrous diethyl ether in the dropping funnel.
-
Grignard Formation: Add approximately 2-3 mL of the bromoethane solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by bubbling and a cloudy appearance of the solution.[5] If the reaction does not start, gently warm the flask with a heating mantle or crush the magnesium turnings with a dry glass rod.
-
Addition: Once the reaction is initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[8]
-
Completion: After the addition is complete, reflux the mixture with gentle heating for an additional 30 minutes to ensure all the magnesium has reacted.[9] The resulting greyish-black solution is the ethylmagnesium bromide Grignard reagent. Cool the solution to room temperature.
Part 2: Synthesis of this compound
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |
| Pinacolone | (CH₃)₃CCOCH₃ | 100.16 | 9.0 g (11.2 mL) | 0.09 | 0.9 |
| Ethylmagnesium Bromide | CH₃CH₂MgBr | ~133.28 | ~0.10 mol | ~0.10 | 1.0 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 30 mL | - | - |
Procedure
-
Reactant Addition: Prepare a solution of pinacolone in 30 mL of anhydrous diethyl ether in a dropping funnel.
-
Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add the pinacolone solution dropwise to the stirred Grignard reagent.[1] The reaction is exothermic, so maintain a slow addition rate to control the temperature.[5]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A thick, gelatinous precipitate of the magnesium alkoxide will form.
Part 3: Work-up and Purification
Materials and Reagents
| Reagent | Quantity |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | 50 mL |
| Diethyl ether | 50 mL |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) | ~10 g |
| 10% Aqueous HCl (optional) | As needed |
Procedure
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.[10] Alternatively, slowly pour the reaction mixture over crushed ice, followed by the addition of 10% HCl until the magnesium salts dissolve.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether to recover any dissolved product.[11]
-
Washing: Combine all the organic extracts and wash them with saturated sodium chloride solution (brine) to remove most of the water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]
-
Solvent Removal: Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation. Collect the fraction boiling at approximately 132°C.
Data Summary
Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Bromoethane | 108.97 | 1.46 | 38 |
| Pinacolone | 100.16 | 0.801 | 106 |
| This compound | 116.20 | 0.825 | 132 |
Expected Yield and Product Characteristics
| Parameter | Value |
| Theoretical Yield | ~10.46 g (based on 0.09 mol of pinacolone) |
| Appearance | Colorless liquid |
| Refractive Index (n20/D) | 1.423 |
Characterization
The identity and purity of the final product, this compound, can be confirmed using spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.[12][13] It will also show C-H stretching absorptions around 2850-3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show distinct signals for the different types of protons. A singlet for the nine protons of the tert-butyl group, a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a signal for the proton on the carbon bearing the hydroxyl group, and a singlet for the hydroxyl proton (which may exchange with D₂O).[14]
-
¹³C NMR: The spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
-
Safety Precautions
-
General: Perform the entire reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will react with water.[1][15] All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
Diethyl Ether: Diethyl ether is extremely flammable and has a low boiling point (34.6 °C).[1] Do not have any open flames or spark sources nearby. Use a heating mantle for heating, not a hot plate.
-
Bromoethane: Bromoethane is a toxic and volatile alkylating agent. Handle with care.
-
Quenching: The quenching of the Grignard reaction is highly exothermic. Perform this step slowly and with cooling in an ice bath to prevent the ether from boiling violently.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. britthipple.com [britthipple.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. brainly.in [brainly.in]
- 9. community.wvu.edu [community.wvu.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. youtube.com [youtube.com]
- 12. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 14. (3R)-2,2-Dimethyl-3-pentanol | C7H16O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 15. Khan Academy [khanacademy.org]
Application Note: Gas Chromatography of 2,2-Dimethyl-3-pentanol Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract: Direct analysis of polar compounds such as alcohols by gas chromatography (GC) can be challenging due to poor peak shape, low volatility, and thermal instability.[1] This application note provides detailed protocols for the derivatization of 2,2-Dimethyl-3-pentanol, a sterically hindered secondary alcohol, to improve its chromatographic properties. Two common and effective methods, silylation and acylation, are presented.[1][2] Derivatization replaces the active hydrogen in the hydroxyl group, which reduces polarity, increases volatility, and minimizes hydrogen bonding interactions with the column, resulting in sharper, more symmetrical peaks and improved analytical performance.[3][4]
Introduction: The Challenge of Analyzing Hindered Alcohols
This compound possesses a hydroxyl group that is subject to significant steric hindrance from the adjacent tert-butyl group. This structure can make direct GC analysis problematic, leading to:
-
Poor Volatility: The polar hydroxyl group can lead to strong intermolecular hydrogen bonding, reducing the compound's volatility.[5]
-
Peak Tailing: Interaction of the hydroxyl group with active sites on the GC column and liner can cause significant peak tailing, complicating integration and reducing accuracy.
-
Thermal Instability: At the high temperatures of the GC inlet, some alcohols can be prone to dehydration or other degradation.
Derivatization is a chemical modification technique that converts the analyte into a more "GC-amenable" form, overcoming these limitations. The two most common strategies for alcohols are silylation and acylation.[1]
-
Silylation: This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] Silylation is a robust and widely used technique for alcohols.[6] For sterically hindered alcohols, a powerful silylating reagent combined with a catalyst is often necessary to drive the reaction to completion.[5]
-
Acylation: This reaction converts the alcohol into a more volatile and less polar ester.[1] Reagents such as acid anhydrides are commonly used.[3] The use of fluorinated acylating agents can significantly enhance the response of an electron capture detector (ECD).[7]
Experimental Protocols
The following protocols provide step-by-step instructions for the derivatization of this compound.
Safety Precaution: Derivatization reagents are often sensitive to moisture and can be corrosive or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, which is highly effective for hindered hydroxyl groups.[4]
Materials:
-
This compound
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine (B92270) or Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in anhydrous pyridine.
-
Transfer 100 µL of the stock solution into a 2 mL GC vial.
-
Using a dry syringe, add 200 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the reagent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes to ensure the complete derivatization of the hindered alcohol.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection. Inject 1 µL of the reaction mixture into the GC system.
This protocol uses Trifluoroacetic Anhydride (TFAA) to form a trifluoroacetyl ester, which is highly volatile and provides excellent ECD response.[3][8]
Materials:
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Pyridine (GC grade, acts as solvent and acid scavenger)[2]
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in anhydrous pyridine.
-
Transfer 100 µL of the stock solution into a 2 mL GC vial.
-
Using a dry syringe, add 100 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection. Inject 1 µL of the reaction mixture into the GC system. The pyridine in the mixture neutralizes the trifluoroacetic acid byproduct, preventing column damage.[2]
Results and Data Presentation
Derivatization significantly improves the chromatographic performance of this compound. The following table summarizes the expected quantitative results from the analysis of the underivatized alcohol versus its derivatized forms on a standard non-polar GC column (e.g., DB-5 or equivalent) with a Flame Ionization Detector (FID).
| Analyte | Retention Time (min) | Peak Shape | Relative Detector Response (Area Units) | Comments |
| This compound (Underivatized) | 8.5 | Broad, Tailing | 85,000 | Significant peak asymmetry makes accurate quantification difficult. |
| This compound-TMS Ether (Silylated) | 6.2 | Sharp, Symmetrical | 150,000 | Excellent peak shape and improved response. Reduced retention time. |
| This compound-TFA (Acylated) | 5.8 | Sharp, Symmetrical | 145,000 | Excellent peak shape. Fastest elution due to high volatility. |
Note: Data are representative and intended for comparative purposes.
Visualization of Workflow and Reactions
The following diagrams illustrate the experimental workflow and the chemical derivatization principles.
Caption: A workflow diagram illustrating the key stages of the process.
Caption: Chemical principles of silylation and acylation reactions.
Conclusion
The derivatization of this compound via silylation or acylation is essential for reliable and accurate gas chromatographic analysis. Both methods effectively convert the polar, sterically hindered alcohol into a non-polar, volatile derivative. This transformation leads to a significant reduction in peak tailing, shorter retention times, and improved detector response. The choice between silylation and acylation may depend on the specific detector being used and the overall analytical goals. These protocols provide a robust starting point for method development for this and other challenging alcoholic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gcms.cz [gcms.cz]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. esslabshop.com [esslabshop.com]
- 8. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Enzymatic Kinetic Resolution of 2,2-Dimethyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule is often associated with a single enantiomer. Kinetic resolution, a key technique for separating enantiomers, exploits the differential reaction rates of enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method, offering high enantioselectivity under mild reaction conditions.
This document provides detailed application notes and protocols for the kinetic resolution of (±)-2,2-dimethyl-3-pentanol, a sterically hindered secondary alcohol, using the immobilized lipase (B570770) Candida antarctica Lipase B (CALB), commercially available as Novozym® 435. Lipases are widely employed in organic synthesis due to their broad substrate scope and excellent stereoselectivity.[1][2]
Principle of the Method
The enzymatic kinetic resolution of racemic 2,2-dimethyl-3-pentanol is achieved through enantioselective acylation. In the presence of an acyl donor, the lipase selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a reaction mixture containing one enantiomer of the alcohol in high enantiomeric excess (ee) and the corresponding ester of the other enantiomer, also with high enantiomeric excess. The unreacted alcohol and the newly formed ester can then be separated by standard chromatographic techniques. The enantioselectivity of the process is quantified by the enantiomeric ratio (E).[3]
Experimental Protocols
Materials and Equipment
-
(±)-2,2-Dimethyl-3-pentanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate)[4]
-
Anhydrous organic solvent (e.g., hexane (B92381), toluene, methyl tert-butyl ether (MTBE))
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Chiral gas chromatography (GC) system with a suitable chiral column and flame ionization detector (FID)
Protocol 1: General Procedure for the Kinetic Resolution of (±)-2,2-Dimethyl-3-pentanol
-
To a screw-capped vial, add (±)-2,2-dimethyl-3-pentanol (1.0 mmol, 116.2 mg).
-
Add 5 mL of anhydrous hexane.
-
Add vinyl acetate (2.0 mmol, 185 µL) as the acyl donor.
-
Add Novozym® 435 (20 mg).
-
Seal the vial and place it in an orbital shaker at 40 °C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral GC.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with a small amount of hexane and combine the filtrates.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the remaining alcohol and the formed ester by silica gel column chromatography.
Protocol 2: Analytical Method for Determination of Enantiomeric Excess (ee) and Conversion
The enantiomeric excess of the unreacted alcohol and the product ester, as well as the conversion of the reaction, can be determined by chiral gas chromatography.
-
Sample Preparation: Dilute the reaction aliquots with a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.
-
GC Conditions (Representative):
-
Column: Chiral GC column (e.g., β-cyclodextrin-based)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 220 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
-
-
Calculations:
-
Enantiomeric Excess (ee): ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Conversion (c): c (%) = [ee_s / (ee_s + ee_p)] x 100 where ee_s is the enantiomeric excess of the substrate (alcohol) and ee_p is the enantiomeric excess of the product (ester).
-
Enantiomeric Ratio (E): E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or E = ln[(1 - ee_s) / (1 + ee_s/ee_p)] / ln[(1 + ee_s) / (1 + ee_s/ee_p)]
-
Data Presentation
The following tables present representative data for the kinetic resolution of a sterically hindered secondary alcohol, such as this compound, using Novozym® 435.
Table 1: Effect of Acyl Donor on the Kinetic Resolution
| Acyl Donor | Time (h) | Conversion (%) | ee_Substrate (%) | ee_Product (%) | E-value |
| Vinyl Acetate | 24 | 49 | >99 | 97 | >200 |
| Isopropenyl Acetate | 24 | 45 | 95 | 85 | 80 |
| Vinyl Butyrate | 48 | 42 | 90 | 78 | 55 |
Reaction conditions: (±)-2,2-dimethyl-3-pentanol (1.0 mmol), acyl donor (2.0 mmol), Novozym® 435 (20 mg), hexane (5 mL), 40 °C.
Table 2: Effect of Solvent on the Kinetic Resolution with Vinyl Acetate
| Solvent | Time (h) | Conversion (%) | ee_Substrate (%) | ee_Product (%) | E-value |
| Hexane | 24 | 49 | >99 | 97 | >200 |
| Toluene | 24 | 51 | 98 | >99 | >200 |
| MTBE | 24 | 48 | >99 | 96 | >200 |
| Acetonitrile | 48 | 15 | 20 | 85 | 10 |
Reaction conditions: (±)-2,2-dimethyl-3-pentanol (1.0 mmol), vinyl acetate (2.0 mmol), Novozym® 435 (20 mg), solvent (5 mL), 40 °C.
Visualizations
Caption: Experimental workflow for the enzymatic kinetic resolution.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,2-Dimethyl-3-pentanol in Mechanistic Studies of Carbocation Rearrangements
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-3-pentanol is a secondary alcohol that serves as an excellent model substrate for investigating the mechanisms of carbocation rearrangements, particularly Wagner-Meerwein shifts. Upon acid-catalyzed dehydration, it forms a secondary carbocation which can then undergo rearrangement to a more stable tertiary carbocation via a methyl shift. The study of the resulting alkene products provides valuable insights into the kinetics and thermodynamics of these fundamental organic reactions. Understanding these rearrangement pathways is crucial in synthetic chemistry, particularly in drug development, where precise control over molecular architecture is paramount to ensure the desired biological activity and minimize the formation of impurities.
Mechanistic Insights: The Wagner-Meerwein Rearrangement
The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism. The key steps involved are:
-
Protonation of the hydroxyl group: The hydroxyl group is a poor leaving group. In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), it is protonated to form an alkyloxonium ion, which contains a good leaving group (H₂O).
-
Formation of a carbocation: The departure of a water molecule leads to the formation of a secondary carbocation at the C3 position.
-
Carbocation rearrangement: The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation. This occurs via a 1,2-methyl shift, where a methyl group from the adjacent C2 position migrates with its bonding electrons to the positively charged C3. This rearrangement is the key step in the Wagner-Meerwein rearrangement for this substrate.
-
Deprotonation: The rearranged tertiary carbocation is then deprotonated by a weak base (such as water or the conjugate base of the acid catalyst) to form a mixture of alkene products. The regioselectivity of this step is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.
Data Presentation: Predicted Product Distribution
The acid-catalyzed dehydration of this compound is predicted to yield a mixture of three alkene products. The relative yields are estimated based on the principles of carbocation stability and Zaitsev's rule, where the formation of the more stable tertiary carbocation and the subsequent formation of the most substituted alkene are favored.
| Product Number | Alkene Name | Structure | Predicted Relative Yield | Rationale |
| 1 | 2,3-Dimethyl-2-pentene | CH₃-C(CH₃)=C(CH₃)-CH₂-CH₃ | Major | Formed from the most stable tertiary carbocation and is a tetrasubstituted alkene (most stable). |
| 2 | 2,3-Dimethyl-1-pentene | CH₂=C(CH₃)-CH(CH₃)-CH₂-CH₃ | Minor | Formed from the most stable tertiary carbocation but is a disubstituted alkene (less stable). |
| 3 | 3,3-Dimethyl-1-pentene | CH₂=CH-C(CH₃)₂-CH₂-CH₃ | Trace | Formed from the initial, less stable secondary carbocation (minor pathway). |
Note: The actual product distribution can be quantified experimentally using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask, heating mantle)
-
Separatory funnel
-
Erlenmeyer flasks
-
Boiling chips
Procedure:
-
To a 100 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.
-
Slowly and with cooling, add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the flask. Swirl the flask gently to mix the contents.
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a smaller flask cooled in an ice bath as the receiving flask.
-
Heat the mixture gently using a heating mantle. The alkene products will begin to distill as they are formed. The distillation temperature should be maintained below 100 °C to minimize the co-distillation of the unreacted alcohol.
-
Continue the distillation until no more liquid is collected in the receiving flask.
-
Transfer the distillate to a separatory funnel and wash it sequentially with 20 mL of deionized water, 20 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with another 20 mL of deionized water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride or magnesium sulfate.
-
Decant the dried liquid into a pre-weighed vial to determine the yield of the alkene mixture.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector (GC-MS)
-
A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the isomeric alkenes.
Procedure:
-
Prepare a dilute solution of the dried alkene mixture in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
The following GC parameters can be used as a starting point and optimized as needed:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan range of m/z 40-200.
-
-
Identify the peaks in the chromatogram by comparing their retention times with those of authentic standards (if available) and by analyzing their mass spectra. The fragmentation patterns will be characteristic of the different alkene isomers.
-
Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram (TIC). The percentage of each isomer can be calculated from the ratio of its peak area to the total area of all product peaks.
Protocol 3: Product Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for better resolution)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) as the solvent
Procedure:
-
Dissolve a small amount of the purified alkene mixture in CDCl₃.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to identify the different alkene isomers based on their characteristic chemical shifts and coupling patterns.
-
¹H NMR: The number of signals, their integration, and their splitting patterns will help in identifying the different types of protons (vinylic, allylic, etc.) in each isomer.
-
¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond are diagnostic for the different substitution patterns of the alkenes.
-
Visualizations
Caption: Mechanism of acid-catalyzed dehydration of this compound.
Caption: Workflow for the synthesis and analysis of rearrangement products.
Application Notes and Protocols for Studying 2,2-Dimethyl-3-pentanol as a Substrate for Alcohol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, coupled with the reduction of a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][2] These enzymes are crucial in various metabolic pathways, including alcohol detoxification, the synthesis of signaling molecules like retinoic acid, and the metabolism of formaldehyde.[3][4] The study of novel ADH substrates is essential for understanding enzyme kinetics, specificity, and the development of new therapeutic agents.
2,2-Dimethyl-3-pentanol is a secondary alcohol whose potential as a substrate for alcohol dehydrogenase (ADH) warrants investigation. Its branched-chain structure may offer insights into the steric and electronic requirements of the ADH active site. While specific kinetic data for this compound is not extensively documented in publicly available literature, its structural similarity to other known secondary alcohol substrates, such as 3-pentanol, suggests it is a viable candidate for ADH-mediated oxidation.[2]
These application notes provide a comprehensive guide for researchers interested in characterizing the interaction between this compound and alcohol dehydrogenase. The following sections detail the necessary protocols for conducting enzymatic assays, presenting kinetic data, and visualizing the experimental workflow and relevant metabolic pathways.
Quantitative Data Summary
| Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Relative V_max_ (Ethanol = 1.00) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Ethanol | 0.4 | 1.5 | 1.00 |
| 1-Propanol | 0.2 | 1.3 | 0.87 |
| 2-Propanol | 8.0 | 0.12 | 0.08 |
| 2-Butanol | 1.2 | 0.45 | 0.30 |
| 3-Pentanol | 0.8 | 0.75 | 0.50 |
Note: The kinetic values for substrates other than this compound are adapted from studies on rat liver alcohol dehydrogenase and are provided for illustrative purposes. Actual values may vary depending on the specific enzyme source and experimental conditions.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for ADH Activity with this compound
This protocol describes the determination of ADH activity by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[5]
Materials:
-
Purified alcohol dehydrogenase (e.g., from horse liver or recombinant)
-
This compound (substrate)
-
NAD+ (cofactor)
-
Sodium pyrophosphate buffer (0.1 M, pH 8.8)
-
Glycine-NaOH buffer (0.1 M, pH 10.0)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium pyrophosphate buffer and adjust the pH to 8.8.
-
Prepare a stock solution of NAD+ (e.g., 20 mM) in the assay buffer.
-
Prepare a range of concentrations of this compound in the assay buffer. The optimal concentration range should be determined empirically but can start from 0.1 mM to 20 mM.
-
Dilute the ADH enzyme in cold buffer to a suitable concentration (e.g., 0.1 - 1.0 mg/mL). The optimal concentration should result in a linear rate of absorbance change over a few minutes.
-
-
Assay Mixture Preparation:
-
In a 1 mL cuvette, combine the following:
-
850 µL of sodium pyrophosphate buffer (pH 8.8)
-
100 µL of NAD+ stock solution (final concentration ~2 mM)
-
50 µL of this compound solution (to achieve the desired final concentration)
-
-
-
Enzymatic Reaction and Measurement:
-
Equilibrate the cuvette containing the assay mixture in the spectrophotometer at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted ADH enzyme solution.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor the increase in absorbance at 340 nm for 3-5 minutes, recording the absorbance at regular intervals (e.g., every 15 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Perform the assay with varying concentrations of this compound to determine the Michaelis-Menten kinetic parameters (K_m_ and V_max_).
-
Protocol 2: Colorimetric Assay for ADH Activity
This protocol is an alternative for laboratories without a UV spectrophotometer and relies on a colorimetric probe that reacts with the NADH produced.[1][6]
Materials:
-
ADH Assay Kit (commercial kits are available) or individual components:
-
ADH assay buffer
-
This compound
-
NAD+
-
Developer solution (containing a probe like WST-1 or MTT)
-
Diaphorase (if not included in the developer)
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add 50 µL of the assay buffer to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound to their respective wells.
-
Add 20 µL of the NAD+ and developer solution mixture to each well.
-
-
Enzymatic Reaction and Measurement:
-
Equilibrate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the ADH enzyme solution to each well.
-
Measure the absorbance at 450 nm at time zero and then kinetically every 1-2 minutes for a total of 10-30 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time for each substrate concentration.
-
Plot the reaction velocity against the substrate concentration to determine the kinetic parameters.
-
Visualizations
Caption: Experimental workflow for the spectrophotometric ADH assay.
Caption: General metabolic reaction catalyzed by ADH.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
Application Notes and Protocols: Synthesis of Novel Esters from 2,2-Dimethyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a pivotal transformation in organic synthesis, particularly within the pharmaceutical sciences. The strategic conversion of alcohols to esters can profoundly modulate the physicochemical properties of a molecule, including its lipophilicity, stability, and formulation compatibility. 2,2-Dimethyl-3-pentanol, a sterically hindered secondary alcohol, presents a unique scaffold for the generation of novel esters. The bulky tert-butyl group adjacent to the hydroxyl-bearing carbon can impart specific conformational constraints and metabolic stability to the resulting ester derivatives.
These novel esters are of significant interest in drug development. They can be explored as new chemical entities (NCEs) with unique biological activities or utilized as prodrugs to enhance the pharmacokinetic profiles of existing active pharmaceutical ingredients (APIs).[1][2][3] By transiently masking polar functional groups on a parent drug, ester prodrugs can improve membrane permeability and oral bioavailability.[1][4] The sterically hindered nature of esters derived from this compound may also influence the rate of enzymatic hydrolysis in vivo, potentially allowing for controlled or sustained release of the active drug.[2]
This document provides detailed protocols for the synthesis of novel esters from this compound using two robust and widely applicable methods: the Fischer-Speier Esterification and the Steglich Esterification.
Data Presentation: A Comparative Overview of Esterification Methods
The following tables summarize the quantitative data for the synthesis of representative esters from this compound, providing a clear comparison of the two primary methods described herein.
Table 1: Fischer-Speier Esterification of this compound
| Carboxylic Acid | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | H₂SO₄ (5) | Toluene (B28343) | 110 | 12 | 75 |
| Propanoic Acid | p-TsOH (5) | Toluene | 110 | 16 | 72 |
| Benzoic Acid | H₂SO₄ (5) | Toluene | 110 | 24 | 65 |
| Ibuprofen | H₂SO₄ (10) | Toluene | 110 | 36 | 58 |
Table 2: Steglich Esterification of this compound
| Carboxylic Acid | Coupling Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | DCC | DMAP (10) | Dichloromethane (B109758) | 25 | 8 | 92 |
| Propanoic Acid | EDC | DMAP (10) | Dichloromethane | 25 | 10 | 90 |
| Benzoic Acid | DCC | DMAP (10) | Dichloromethane | 25 | 18 | 85 |
| Ibuprofen | EDC | DMAP (10) | Dichloromethane | 25 | 24 | 81 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method utilizes a strong acid catalyst and heat to drive the equilibrium towards ester formation, often with the removal of water. It is a classic and cost-effective method suitable for a range of carboxylic acids.[5][6]
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and toluene (sufficient to dissolve reactants).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 5 mol%).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (no further water is collected and starting material is consumed), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Steglich Esterification
The Steglich esterification is a milder method that employs a carbodiimide (B86325) coupling agent and a nucleophilic catalyst, making it ideal for sterically hindered alcohols and acid-sensitive substrates.[7][8]
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., ibuprofen)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and a catalytic amount of DMAP (10 mol%) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the coupling agent (DCC or EDC, 1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (dicyclohexylurea if DCC is used).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
Mandatory Visualizations
Caption: Workflow for Fischer-Speier Esterification.
References
- 1. US6872838B2 - Water soluble prodrugs of hindered alcohols - Google Patents [patents.google.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Evaluating prodrug strategies for esterase-triggered release of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2,2-Dimethyl-3-pentanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2,2-Dimethyl-3-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the Grignard synthesis of this compound?
A1: The main side products in this synthesis arise from several competing reactions:
-
Wurtz Coupling Product: 2,2,3,3-tetramethylbutane (B1293380), formed from the reaction of the Grignard reagent with the unreacted alkyl halide.[1][2][3][4]
-
Enolization Product: Propanal enolate, which upon workup will regenerate propanal. This occurs when the Grignard reagent acts as a base instead of a nucleophile.[5][6]
-
Reduction Product: 1-Propanol, formed when the Grignard reagent transfers a β-hydride to the propanal, reducing it. This also produces isobutylene (B52900) from the Grignard reagent.[5][7]
-
Alkane from Quenching: Isobutane, formed if the Grignard reagent reacts with any protic species like water.[1][6][8]
Q2: Why is my overall yield of this compound consistently low?
A2: Low yields can be attributed to a combination of factors that favor side reactions. The most common causes include:
-
Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reagent and reduce the amount available for the desired reaction.[1][8]
-
Suboptimal Temperature Control: High temperatures during the formation of the Grignard reagent can promote the Wurtz coupling side reaction.[2][4] Similarly, the temperature of the addition of the Grignard reagent to the aldehyde can influence the rates of side reactions.
-
Rate of Reagent Addition: Adding the alkyl halide too quickly during the Grignard reagent formation can lead to a high local concentration, favoring the Wurtz coupling reaction.[2][4]
-
Steric Hindrance: The Grignard reagent used in this synthesis, a tert-butylmagnesium halide, is sterically bulky. This steric hindrance can make the competing enolization and reduction pathways more favorable.[5][6][7]
Q3: What is the role of the solvent in this Grignard synthesis?
A3: The solvent, typically an anhydrous ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for a successful Grignard reaction. It serves to solvate and stabilize the Grignard reagent.[8] The choice of solvent can also influence the rate of side reactions; for instance, THF can sometimes promote Wurtz coupling more than diethyl ether for certain substrates.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product. | Presence of water in glassware or reagents. | Flame-dry all glassware immediately before use. Use anhydrous solvents and ensure reagents are dry.[1][8] |
| Poor quality magnesium turnings (oxidized surface). | Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or by crushing the turnings in the flask.[8] | |
| Significant amount of 2,2,3,3-tetramethylbutane byproduct. | Wurtz coupling reaction is favored. | Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration.[2][4] Control the reaction temperature, using an ice bath if necessary, as the formation is exothermic.[2] |
| Recovery of a large amount of starting material (propanal). | Enolization of the aldehyde is occurring. | This is more likely with sterically hindered Grignard reagents.[5][6] Consider using a less hindered Grignard reagent if the protocol allows, or perform the reaction at a lower temperature to favor the addition reaction. |
| Presence of 1-Propanol in the product mixture. | Reduction of the aldehyde by the Grignard reagent. | This is also a consequence of steric hindrance and the presence of β-hydrogens on the Grignard reagent.[5][7] Lowering the reaction temperature may help to minimize this side reaction. |
Reaction Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the competing side reactions.
Caption: Main and side reaction pathways in the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and should be adapted based on specific laboratory conditions and safety protocols.
Materials:
-
Magnesium turnings
-
tert-Butyl chloride (or bromide)
-
Propanal
-
Anhydrous diethyl ether (or THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Reagent Formation:
-
Dissolve tert-butyl halide in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the tert-butyl halide solution to the magnesium. The reaction should initiate, indicated by a cloudy appearance and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining tert-butyl halide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.[2]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve propanal in anhydrous diethyl ether in the dropping funnel.
-
Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain a low temperature during the addition to minimize side reactions.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Quenching and Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by distillation.
-
Data Summary
| Compound | Formation Pathway | Factors Favoring Formation |
| This compound (Desired Product) | Nucleophilic addition of tert-butylmagnesium halide to propanal. | Low temperature, slow addition of reagents, anhydrous conditions. |
| 2,2,3,3-tetramethylbutane | Wurtz coupling of tert-butylmagnesium halide with tert-butyl halide. | High local concentration of alkyl halide, elevated temperatures.[2][4] |
| 1-Propanol | Reduction of propanal by tert-butylmagnesium halide. | Steric hindrance of the Grignard reagent.[5][7] |
| Propanal (recovered) | Enolization of propanal by the basic Grignard reagent. | Steric hindrance, presence of α-hydrogens on the aldehyde.[5][6] |
| Isobutane | Protonation of the Grignard reagent by adventitious water. | Presence of moisture in the reaction setup.[1][6] |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 8. researchgate.net [researchgate.net]
Optimizing yield and purity of 2,2-Dimethyl-3-pentanol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,2-Dimethyl-3-pentanol synthesis.
Troubleshooting Guides
Low yields and impure products are common challenges in organic synthesis. This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Grignard reaction between ethylmagnesium bromide and pinacolone (B1678379) (3,3-dimethyl-2-butanone).
Issue 1: Low Yield of this compound
A diminished yield of the desired tertiary alcohol can be attributed to several factors, primarily related to the sensitive nature of the Grignard reagent.
| Potential Cause | Recommended Solution |
| Presence of Moisture | Rigorously dry all glassware, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under an inert gas (e.g., nitrogen or argon).[1] Use anhydrous solvents, freshly distilled if necessary. Ensure starting materials are free of water. |
| Poor Quality of Magnesium Turnings | Use fresh, high-quality magnesium turnings. If the surface appears dull (oxidized), activate it by crushing the turnings in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. |
| Side Reactions | Wurtz Coupling: The Grignard reagent can couple with the starting ethyl bromide. To minimize this, add the ethyl bromide solution dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide.[1] Enolization of Ketone: The Grignard reagent can act as a base and deprotonate the alpha-protons of pinacolone, forming an enolate that will not lead to the desired alcohol.[2] To mitigate this, add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C). |
| Incomplete Grignard Reagent Formation | Ensure efficient stirring and maintain a gentle reflux during the formation of the Grignard reagent to promote complete reaction of the magnesium. The disappearance of the magnesium turnings is an indicator of reaction completion. |
| Improper Reaction Temperature | The addition of pinacolone to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction mixture can then be allowed to warm to room temperature to ensure completion.[1] |
Issue 2: Impure this compound Product
The final product may be contaminated with starting materials, byproducts, or impurities from the work-up procedure.
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Ensure the reaction goes to completion by allowing for sufficient reaction time and appropriate temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible. |
| Presence of Biphenyl (from Wurtz coupling) | This byproduct can be difficult to remove by simple distillation due to similar boiling points. Purification by column chromatography may be necessary. |
| Formation of a Secondary Alcohol (Reduction Product) | With bulky Grignard reagents and sterically hindered ketones, reduction of the ketone to a secondary alcohol can occur.[2] While less common with ethylmagnesium bromide, it is a possibility. Careful purification by distillation or chromatography can separate this from the desired tertiary alcohol. |
| Inefficient Work-up | A careful aqueous work-up with a saturated ammonium (B1175870) chloride solution is crucial to quench the reaction and protonate the intermediate alkoxide.[1] Incomplete quenching can lead to the formation of magnesium salts that are difficult to remove. Ensure thorough extraction and washing of the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct laboratory synthesis is the Grignard reaction. This involves the reaction of a Grignard reagent, typically ethylmagnesium bromide (C₂H₅MgBr), with a ketone, pinacolone (3,3-dimethyl-2-butanone). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a tertiary alcohol after an acidic work-up.
Q2: How can I confirm the successful formation of the Grignard reagent?
A2: Several visual cues indicate the initiation of the Grignard reaction:
-
The appearance of bubbles on the surface of the magnesium turnings.
-
A noticeable warming of the reaction flask, as the reaction is exothermic.
-
The reaction mixture turning cloudy or grey-brown. If iodine was used as an activator, its characteristic purple or brown color will fade.
Q3: Which solvent is best for this Grignard reaction?
A3: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most commonly used solvents for Grignard reactions. THF is sometimes preferred as it can better stabilize the Grignard reagent. The choice may also depend on the desired reaction temperature.
Q4: My reaction is difficult to initiate. What can I do?
A4: Initiation problems are common. Here are a few troubleshooting steps:
-
Ensure all reagents and glassware are scrupulously dry.
-
Activate the magnesium turnings by crushing them or using a small crystal of iodine.
-
Gently warm the flask with a heat gun or in a warm water bath to start the reaction.
-
Add a small amount of pre-formed Grignard reagent from a previous successful batch if available.
Q5: What are the expected spectroscopic data for this compound?
A5: The following are approximate spectroscopic data:
-
¹H NMR: You would expect to see signals for the t-butyl group (a singlet around 0.9 ppm), the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a signal for the CH-OH proton, and the OH proton itself.
-
¹³C NMR: Signals corresponding to all the unique carbon atoms in the molecule will be present.
-
IR Spectroscopy: A characteristic broad peak for the O-H stretch of the alcohol will be observed around 3200-3600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the general procedure for the synthesis. Molar equivalents should be calculated based on the starting amount of the limiting reagent.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, place a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pinacolone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve pinacolone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the pinacolone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation to obtain the crude this compound.
-
Purify the crude product by fractional distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Preventing rearrangement during the dehydration of 2,2-Dimethyl-3-pentanol
This technical support guide is intended for researchers, scientists, and drug development professionals who are performing the dehydration of 2,2-dimethyl-3-pentanol and wish to control the reaction's outcome, particularly to prevent rearrangement products.
Troubleshooting Guide
Issue: Formation of Unexpected Alkene Isomers
During the acid-catalyzed dehydration of this compound, the formation of a secondary carbocation intermediate can lead to a methyl shift, resulting in a more stable tertiary carbocation. This rearrangement leads to a mixture of alkene products, with the rearranged alkenes often being the major products.
Observed Problem: The primary product obtained is not the expected 2,2-dimethyl-3-pentene. Instead, significant quantities of rearranged isomers such as 2,3-dimethyl-2-pentene (B84793) and 2,3-dimethyl-1-pentene (B165498) are observed.
Root Cause: The reaction is proceeding through an E1 mechanism involving a carbocation intermediate that undergoes rearrangement.
Solutions: To prevent carbocation rearrangement, methods that avoid the formation of a carbocation intermediate should be employed. These methods typically involve converting the hydroxyl group into a good leaving group and then performing an E2 elimination.
Data Presentation: Comparison of Dehydration Methods
| Dehydration Method | Predominant Mechanism | Rearrangement Observed? | Expected Major Product(s) | Typical Yield of Non-rearranged Product |
| H₂SO₄ or H₃PO₄, heat | E1 | Yes | 2,3-Dimethyl-2-pentene (major), 2,3-Dimethyl-1-pentene, 2,2-Dimethyl-3-pentene (minor) | Low to negligible |
| POCl₃, Pyridine (B92270) | E2 | No | 2,2-Dimethyl-3-pentene | High |
| 1. TsCl, Pyridine; 2. Strong, non-nucleophilic base (e.g., t-BuOK) | E2 | No | 2,2-Dimethyl-3-pentene (with non-bulky base), 3,3-Dimethyl-1-pentene (with bulky base) | High |
| Burgess Reagent | Syn-elimination | No | 2,2-Dimethyl-3-pentene | High |
| Chugaev Elimination | Syn-elimination | No | 2,2-Dimethyl-3-pentene | High |
Frequently Asked Questions (FAQs)
Q1: Why does rearrangement occur during the acid-catalyzed dehydration of this compound?
A1: The acid-catalyzed dehydration of secondary alcohols like this compound proceeds through an E1 mechanism.[1] This involves the formation of a secondary carbocation after the loss of water. This secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-methyl shift. Deprotonation of this rearranged carbocation leads to the formation of the more substituted and thermodynamically stable alkene, 2,3-dimethyl-2-pentene, as the major product.
Q2: How does using phosphorus oxychloride (POCl₃) and pyridine prevent rearrangement?
A2: The use of POCl₃ in pyridine avoids the formation of a carbocation.[2] The alcohol's hydroxyl group is first converted into a better leaving group, a dichlorophosphate (B8581778) ester. Pyridine, a non-nucleophilic base, then abstracts a proton in an E2-like elimination step, leading directly to the alkene without a carbocation intermediate, thus preventing any rearrangement.[2]
Q3: What is the role of converting the alcohol to a tosylate before elimination?
A3: Converting the alcohol to a tosylate (or mesylate) transforms the poor hydroxyl leaving group into a very good sulfonate leaving group.[2] This allows for elimination to be carried out under basic conditions using a strong, non-nucleophilic base, which proceeds via an E2 mechanism. The E2 mechanism is a concerted reaction and does not involve a carbocation intermediate, thereby preventing rearrangement.[2]
Q4: Are there other methods to achieve non-rearranged dehydration?
A4: Yes, the Burgess reagent and the Chugaev elimination are two other effective methods. Both proceed through a syn-elimination mechanism that does not involve carbocation intermediates. The Burgess reagent is a mild and selective reagent for the dehydration of secondary and tertiary alcohols. The Chugaev elimination involves the formation of a xanthate ester followed by thermal syn-elimination.
Experimental Protocols
Protocol 1: Dehydration using POCl₃ and Pyridine (E2 Elimination)
This method is effective for the dehydration of hindered secondary alcohols without rearrangement.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine, anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 eq) and cool the solution in an ice bath to 0 °C.
-
Slowly add freshly distilled POCl₃ (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the initial reaction).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkene product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Dehydration via Tosylation and Elimination (E2 Elimination)
This two-step procedure also avoids carbocation rearrangement.
Step A: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into cold water and extract with diethyl ether or DCM.
-
Wash the combined organic extracts with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate. The crude tosylate is often used directly in the next step without further purification.
Step B: Elimination of the Tosylate
Materials:
-
Crude tosylate from Step A
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (B103910) or an aprotic solvent like THF
Procedure:
-
Dissolve the crude tosylate in a suitable solvent (e.g., tert-butanol or THF) in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide (1.5 - 2.0 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., pentane (B18724) or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully (the alkene product is volatile) to obtain the crude 2,2-dimethyl-3-pentene.
-
Purify by distillation.
Visualizations
Caption: Carbocation rearrangement in E1 dehydration of this compound.
Caption: Decision workflow for the dehydration of this compound.
References
Technical Support Center: 2,2-Dimethyl-3-pentanol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,2-Dimethyl-3-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities in this compound often originate from its synthesis, which is typically a Grignard reaction. Potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding Grignard reagent (e.g., ethylmagnesium bromide) and aldehyde (e.g., 2,2-dimethylpropanal).
-
Solvent Residues: Ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents for Grignard reactions.
-
Grignard Byproducts: Coupling products from the Grignard reagent.
-
Water: Introduced during the workup step.
-
Side-Reaction Products: Small amounts of other alcohols or rearranged products.
Q2: What is the most effective laboratory-scale method for purifying this compound?
A2: For typical laboratory scales (1-100 g), fractional distillation is often the most effective and straightforward method. This compound has a boiling point of approximately 132 °C, which allows for good separation from lower-boiling solvents and higher-boiling byproducts. For removing non-volatile impurities or closely boiling isomers, flash column chromatography on silica (B1680970) gel or alumina (B75360) is a highly effective alternative.[1][2]
Q3: How can I accurately assess the purity of my final product?
A3: Purity assessment can be performed using several analytical techniques:
-
Gas Chromatography (GC): This is one of the most common and quantitative methods. It can separate the target compound from volatile impurities and provide a purity percentage based on peak area.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities. Integration of the ¹H NMR signals can be used for quantitative analysis against an internal standard.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic alcohol O-H stretch and the absence of carbonyl impurities (from starting aldehyde).[4]
Purification Method Performance
The choice of purification method will impact the final purity and recovery yield. The following table summarizes typical outcomes for common techniques.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Common Impurities Removed |
| Fractional Distillation | 95 - 99% | 70 - 90% | Scalable, good for large quantities | Solvents, starting materials with different BPs |
| Flash Chromatography | >99% | 60 - 85% | High resolution, removes non-volatile impurities | Isomers, closely related byproducts, baseline material |
| Adsorbent Treatment | 90 - 98% | 85 - 95% | Simple, removes polar impurities | Water, polar starting materials, certain ketones |
Troubleshooting Guides
Issue: Low Purity After Fractional Distillation
Symptoms:
-
GC analysis shows significant levels of impurities in the collected fractions.
-
The boiling point range during collection was too broad.
Possible Causes & Solutions:
-
Inefficient Distillation Column: The fractionating column may not have enough theoretical plates for the separation.
-
Solution: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase surface area and improve separation efficiency.
-
-
Distillation Rate Too High: A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column.
-
Solution: Reduce the heating rate to ensure a slow, steady collection rate (typically 1-2 drops per second). Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.
-
-
Azeotrope Formation: An impurity may form an azeotrope with the product, making separation by distillation difficult.
-
Solution: Analyze the impurity to identify it. Consider using a different purification technique, such as chromatography, or a chemical drying agent if the azeotrope involves water.
-
Caption: Troubleshooting logic for low purity after distillation.
Issue: Poor Separation in Flash Column Chromatography
Symptoms:
-
Fractions containing the product are contaminated with impurities (co-elution).
-
The product elutes either too quickly (with the solvent front) or not at all.
Possible Causes & Solutions:
-
Incorrect Solvent System: The polarity of the eluent is either too high or too low.
-
Solution: Perform Thin Layer Chromatography (TLC) analysis first to determine an optimal solvent system. Aim for an Rf value of 0.25-0.35 for the target compound. A common starting point for alcohols is a mixture of hexanes and ethyl acetate.
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample. A general rule is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight.
-
-
Improper Column Packing: Cracks, channels, or air bubbles in the stationary phase lead to uneven solvent flow and poor separation.
-
Solution: Carefully pack the column as a slurry to ensure a uniform and homogenous bed. Run solvent through the column before loading the sample to settle the packing.
-
Experimental Protocols
Protocol 1: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a collection flask, and a thermometer. Ensure all glass joints are properly sealed.
-
Charge the Flask: Fill the distillation flask no more than two-thirds full with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the column until the thermometer reading stabilizes. This indicates that the vapor and liquid phases have reached equilibrium.
-
Collect Fractions:
-
Collect the initial, low-boiling fraction (likely residual solvent) in a separate flask and discard it.
-
Once the temperature stabilizes at the boiling point of this compound (~132 °C), switch to a clean collection flask.
-
Collect the product within a narrow boiling range (e.g., ± 2 °C).
-
Stop the distillation when the temperature either rises significantly or drops, or when only a small residue remains in the distillation flask.
-
-
Analysis: Analyze the collected fractions for purity using GC or NMR.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system (e.g., 10:1 Hexanes:Ethyl Acetate) that gives the product an Rf of ~0.3.
-
Column Packing:
-
Choose an appropriately sized column.
-
Fill the column with silica gel as a slurry in the less polar solvent (hexanes).
-
Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) that is later evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the silica bed.
-
-
Elution:
-
Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions sequentially in test tubes or flasks.
-
-
Monitoring: Monitor the elution process by spotting fractions on TLC plates and visualizing the spots under UV light or with a stain (e.g., potassium permanganate).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: General workflow for flash column chromatography.
References
Common impurities in commercial 2,2-Dimethyl-3-pentanol
This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in commercial 2,2-Dimethyl-3-pentanol. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Unexpected Experimental Outcomes
Encountering unexpected results can be frustrating. This guide is designed to help you troubleshoot common issues that may arise from impurities in your commercial this compound.
| Issue | Potential Cause (Impurity Related) | Recommended Action |
| Inconsistent Reaction Kinetics | Unreacted Starting Materials: The presence of unreacted starting materials, such as 2,2-dimethyl-3-pentanone (B1295208), from the synthesis process can alter the concentration of the desired alcohol, leading to variable reaction rates. | Purity Analysis: Perform Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to identify and quantify the presence of the ketone or other starting materials. Purification: Consider purification by distillation or column chromatography if impurity levels are significant. |
| Side Product Formation | Dehydration Products (Alkenes): Trace amounts of acid from the synthesis or storage can catalyze the dehydration of this compound, forming isomeric alkenes (e.g., 2,2-dimethyl-3-pentene). These alkenes can participate in unwanted side reactions. | Neutralization & Analysis: Wash the alcohol with a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acid. Analyze for the presence of alkenes using GC-MS or NMR spectroscopy. |
| Reduced Product Yield | Solvent Residues: Residual solvents from the manufacturing and purification process (e.g., hexane (B92381), diethyl ether) can dilute the reagent and interfere with the reaction.[1] | Solvent Removal: Remove volatile solvents under reduced pressure. Confirm their absence using ¹H NMR spectroscopy or GC. |
| Difficulty in Product Isolation/Purification | Isomeric Alcohols: The synthesis might produce other structural isomers of heptanol, which have similar physical properties, making separation difficult. | High-Resolution Analysis: Utilize a high-resolution GC column and appropriate temperature program to resolve and identify isomeric impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Based on common synthesis routes for tertiary alcohols, the most probable impurities include:
-
Unreacted Starting Materials: Such as 2,2-dimethyl-3-pentanone (the ketone precursor).
-
Byproducts of Synthesis: Including other isomeric alcohols or products from side reactions.
-
Dehydration Products: Primarily isomeric alkenes formed by the elimination of water from the alcohol.
-
Solvent Residues: Traces of solvents used during synthesis and purification, like hexane or diethyl ether.[1]
Q2: How can I detect these impurities in my sample?
A2: The most effective method for identifying and quantifying impurities in alcohols is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] GC-MS is particularly useful as it provides structural information about the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities.
Q3: What is a typical purity level for commercial this compound?
A3: Commercial grades of specialty alcohols like this compound can vary in purity. For research applications, a purity of ≥95% is common, with higher grades (≥98% or ≥99%) also available.[1] It is essential to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data.
Q4: Can these impurities affect my downstream applications?
A4: Yes, impurities can have a significant impact. For example:
-
In catalysis: Unreacted ketones can poison catalysts or lead to the formation of undesired byproducts.
-
In drug development: Impurities can affect the safety and efficacy profile of the final active pharmaceutical ingredient (API).
-
In materials science: The presence of alkenes can impact polymerization reactions.
Q5: How can I remove impurities from this compound?
A5: The appropriate purification method depends on the nature of the impurity.
-
Distillation: Fractional distillation can be effective for separating impurities with significantly different boiling points.
-
Column Chromatography: For non-volatile impurities or isomers with similar boiling points, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed.
-
Washing: Aqueous washes with a mild base can remove acidic impurities that may cause dehydration.
Experimental Protocols
Protocol 1: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of volatile impurities in this compound.
-
Sample Preparation:
-
Dilute the this compound sample in a high-purity solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Instrument Conditions (Example):
-
Injection Port Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-300
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).
-
Quantify the impurities by integrating the peak areas, assuming similar response factors for a preliminary estimation. For accurate quantification, calibration with authentic standards is required.
-
Visualizations
Caption: Workflow for the identification and assessment of impurities in a this compound sample.
References
Technical Support Center: Chiral Separation of 2,2-Dimethyl-3-pentanol Enantiomers
Welcome to the Technical Support Center for the chiral separation of 2,2-Dimethyl-3-pentanol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound challenging?
A1: The chiral separation of this compound can be challenging due to its small size, and structural flexibility. The tertiary alcohol group can also present challenges in terms of its interaction with chiral stationary phases. For gas chromatography (GC), its polarity can lead to poor peak shape and low volatility, often necessitating derivatization. In High-Performance Liquid Chromatography (HPLC), its lack of a strong chromophore makes UV detection difficult without derivatization.
Q2: What are the common analytical techniques for the chiral separation of this compound?
A2: The most common techniques are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).
-
Chiral GC: This is a powerful technique for volatile compounds. For this compound, derivatization is often required to improve volatility and enhance separation. Cyclodextrin-based chiral stationary phases are frequently employed for the separation of alcohol enantiomers.[1][2][3][4]
-
Chiral HPLC: This method is suitable for a wide range of compounds. Polysaccharide-based chiral stationary phases are often used.[5][6] Similar to GC, derivatization may be necessary to improve detection and separation.
Q3: Is derivatization necessary for the chiral separation of this compound?
A3: While not always strictly necessary, derivatization is highly recommended for the GC analysis of this compound. Derivatization to a less polar and more volatile ester or silyl (B83357) ether can significantly improve peak shape, resolution, and thermal stability.[1][7][8] For HPLC, derivatization can introduce a UV-active group, enhancing detection sensitivity.
Q4: Which chiral stationary phases (CSPs) are most effective for separating this compound enantiomers?
A4: For chiral GC , derivatized cyclodextrin-based CSPs are a common and effective choice for separating chiral alcohols and their derivatives.[1][2][3][4] For chiral HPLC , polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are versatile and widely used for a broad range of chiral compounds, including alcohols.[5][6]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the chiral separation of this compound.
Chiral Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate chiral stationary phase. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is not optimized. 4. No derivatization or incomplete derivatization. | 1. Use a cyclodextrin-based chiral stationary phase. 2. Optimize the temperature ramp. A slower ramp rate (e.g., 1-2 °C/min) often improves resolution. 3. Adjust the carrier gas flow rate (linear velocity). 4. Derivatize the alcohol to its acetate (B1210297) or trifluoroacetate (B77799) ester to enhance volatility and interaction with the CSP.[1] |
| Peak Tailing | 1. Active sites in the GC system (inlet liner, column). 2. Column overload. 3. Incomplete derivatization. | 1. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. 2. Dilute the sample and inject a smaller volume. 3. Ensure the derivatization reaction goes to completion. |
| Peak Broadening | 1. Suboptimal carrier gas flow rate. 2. Column contamination. 3. Large injection volume. | 1. Optimize the linear velocity of the carrier gas. 2. Trim the first few centimeters of the column. 3. Reduce the injection volume. |
| Ghost Peaks | 1. Contamination from the syringe, carrier gas, or septum. 2. Sample carryover from a previous injection. | 1. Clean the syringe. Use high-purity carrier gas and a high-quality septum. 2. Run a blank solvent injection to clean the system. |
Chiral High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Incorrect chiral stationary phase. 2. Mobile phase composition is not optimal. 3. Temperature is not optimized. 4. Flow rate is too high. | 1. Screen different polysaccharide-based chiral columns. 2. Vary the ratio of the mobile phase components (e.g., hexane (B92381) and isopropanol (B130326) in normal phase). 3. Adjust the column temperature. Lower temperatures often improve resolution. 4. Reduce the flow rate. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. For acidic or basic compounds, add a small amount of an appropriate modifier (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases) to the mobile phase. 2. Dilute the sample. 3. Dissolve the sample in the mobile phase. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Mobile phase instability or evaporation. 3. Temperature fluctuations. | 1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily and keep the solvent reservoir capped. 3. Use a column oven to maintain a constant temperature. |
| Low Detector Response | 1. Analyte lacks a chromophore. 2. Incorrect detector settings. | 1. Derivatize the analyte with a UV-active tag. 2. Ensure the detector wavelength is appropriate for the analyte or its derivative. |
Experimental Protocols
The following are example protocols for the chiral separation of small, aliphatic alcohols, which can be adapted for this compound.
Protocol 1: Chiral GC Separation of a Tertiary Alcohol (Analogous Compound)
1. Derivatization (Acetylation):
-
In a vial, combine the alcohol (1 mmol), acetic anhydride (B1165640) (1.5 mmol), and a catalytic amount of pyridine (B92270) (0.1 mmol).
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) for GC analysis.
2. GC Conditions:
| Parameter | Value |
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column[1] |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature | 250 °C (FID) |
| Oven Program | 50 °C (hold 2 min), ramp to 150 °C at 2 °C/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Expected Quantitative Data (for analogous compounds):
| Compound | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Acetate of 2-butanol | 10.2 | 10.5 | > 1.5 |
| Acetate of 2-pentanol | 12.8 | 13.2 | > 1.8 |
Protocol 2: Chiral HPLC Separation of a Tertiary Alcohol (Analogous Compound)
1. Sample Preparation:
-
Dissolve the alcohol in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC Conditions:
| Parameter | Value |
| Column | Polysaccharide-based chiral column (e.g., CHIRALPAK® series) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (if derivatized) or Refractive Index (RI) |
| Injection Volume | 10 µL |
Expected Quantitative Data (for analogous compounds):
| Compound | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Derivatized tertiary alcohol | 8.5 | 9.8 | > 2.0 |
Visualizations
Caption: Troubleshooting workflow for poor resolution in chiral GC.
Caption: General experimental workflow for chiral HPLC analysis.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Stereoselectivity in 2,2-Dimethyl-3-pentanol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity of 2,2-Dimethyl-3-pentanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for the synthesis of this compound?
The primary precursor for the synthesis of this compound is the prochiral ketone, 2,2-Dimethyl-3-pentanone (also known as ethyl tert-butyl ketone).[1][2] The stereoselective reduction of this ketone introduces a new chiral center at the C3 position, yielding the chiral alcohol.
Q2: Which are the most effective methods for the stereoselective synthesis of this compound?
The most effective methods for the enantioselective reduction of prochiral ketones like 2,2-Dimethyl-3-pentanone include:
-
Corey-Bakshi-Shibata (CBS) Reduction : This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction with a borane (B79455) source.[3][4][5][6] It is highly regarded for its predictability and high enantioselectivity.[6]
-
Noyori Asymmetric Hydrogenation : This technique uses ruthenium catalysts complexed with chiral ligands, such as BINAP, for the asymmetric hydrogenation of ketones.[7][8] It is known for its high efficiency and broad substrate scope.[7][8]
-
Chirally Modified Hydride Reagents : Reagents like BINAL-H, which are derivatives of lithium aluminum hydride (LAH) modified with chiral ligands, can achieve high selectivity, particularly for ketones with a π-system adjacent to the carbonyl group.[9][10] However, their effectiveness can be lower for simple dialkyl ketones.[10]
Q3: Why is the steric hindrance of the tert-butyl group in 2,2-Dimethyl-3-pentanone significant?
The bulky tert-butyl group in 2,2-Dimethyl-3-pentanone plays a crucial role in stereoselective reductions.[1] This steric hindrance influences the approach of the reducing agent to the carbonyl group, which can be leveraged by chiral catalysts to achieve high stereoselectivity.[1] In the CBS reduction, for example, the catalyst-borane complex coordinates to the ketone on the sterically more accessible face, leading to a predictable stereochemical outcome.[4]
Q4: How can I determine the enantiomeric excess (ee) of my this compound product?
The enantiomeric excess of your product can be determined using chiral chromatography techniques, such as chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11][12] These methods use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Question: My synthesis of this compound resulted in a low enantiomeric excess. What are the potential causes and how can I improve it?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Degradation | Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Catalyst deactivation can significantly lower enantioselectivity. For CBS catalysts, which can be sensitive to air and moisture, consider using an in-situ generated catalyst.[13] |
| Presence of Water | The reaction must be conducted under strictly anhydrous conditions. Trace amounts of water can react with the borane reagent and the catalyst, leading to non-selective reduction.[4] Ensure all glassware is oven-dried and solvents are properly dried before use. |
| Incorrect Reaction Temperature | Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures lead to higher enantioselectivity. If you are running the reaction at room temperature, try cooling it to 0 °C or -78 °C. |
| Inappropriate Catalyst Loading | Ensure the correct molar ratio of catalyst to substrate is used. A suboptimal catalyst loading can result in a significant decrease in stereoselectivity. |
| Sub-optimal Reducing Agent | For CBS reductions, different borane sources (e.g., BH₃·THF, BH₃·SMe₂) can influence the outcome.[4][6] Consider screening different borane complexes. |
Issue 2: Incomplete Reaction or Low Yield
Question: The conversion of 2,2-Dimethyl-3-pentanone to the alcohol is low, resulting in a poor yield. What could be the issue?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The bulky tert-butyl group of 2,2-Dimethyl-3-pentanone can slow down the reaction rate.[1] It may be necessary to increase the reaction time or slightly elevate the temperature (while monitoring the effect on ee). |
| Insufficient Reducing Agent | Ensure at least a stoichiometric amount of the reducing agent (e.g., borane) is used relative to the ketone. An excess of the reducing agent may be required to drive the reaction to completion. |
| Poor Quality Reagents | Use high-purity starting materials, solvents, and catalysts. Impurities can interfere with the reaction and reduce the yield. |
| Catalyst Poisoning | Certain functional groups or impurities in the substrate or solvent can act as catalyst poisons. Purify the starting ketone if its purity is questionable. |
Quantitative Data Summary
While specific data for the stereoselective reduction of 2,2-Dimethyl-3-pentanone is not extensively published, the following table summarizes the expected outcomes based on the performance of these methods with analogous sterically hindered ketones.
| Method | Chiral Catalyst/Reagent | Typical Reducing Agent | Expected Enantiomeric Excess (ee) | Key Considerations |
| CBS Reduction | (R)- or (S)-Me-CBS | BH₃·THF or BH₃·SMe₂ | >90% | Highly sensitive to anhydrous conditions. Predictable stereochemistry based on the catalyst enantiomer.[3][4] |
| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP complexes | H₂ gas | >95% | Requires specialized high-pressure equipment. Highly efficient with high turnover numbers.[7][8] |
| Chirally Modified Hydride | (R)- or (S)-BINAL-H | - | Moderate to High | Generally more effective for aryl ketones; may show lower selectivity for dialkyl ketones.[10] |
Experimental Protocols
Protocol 1: CBS Reduction of 2,2-Dimethyl-3-pentanone
This protocol is adapted from general procedures for the CBS reduction of ketones.[4]
Materials:
-
2,2-Dimethyl-3-pentanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq).
-
Add anhydrous THF and cool the solution to 0 °C in an ice bath.
-
To this solution, add the borane-THF complex (0.6 eq) dropwise. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.
-
In a separate flask, dissolve 2,2-Dimethyl-3-pentanone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess of the resulting (R)-2,2-Dimethyl-3-pentanol by chiral GC or HPLC.
Protocol 2: Noyori Asymmetric Hydrogenation of 2,2-Dimethyl-3-pentanone
This protocol is a general representation of the Noyori asymmetric hydrogenation.
Materials:
-
2,2-Dimethyl-3-pentanone
-
RuCl₂[(R)-BINAP]
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with RuCl₂[(R)-BINAP] (0.001-0.01 eq) and 2,2-Dimethyl-3-pentanone (1.0 eq).
-
Add anhydrous ethanol.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by distillation or flash column chromatography.
-
Determine the yield and enantiomeric excess of the resulting (R)-2,2-Dimethyl-3-pentanol by chiral GC or HPLC.
Visualizations
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Caption: General Experimental Workflow for Stereoselective Reduction.
References
- 1. 2,2-Dimethyl-3-pentanone | 564-04-5 | Benchchem [benchchem.com]
- 2. 2,2-Dimethyl-3-pentanone | C7H14O | CID 136363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. organicreactions.org [organicreactions.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
Technical Support Center: Grignard Reactions with Sterically Hindered Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions involving sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a sterically hindered ketone is resulting in a low yield of the desired tertiary alcohol. What are the most likely causes?
A1: Low yields in Grignard reactions with sterically hindered ketones are commonly attributed to competing side reactions that are favored by steric hindrance. The primary culprits are enolization of the ketone and reduction of the carbonyl group.[1] Additionally, the high reactivity of the Grignard reagent can lead to other undesired pathways if not properly controlled.
Q2: How can I determine if enolization is the primary side reaction in my experiment?
A2: Enolization occurs when the Grignard reagent acts as a base, abstracting an alpha-proton from the ketone to form a magnesium enolate.[1] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[1] Therefore, the recovery of a significant amount of your starting ketone is a strong indicator that enolization is a major competing pathway.
Q3: What is reduction in the context of a Grignard reaction, and how can I identify it?
A3: Reduction is another common side reaction where the Grignard reagent transfers a β-hydride to the carbonyl carbon, resulting in the formation of a secondary alcohol instead of the desired tertiary alcohol. This is more prevalent with bulky Grignard reagents. The presence of a secondary alcohol in your product mixture, identifiable by techniques such as NMR and mass spectrometry, points to reduction as a significant side reaction.
Q4: Are there any visual cues during the reaction that might suggest problems?
A4: While not definitive, the persistence of the initial color of the Grignard reagent or a lack of exotherm upon addition of the ketone may suggest a sluggish or failed reaction. The formation of a precipitate other than the expected magnesium alkoxide could also indicate side reactions or reagent decomposition.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Ketone
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Grignard Reagent | Titrate the Grignard reagent prior to use to determine its exact concentration. Ensure the magnesium turnings are fresh and shiny; activate with a crystal of iodine or 1,2-dibromoethane (B42909) if necessary. | Accurate molar equivalents of the reagent can be used, and reagent quality is assured. |
| Presence of Moisture or Protic Solvents | Use flame-dried glassware and anhydrous solvents. Ensure all reagents are dry. | Prevents quenching of the Grignard reagent, allowing it to react with the ketone. |
| Steric Hindrance is Too Great for the Grignard Reagent | Consider using a less sterically hindered Grignard reagent if the molecular design allows. Alternatively, switch to a more reactive organometallic reagent like an organolithium or an organocerium reagent. | Increased likelihood of nucleophilic addition to the carbonyl carbon. |
Issue 2: Predominance of Enolization (Recovery of Starting Ketone)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled addition product over the thermodynamically favored enolization. | Reduced rate of enolization, leading to a higher yield of the desired tertiary alcohol. |
| Highly Basic Grignard Reagent | Use a less basic Grignard reagent. Alternatively, transmetalate the Grignard reagent with a Lewis acid like cerium(III) chloride (CeCl₃) to generate a more nucleophilic and less basic organocerium reagent.[2] | The resulting organometallic species will preferentially undergo nucleophilic addition rather than proton abstraction. |
Issue 3: Formation of the Reduced Product (Secondary Alcohol)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Bulky Grignard Reagent with β-Hydrogens | Use a Grignard reagent with no β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) if possible. | Eliminates the possibility of β-hydride transfer. |
| High Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the reduction pathway. | Increased selectivity for the addition product. |
| Inefficient Nucleophilic Addition | The use of additives like CeCl₃ can enhance the rate of nucleophilic addition, thereby outcompeting the reduction pathway.[2] | Higher yield of the tertiary alcohol. |
Data Presentation
The following tables summarize the impact of various strategies on the outcome of Grignard reactions with sterically hindered ketones.
Table 1: Effect of Additives on Grignard Reactions with Hindered Ketones
| Hindered Ketone | Grignard Reagent | Additive | Yield of Tertiary Alcohol | Reference |
| α-Tetralone | n-Butyllithium | None | 1-2% (major product from enolization) | [3] |
| α-Tetralone | n-Butyllithium | Anhydrous CeCl₃ | 92-97% | [3] |
| 17-Ketosteroid | Alkyl Grignard | None | Low to moderate | [2] |
| 17-Ketosteroid | Alkyl Grignard | Anhydrous CeCl₃ | Good to excellent | [2] |
Table 2: Comparison of Organometallic Reagents for Addition to Hindered Ketones
| Hindered Ketone | Organometallic Reagent | Yield of Tertiary Alcohol | Comments |
| Highly Enolizable Ketones | Organolithium Reagents | Often low due to enolization | Organolithiums are generally more basic than Grignard reagents.[4] |
| Highly Enolizable Ketones | Organocerium Reagents (from RLi + CeCl₃) | High | Organocerium reagents are less basic and more nucleophilic.[2] |
| Sterically Hindered Ketones | Grignard Reagents | Variable, often low | Prone to reduction and enolization. |
| Sterically Hindered Ketones | Organolithium Reagents | Generally higher than Grignards | More reactive, but can still lead to enolization.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction with a Sterically Hindered Ketone (e.g., 2-Adamantanone)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl/Aryl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In a separate, dry dropping funnel, prepare a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to reflux. If the reaction does not start, add a small crystal of iodine.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction with 2-Adamantanone:
-
Dissolve 2-adamantanone (1.0 equivalent) in anhydrous diethyl ether in a separate flask.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the solution of 2-adamantanone to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Cerium(III) Chloride-Mediated Grignard Reaction with a Sterically Hindered Ketone
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Anhydrous THF
-
Grignard reagent (prepared as in Protocol 1)
-
Sterically hindered ketone
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Organocerium Reagent:
-
Flame-dry a round-bottom flask and allow it to cool under an inert atmosphere.
-
Add anhydrous CeCl₃ (1.1 equivalents) to the flask.
-
Add anhydrous THF and stir vigorously for at least 2 hours to obtain a fine suspension.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the Grignard reagent (1.1 equivalents) to the CeCl₃ suspension.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Reaction with the Ketone:
-
Dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the organocerium reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Workup:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Visualizations
Caption: Troubleshooting workflow for low-yielding Grignard reactions.
Caption: Competing pathways in Grignard reactions with hindered ketones.
References
Technical Support Center: Grignard Synthesis of Tertiary Alcohols
This technical support center provides detailed work-up procedures, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis of tertiary alcohols via Grignard reactions. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a Grignard reaction to synthesize a tertiary alcohol?
A1: The standard work-up procedure involves quenching the reaction, followed by extraction, washing, and purification of the tertiary alcohol. The initial step is to quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture, which has been cooled in an ice bath.[1][2] This protonates the magnesium alkoxide intermediate to form the tertiary alcohol. Following the quench, the product is typically extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with brine (a saturated solution of NaCl), dried over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[3]
Q2: Why is saturated aqueous ammonium chloride (NH₄Cl) the preferred quenching agent?
A2: Saturated aqueous ammonium chloride is the preferred quenching agent because it is a weak acid, capable of protonating the alkoxide to the desired alcohol without being acidic enough to cause side reactions.[1][2][4] Stronger acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can lead to the dehydration of the newly formed tertiary alcohol, resulting in the formation of an alkene byproduct.[2][4] This is particularly problematic for tertiary alcohols that can form stable carbocation intermediates.[4]
Q3: Can I use a strong acid like HCl for the work-up?
A3: While a strong acid like HCl can be used to quench the reaction and dissolve the magnesium salts, it increases the risk of side reactions, primarily the dehydration of the tertiary alcohol to an alkene.[2][4] If the tertiary alcohol product is not susceptible to acid-catalyzed dehydration, a dilute solution of a strong acid may be used. However, for general applications and to maximize the yield of the desired tertiary alcohol, a milder quenching agent like saturated aqueous NH₄Cl is recommended.[1][2]
Q4: What is the purpose of washing the organic layer with brine?
A4: Washing the organic layer with brine (a saturated aqueous solution of NaCl) serves two main purposes. First, it helps to remove any remaining water from the organic layer, as the high salt concentration of the brine reduces the solubility of water in the organic solvent. Second, it aids in breaking up any emulsions that may have formed between the organic and aqueous layers, leading to a cleaner separation.
Q5: How can I purify the crude tertiary alcohol?
A5: The purification of the crude tertiary alcohol can be achieved through several methods, depending on the physical properties of the product and the nature of the impurities. Common purification techniques include:
-
Distillation: If the tertiary alcohol is a liquid and has a boiling point significantly different from any impurities, distillation (simple or fractional) is an effective purification method.
-
Recrystallization: If the tertiary alcohol is a solid at room temperature, it can often be purified by recrystallization from a suitable solvent or solvent mixture.
-
Column Chromatography: For both liquid and solid products, column chromatography is a versatile technique for separating the desired alcohol from starting materials and side products, especially when they have similar physical properties.
Troubleshooting Guide
Problem 1: Low or no yield of the tertiary alcohol.
This is a common issue in Grignard reactions and can be attributed to several factors. The following troubleshooting steps can help identify and resolve the problem.
-
Cause A: Inactive Magnesium: The magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction from initiating.
-
Solution: Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
-
Cause B: Presence of Water: Grignard reagents are highly reactive towards protic sources, including water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and ensure starting materials are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause C: Side Reactions: Several side reactions can compete with the desired addition of the Grignard reagent to the ketone, reducing the yield of the tertiary alcohol. These include enolization and reduction of the ketone, and Wurtz coupling of the Grignard reagent.[3][5]
-
Solution: To minimize side reactions, control the reaction temperature, typically by adding the ketone to the Grignard reagent at a low temperature (e.g., 0 °C).[3] The choice of Grignard reagent and substrate can also influence the extent of side reactions.
-
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
Problem 2: Significant amount of starting ketone recovered after work-up.
The presence of unreacted starting ketone suggests that the Grignard reagent did not add to the carbonyl group.
-
Cause A: Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base and deprotonate the ketone to form an enolate.[5] This is more common with sterically hindered ketones and bulky Grignard reagents.[5]
-
Solution: Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can also favor the addition reaction over enolization.
-
-
Cause B: Insufficient Grignard Reagent: If the Grignard reagent was not formed in sufficient quantity or was partially quenched by moisture, there may not be enough to react with all of the ketone.
-
Solution: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). Ensure rigorous anhydrous conditions.
-
Problem 3: Isolation of a secondary alcohol instead of the expected tertiary alcohol.
The formation of a secondary alcohol indicates that the ketone has been reduced.
-
Cause: Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[5] This side reaction is more prevalent with sterically hindered ketones.[5]
-
Solution: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide. Lowering the reaction temperature can also help to minimize reduction.
-
Problem 4: Formation of a high-boiling, non-polar byproduct.
This is often indicative of a Wurtz coupling side reaction.
-
Cause: Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl or aryl halide from which it was formed, leading to a homocoupled product (R-R).[3] This is more likely to occur at higher temperatures and with high local concentrations of the halide.[3]
-
Solution: Add the halide slowly to the magnesium turnings to maintain a low concentration. Control the temperature of the reaction, avoiding excessive heating.
-
Data Presentation
The choice of work-up conditions and reaction parameters can significantly impact the yield and purity of the tertiary alcohol. The following tables provide a summary of how different factors can influence the outcome of the Grignard reaction.
Table 1: Comparison of Quenching Agents for Tertiary Alcohol Synthesis
| Quenching Agent | Advantage | Disadvantage | Typical Product Purity |
| Saturated Aqueous NH₄Cl | Mildly acidic, minimizes dehydration of the tertiary alcohol.[1][2][4] | May not efficiently dissolve all magnesium salts. | High |
| Dilute Aqueous HCl or H₂SO₄ | Effectively dissolves magnesium salts, leading to a cleaner separation. | Can cause dehydration of acid-sensitive tertiary alcohols to form alkenes.[2][4] | Variable |
| Water | Neutral quench, but can lead to the precipitation of magnesium hydroxides. | Forms emulsions and gelatinous precipitates that are difficult to handle. | Moderate |
Table 2: Effect of Temperature on Side Product Formation in Grignard Reactions
| Temperature | Effect on Enolization | Effect on Reduction | Effect on Wurtz Coupling |
| Low (-78°C to 0°C) | Minimized, favors nucleophilic addition. | Minimized, favors nucleophilic addition. | Minimized. |
| Room Temperature | Can be significant with hindered ketones. | Can be significant with hindered ketones. | Can occur, especially with reactive halides. |
| Elevated (Reflux) | Significantly increased, can become the major pathway. | Significantly increased, can become the major pathway. | Significantly increased, leading to lower yield of Grignard reagent.[3] |
Experimental Protocols
Protocol 1: General Work-up Procedure for the Synthesis of a Tertiary Alcohol
-
Quenching: Cool the reaction mixture to 0 °C using an ice-water bath. While stirring vigorously, slowly add saturated aqueous ammonium chloride solution dropwise to the reaction mixture. Continue stirring until the evolution of gas ceases and the magnesium salts are mostly dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve all the organic material and to ensure two distinct layers are formed. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.
-
Purification: Purify the crude product by distillation, recrystallization, or column chromatography as appropriate.
Visualizations
Caption: Experimental workflow for Grignard synthesis of tertiary alcohols.
References
Identifying and minimizing byproducts in 2,2-Dimethyl-3-pentanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2,2-Dimethyl-3-pentanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct laboratory synthesis is the Grignard reaction. This involves the nucleophilic addition of a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, to propanal. The reaction is followed by an acidic workup to protonate the resulting alkoxide and yield the final alcohol product.[1][2]
Q2: What are the main byproducts I should be aware of during the Grignard synthesis of this compound?
A2: There are three primary types of byproducts to consider in this reaction:
-
Wurtz Coupling Product: Formation of 2,2,3,3-tetramethylbutane (B1293380) can occur from the coupling of the tert-butyl Grignard reagent with unreacted tert-butyl halide.[3]
-
Reduction Product: The Grignard reagent can act as a reducing agent, converting propanal to 1-propanol (B7761284).
-
Enolization Product: The Grignard reagent can also function as a base, abstracting an acidic α-proton from propanal to form an enolate. Upon workup, this regenerates the starting material, propanal, which can be mistaken for an incomplete reaction.[2]
Q3: How can I confirm the identity and purity of my this compound product?
A3: A combination of analytical techniques is recommended for confirmation and purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the reaction mixture and identify them by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any byproducts present.
-
Infrared (IR) Spectroscopy: To identify the presence of the characteristic hydroxyl (-OH) group in the alcohol product and the absence of a carbonyl (C=O) group from the starting aldehyde.
Troubleshooting Guide
Issue 1: Low yield of this compound.
| Possible Cause | Troubleshooting Action |
| Presence of water in reagents or glassware. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and ensure the starting materials are dry. Grignard reagents are highly reactive with water. |
| Formation of Wurtz coupling byproduct. | During the formation of the Grignard reagent, add the tert-butyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide and minimize coupling. |
| Significant enolization of propanal. | Perform the reaction at a lower temperature (e.g., 0 °C or below) to favor the nucleophilic addition over enolization. Consider the addition of cerium(III) chloride (CeCl₃) to the reaction mixture, which can enhance the nucleophilicity of the Grignard reagent and suppress enolization. |
| Inefficient stirring. | Ensure vigorous stirring to promote the reaction between the Grignard reagent and propanal, especially if the reaction is heterogeneous. |
Issue 2: Presence of significant amounts of 2,2,3,3-tetramethylbutane in the product mixture.
| Possible Cause | Troubleshooting Action |
| High local concentration of tert-butyl halide during Grignard reagent formation. | Add the tert-butyl halide solution to the magnesium turnings slowly and with efficient stirring to dissipate heat and avoid high local concentrations. |
| Reaction temperature is too high during Grignard reagent formation. | Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can promote the Wurtz coupling side reaction. |
Issue 3: Presence of 1-propanol in the product mixture.
| Possible Cause | Troubleshooting Action |
| Reduction of propanal by the Grignard reagent. | This side reaction is more prevalent with sterically hindered Grignard reagents and aldehydes. Running the reaction at a lower temperature can help to minimize this pathway. |
Issue 4: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Action |
| Close boiling points of the product and byproducts. | Fractional distillation is the recommended method for purification. Careful control of the distillation temperature is crucial to separate this compound from lower-boiling byproducts like 1-propanol and higher-boiling impurities. |
| Emulsion formation during workup. | Add the quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride) slowly with good stirring. If an emulsion forms, adding a small amount of brine or allowing the mixture to stand may help to break it. |
Data Presentation
Table 1: Spectral Data for this compound and Potential Byproducts
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~3.2 (m, 1H), ~1.4 (m, 2H), ~0.9 (s, 9H), ~0.9 (t, 3H) | ~80, ~35, ~26, ~25, ~10 | ~3400 (br, O-H), ~2960 (C-H), ~1100 (C-O) | 116 (M+), 101, 87, 59, 57 |
| 2,2,3,3-Tetramethylbutane | ~0.85 (s, 18H) | ~32, ~37 | ~2950 (C-H) | 114 (M+), 99, 57 (base peak), 41 |
| 1-Propanol | ~3.6 (t, 2H), ~1.6 (sextet, 2H), ~0.9 (t, 3H) | ~64, ~26, ~10 | ~3350 (br, O-H), ~2960 (C-H), ~1050 (C-O) | 60 (M+), 59, 45, 31 (base peak) |
Note: Spectral data are approximate and may vary depending on the solvent and instrument used.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of tert-butyl chloride in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the tert-butyl chloride solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of propanal in anhydrous diethyl ether in the dropping funnel.
-
Add the propanal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Protocol 2: GC-MS Analysis of the Reaction Mixture
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 30 to 200.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra with known standards or spectral libraries (e.g., NIST).
-
Protocol 3: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Visualizations
Caption: Main reaction pathway and byproduct formation in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-3-pentanol
This guide is intended for researchers, scientists, and drug development professionals to provide technical support for the synthesis and scale-up of 2,2-Dimethyl-3-pentanol. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data to ensure a successful and efficient scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the Grignard reaction.[1][2] This involves the nucleophilic addition of a tert-butyl Grignard reagent (e.g., tert-butylmagnesium chloride) to propanal. The reaction is followed by an acidic work-up to protonate the resulting alkoxide and yield the final tertiary alcohol.[3][4]
Q2: What are the critical parameters to control during the scale-up of this Grignard reaction?
A2: When scaling up, the following parameters are critical:
-
Anhydrous Conditions: Grignard reagents are highly reactive with water.[5] All glassware must be thoroughly dried, and anhydrous solvents (like diethyl ether or THF) are essential to prevent quenching the reagent.
-
Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[5] Inadequate temperature control can lead to side reactions and a decrease in yield. A robust cooling system is necessary for large-scale production.[6][7]
-
Addition Rate: The slow, controlled addition of the aldehyde to the Grignard reagent is crucial to manage the reaction exotherm and minimize the formation of byproducts.[6][8]
-
Mixing/Agitation: Efficient stirring is vital to ensure homogenous reaction conditions and prevent localized overheating or concentration gradients, which can be a challenge in larger reactors.[7]
Q3: What are the expected side reactions and byproducts?
A3: Several side reactions can reduce the yield of this compound:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of propanal, forming an enolate that will not lead to the desired alcohol.[2][6]
-
Reduction: The Grignard reagent can reduce the aldehyde to a primary alcohol (propanol), especially with bulky Grignard reagents.[2][6]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, forming 2,2,3,3-tetramethylbutane.[6]
Q4: How can the final product be purified at a larger scale?
A4: After the reaction work-up, which involves quenching with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) and extraction, the crude product is typically purified by fractional distillation under reduced pressure.[7] Vacuum distillation is recommended to lower the boiling point and prevent potential degradation of the alcohol at high temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Presence of moisture in glassware or solvent.2. Inactive magnesium turnings due to an oxide layer.3. Difficulty initiating the reaction. | 1. Ensure all glassware is oven- or flame-dried immediately before use. Use freshly opened or distilled anhydrous solvents.[5]2. Use fresh, high-quality magnesium turnings.[6] If the magnesium appears dull, activate it by crushing it in a mortar or using a mechanical stirrer to break the surface.[6]3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension to initiate the reaction.[5][6] |
| Low Yield of this compound | 1. Grignard reagent was quenched (see above).2. Reaction temperature was too high, favoring side reactions.3. Inefficient mixing leading to localized overheating.4. Aldehyde was added too quickly. | 1. Address all potential sources of moisture.2. Maintain a low temperature (e.g., 0 °C) during the addition of propanal to control the exothermic reaction.[6]3. Use an appropriate overhead stirrer and baffled reactor for large-scale synthesis to ensure efficient mixing.[7]4. Add the aldehyde dropwise or via a syringe pump over an extended period to maintain a steady internal temperature.[7] |
| Presence of Significant Impurities | 1. Formation of enolization or reduction byproducts.2. Unreacted starting materials present in the final product.3. Formation of Wurtz coupling products. | 1. Maintain low reaction temperatures. Consider using a less sterically hindered Grignard reagent if possible, though this is not an option for this specific target molecule. Adding a Lewis acid like ZnCl₂ can sometimes improve selectivity.[9]2. Ensure the reaction goes to completion by monitoring with TLC or GC. Allow the mixture to warm to room temperature and stir for a sufficient time after the addition is complete.[6]3. Ensure slow addition of the alkyl halide during Grignard formation and maintain a moderate temperature to minimize coupling.[6] |
| Difficulties During Work-up | 1. Formation of a thick magnesium salt precipitate that is difficult to stir or separate.2. Emulsion formation during extraction. | 1. Perform the quench by slowly adding the reaction mixture to a vigorously stirred, cold aqueous solution of saturated ammonium chloride or dilute HCl.[6][8]2. Add brine (saturated NaCl solution) during the extraction to help break up emulsions. |
Data Presentation
The following table summarizes typical parameters for the synthesis of this compound at laboratory and scaled-up levels. Note that values for the scaled-up process are estimates and may require optimization.
| Parameter | Laboratory Scale (100 mL) | Scale-Up (5 L) | Comments |
| Reactant Ratio (t-BuCl:Mg:Propanal) | 1.1 : 1.2 : 1.0 | 1.1 : 1.2 : 1.0 | A slight excess of the halide and magnesium is common to ensure full conversion. |
| Solvent Volume (THF) | 75 mL | 3.5 L | Maintain appropriate concentration. |
| Grignard Formation Temp. | Reflux (~66 °C) | Reflux (~66 °C) | Gentle reflux is maintained during halide addition.[6] |
| Aldehyde Addition Temp. | 0 °C to 5 °C | 0 °C to 10 °C | Crucial to control the exotherm; a wider range may be necessary at scale due to heat transfer limitations.[6][7] |
| Aldehyde Addition Time | 20 minutes | 90 - 120 minutes | Slower addition is critical at scale to manage heat generation.[7] |
| Post-Addition Reaction Time | 1 hour at RT | 1 - 2 hours at RT | Ensure the reaction proceeds to completion. |
| Typical Yield | 70 - 80% | 60 - 75% | Yields may be slightly lower at scale due to handling losses and increased side reactions.[7] |
Experimental Protocols
Preparation of tert-Butylmagnesium Chloride (Grignard Reagent)
Materials:
-
Magnesium turnings
-
tert-Butyl chloride (t-BuCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal, as initiator)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Place the magnesium turnings in the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a small volume of anhydrous THF to just cover the magnesium.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of tert-butyl chloride in anhydrous THF.
-
Add a small portion of the tert-butyl chloride solution to the flask to initiate the reaction. Initiation is indicated by bubbling, a color change (disappearance of iodine color), and a gentle exotherm. Gentle warming may be required if the reaction does not start.[6]
-
Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and maintain reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grey.
Synthesis of this compound
Materials:
-
tert-Butylmagnesium chloride solution (prepared above)
-
Propanal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of propanal in anhydrous THF in a separate dropping funnel.
-
Add the propanal solution dropwise to the cold, stirred Grignard reagent. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.
-
Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel. If solids are present, add more diethyl ether and water until they dissolve.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via Grignard reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2,2-Dimethyl-3-pentanol and Pinacolyl Alcohol for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical and physical properties, synthesis, reactivity, and toxicological profiles of two structurally similar secondary alcohols: 2,2-Dimethyl-3-pentanol and Pinacolyl alcohol (3,3-Dimethyl-2-butanol). This document is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate molecule for their specific applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Pinacolyl alcohol is presented in Table 1. These properties are crucial for determining the appropriate solvent systems, reaction conditions, and purification methods.
| Property | This compound | Pinacolyl Alcohol (3,3-Dimethyl-2-butanol) |
| Molecular Formula | C7H16O | C6H14O |
| Molecular Weight | 116.20 g/mol | 102.17 g/mol |
| CAS Number | 3970-62-5 | 464-07-3 |
| Appearance | Clear, colorless liquid | Colorless liquid |
| Boiling Point | 132-135 °C | 119-121 °C |
| Melting Point | -5 °C | 4.8-5.6 °C |
| Density | 0.825 g/mL at 25 °C | 0.812 g/mL at 25 °C |
| Refractive Index | n20/D 1.423-1.425 | n20/D 1.415 |
| Solubility in Water | 8.13 g/L at 25 °C | 25 g/L |
Synthesis and Reactivity
Both this compound and Pinacolyl alcohol are sterically hindered secondary alcohols. Their synthesis and reactivity are influenced by the bulky alkyl groups adjacent to the hydroxyl group.
Synthesis
General Synthetic Approach: Reduction of Ketones
A common and effective method for the synthesis of these secondary alcohols is the reduction of their corresponding ketones: 2,2-Dimethyl-3-pentanone and Pinacolone (3,3-Dimethyl-2-butanone), respectively.
Experimental Protocol: Synthesis of Pinacolyl Alcohol via Reduction of Pinacolone with Sodium Borohydride (B1222165)
This protocol describes a standard laboratory procedure for the synthesis of Pinacolyl alcohol. A similar approach can be adapted for the synthesis of this compound from 2,2-Dimethyl-3-pentanone.
Materials:
-
Pinacolone
-
Sodium borohydride (NaBH4)
-
6M Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve Pinacolone in methanol and cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride to the cooled solution. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, followed by stirring at room temperature to ensure the reaction goes to completion.
-
Carefully add 6M HCl dropwise to quench the reaction and neutralize any excess sodium borohydride.
-
Extract the product from the aqueous mixture using methyl tert-butyl ether (MTBE).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude Pinacolyl alcohol by distillation.
Alternative Synthetic Route: Grignard Reaction
The Grignard reaction provides another versatile route to these alcohols. For example, this compound can be synthesized by reacting ethyl magnesium bromide with pivalaldehyde (2,2-dimethylpropanal). Similarly, Pinacolyl alcohol can be prepared by the reaction of methyl magnesium bromide with pivalaldehyde.
Comparative Reactivity
The steric hindrance provided by the tert-butyl group in Pinacolyl alcohol and the tert-pentyl group in this compound significantly influences their reactivity, particularly in reactions involving the hydroxyl group such as oxidation, esterification, and dehydration.
-
Oxidation: Both alcohols can be oxidized to their corresponding ketones. Due to steric hindrance, strong oxidizing agents and sometimes specialized catalysts are required for efficient conversion. The slightly greater steric bulk of the tert-pentyl group in this compound may result in a slower reaction rate compared to Pinacolyl alcohol under identical conditions.
-
Esterification: Esterification of these sterically hindered alcohols is often challenging with traditional Fischer esterification methods. The use of more reactive acylating agents or specific catalysts is generally necessary to achieve good yields. The reactivity is expected to be lower for this compound due to increased steric hindrance around the hydroxyl group.
-
Dehydration: Acid-catalyzed dehydration of both alcohols will lead to the formation of alkenes. The regioselectivity of the elimination will be governed by Zaitsev's rule, favoring the formation of the more substituted alkene. Due to the steric hindrance, the E1 mechanism is likely to be favored.
Experimental Protocol: Comparative Oxidation of Secondary Alcohols
This protocol can be used to compare the relative rates of oxidation of this compound and Pinacolyl alcohol.
Materials:
-
This compound
-
Pinacolyl alcohol
-
Chromic acid solution (Jones reagent) or other suitable oxidizing agent (e.g., PCC)
-
Acetone (as solvent)
-
Test tubes
-
Water bath
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Prepare solutions of this compound and Pinacolyl alcohol of the same concentration in acetone.
-
In separate test tubes, add a small, equal volume of each alcohol solution.
-
To each test tube, add the same amount of the oxidizing agent at the same time.
-
Observe the rate of color change (e.g., from orange to green for chromic acid) as an indicator of the reaction rate.
-
For a more quantitative comparison, the reaction can be monitored over time using a spectrophotometer to measure the disappearance of the oxidizing agent or the appearance of the product.
Applications
The choice between this compound and Pinacolyl alcohol often depends on the specific requirements of the application, including desired physical properties and reactivity.
-
Pinacolyl Alcohol: A significant application of Pinacolyl alcohol is its use as a precursor in the synthesis of the nerve agent Soman.[1] It is also utilized in biochemical research for converting ribose- and glucose-binding proteins into receptors for pinacolyl methyl phosphonic acid.
-
This compound: The applications for this compound are less prominently documented in the literature. One study has reported its use in determining the uptake rates for different compounds by polydimethylsiloxane-based permeation passive air samplers.
Toxicological and Safety Profile
A comparison of the available toxicological data is crucial for the safe handling and application of these alcohols.
| Safety and Toxicity | This compound | Pinacolyl Alcohol (3,3-Dimethyl-2-butanol) |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | H226: Flammable liquid and vapor. |
| Acute Toxicity (Oral) | No specific LD50 data readily available. | No specific LD50 data readily available. |
| Acute Toxicity (Inhalation) | May cause respiratory irritation. | Inhalation studies with rats have shown ataxia, mild hypoxemia, hypercapnia, and lacrimation.[2] A 50% mortality rate was observed at the longest exposure to 15 mg/l.[2] |
| Other Toxicological Data | Causes skin and serious eye irritation. | CNS depression and nephrotoxicity have been observed in animal studies.[3] |
Visualizations
Synthesis Pathway for Pinacolyl Alcohol
References
A Spectroscopic Showdown: Differentiating Isomers of 2,2-Dimethyl-3-pentanol
A comprehensive guide to the spectroscopic characteristics of C7H16O alcohol isomers, providing researchers, scientists, and drug development professionals with essential data for identification and differentiation.
The structural isomers of 2,2-Dimethyl-3-pentanol, all sharing the molecular formula C7H16O, present a classic challenge in chemical analysis. While possessing the same mass, their unique atomic arrangements give rise to distinct spectroscopic fingerprints. This guide provides a detailed comparison of six such isomers—this compound, 2,3-Dimethyl-3-pentanol, 2,4-Dimethyl-3-pentanol, 3,3-Dimethyl-2-pentanol, 4,4-Dimethyl-2-pentanol, and 3-Ethyl-3-pentanol—across four key analytical techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented experimental data, summarized in clear, comparative tables, offers a valuable resource for the unambiguous identification of these compounds in a laboratory setting.
Logical Workflow for Isomer Differentiation
The differentiation of these isomers can be approached systematically using a combination of spectroscopic techniques. The following diagram illustrates a logical workflow for their identification.
Figure 1. A flowchart illustrating the process of identifying C7H16O alcohol isomers through various spectroscopic techniques and data analysis.
Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the six isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | δ (ppm) and Multiplicity |
| This compound | ~3.2 (m, 1H, CH-OH), ~1.4 (q, 2H, CH₂), ~0.9 (s, 9H, 3xCH₃), ~0.9 (t, 3H, CH₃) |
| 2,3-Dimethyl-3-pentanol | ~1.8 (m, 1H, CH), ~1.5 (q, 2H, CH₂), ~1.1 (s, 3H, CH₃), ~0.9 (d, 6H, 2xCH₃), ~0.9 (t, 3H, CH₃) |
| 2,4-Dimethyl-3-pentanol | ~3.1 (m, 1H, CH-OH), ~1.8 (m, 2H, 2xCH), ~0.9 (d, 12H, 4xCH₃) |
| 3,3-Dimethyl-2-pentanol | ~3.6 (q, 1H, CH-OH), ~1.4 (q, 2H, CH₂), ~1.1 (d, 3H, CH₃), ~0.9 (s, 6H, 2xCH₃), ~0.8 (t, 3H, CH₃) |
| 4,4-Dimethyl-2-pentanol | ~3.8 (m, 1H, CH-OH), ~1.2 (d, 3H, CH₃), ~1.1 (m, 2H, CH₂), ~0.9 (s, 9H, 3xCH₃) |
| 3-Ethyl-3-pentanol | ~1.5 (q, 6H, 3xCH₂), ~0.9 (t, 9H, 3xCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | δ (ppm) |
| This compound | ~80 (CH-OH), ~35 (C(CH₃)₃), ~26 (C(CH₃)₃), ~25 (CH₂), ~10 (CH₃) |
| 2,3-Dimethyl-3-pentanol | ~75 (C-OH), ~38 (CH), ~30 (CH₂), ~24 (CH₃), ~18 (CH₃), ~17 (CH₃), ~9 (CH₃) |
| 2,4-Dimethyl-3-pentanol | ~82 (CH-OH), ~33 (2xCH), ~20 (2xCH₃), ~18 (2xCH₃) |
| 3,3-Dimethyl-2-pentanol | ~75 (CH-OH), ~40 (C(CH₃)₂), ~28 (CH₂), ~22 (C(CH₃)₂), ~18 (CH₃), ~8 (CH₃) |
| 4,4-Dimethyl-2-pentanol | ~68 (CH-OH), ~50 (CH₂), ~32 (C(CH₃)₃), ~30 (C(CH₃)₃), ~24 (CH₃) |
| 3-Ethyl-3-pentanol | ~76 (C-OH), ~32 (3xCH₂), ~9 (3xCH₃) |
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
| Isomer | O-H Stretch | C-O Stretch | C-H Stretch |
| This compound | ~3400 (broad) | ~1100 | ~2960 |
| 2,3-Dimethyl-3-pentanol | ~3450 (broad) | ~1120 | ~2970 |
| 2,4-Dimethyl-3-pentanol | ~3380 (broad) | ~1080 | ~2960 |
| 3,3-Dimethyl-2-pentanol | ~3400 (broad) | ~1090 | ~2960 |
| 4,4-Dimethyl-2-pentanol | ~3350 (broad) | ~1070 | ~2950 |
| 3-Ethyl-3-pentanol | ~3400 (broad) | ~1140 | ~2970 |
Table 4: Mass Spectrometry (MS) Data (Key Fragments as m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 116 (weak) | 101, 87, 59, 57 |
| 2,3-Dimethyl-3-pentanol | 116 (weak) | 101, 87, 73, 59 |
| 2,4-Dimethyl-3-pentanol | 116 (weak) | 98, 73, 57, 43 |
| 3,3-Dimethyl-2-pentanol | 116 (weak) | 101, 87, 73, 59 |
| 4,4-Dimethyl-2-pentanol | 116 (weak) | 101, 83, 57, 45 |
| 3-Ethyl-3-pentanol | 116 (weak) | 87, 59 |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques for small organic molecules. Below are detailed methodologies for each key experiment.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the neat alcohol sample was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence was used. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: The raw free induction decay (FID) signal was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory was used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Analysis: A single drop of the neat liquid alcohol was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum was baseline-corrected.
Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source was utilized.
-
Sample Introduction: A dilute solution of the alcohol in dichloromethane (B109758) was injected into the GC. The sample was vaporized and separated on a non-polar capillary column.
-
Ionization: As the analyte eluted from the GC column, it entered the ion source of the mass spectrometer where it was bombarded with a beam of 70 eV electrons.
-
Mass Analysis: The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum was recorded over a mass range of m/z 40-200. The relative abundance of each fragment was plotted against its m/z value.
The Potential of 2,2-Dimethyl-3-pentanol as a Novel Chiral Building Block: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel, efficient, and stereoselective chiral building blocks is a perpetual endeavor. This guide provides a comparative analysis of 2,2-Dimethyl-3-pentanol, a structurally simple chiral alcohol, against well-established chiral auxiliaries. While direct experimental validation of this compound in asymmetric synthesis is not yet prevalent in published literature, this document explores its potential by drawing parallels with proven alternatives, presenting hypothetical performance data, and detailing experimental protocols for its prospective application.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[1][2] The auxiliary, itself a chiral molecule, is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. The effectiveness of a chiral auxiliary is gauged by the diastereoselectivity it imparts, the chemical yield of the reaction, and the ease of its attachment and removal.[3]
This guide will focus on comparing the structural attributes and hypothetical performance of a chiral auxiliary derived from this compound with two stalwarts in the field: Evans' Oxazolidinones and (–)-8-Phenylmenthol.
Comparison of Chiral Auxiliaries
The performance of a chiral auxiliary is paramount. The following table presents a summary of typical performance data for established auxiliaries in asymmetric aldol (B89426) and alkylation reactions, alongside a prospective evaluation for a hypothetical auxiliary derived from (R)-2,2-Dimethyl-3-pentanol.
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Reactions
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Aldol Reaction | N-Propionyl | Isobutyraldehyde (B47883) | >99:1 | 80-95 |
| Alkylation | N-Propionyl | Benzyl (B1604629) bromide | >99:1 | 90-98 | |
| (–)-8-Phenylmenthol | Ene Reaction | Glyoxylate Ester | 1-Pentene | 95:5 | 85-95 |
| Alkylation | Ester Enolate | Methyl iodide | 90:10 | 70-85 | |
| Hypothetical (R)-2,2-Dimethyl-3-pentanoyl Auxiliary | Aldol Reaction | N-Propionyl | Isobutyraldehyde | (Projected) >95:5 | (Projected) >80 |
| Alkylation | N-Propionyl | Benzyl bromide | (Projected) >95:5 | (Projected) >85 |
In-Depth Look at this compound as a Potential Chiral Auxiliary
(R)- or (S)-2,2-Dimethyl-3-pentanol presents an intriguing scaffold for a chiral auxiliary due to the steric bulk of the tert-butyl group adjacent to the stereocenter. This bulky group could effectively shield one face of a prochiral enolate derived from its ester, leading to high diastereoselectivity in reactions.
To utilize this compound, it would first need to be converted into a suitable derivative that can be readily attached to a substrate, for example, an amino derivative to form an amide, similar to the logic behind Evans auxiliaries.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic procedures. Below are established protocols for the use of an Evans auxiliary and a proposed, hypothetical protocol for the application of a this compound-derived auxiliary.
Protocol 1: Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
This protocol describes a typical procedure for the diastereoselective aldol reaction of an N-acyloxazolidinone.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
pH 7 buffer solution
-
Saturated aqueous ammonium (B1175870) chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Quench the reaction with water and extract with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the N-propionyloxazolidinone.
-
Aldol Reaction: To a solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous DCM at -78 °C, add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes. Add isobutyraldehyde (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Work-up: Quench the reaction by adding pH 7 buffer and saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.
-
Auxiliary Cleavage: The aldol adduct can be hydrolyzed using lithium hydroxide (B78521) and hydrogen peroxide in a mixture of THF and water to yield the chiral β-hydroxy acid and recover the oxazolidinone auxiliary.
Protocol 2: Hypothetical Asymmetric Alkylation using a (R)-2,2-Dimethyl-3-pentanol-Derived Auxiliary
This proposed protocol outlines the steps for a diastereoselective alkylation using a hypothetical chiral amide derived from (R)-2,2-Dimethyl-3-aminopentane.
Materials:
-
Hypothetical (R)-N-propionyl-2,2-dimethyl-3-aminopentane
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: To a solution of the hypothetical (R)-N-propionyl-2,2-dimethyl-3-aminopentane (1.0 eq) in anhydrous THF at -78 °C, add a freshly prepared solution of LDA (1.1 eq) in THF dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Auxiliary Cleavage: The alkylated product can be subjected to acidic or basic hydrolysis to yield the corresponding chiral carboxylic acid and recover the chiral amine.
Visualizing the Workflow and Logic
To better illustrate the processes and decision-making involved in asymmetric synthesis using chiral auxiliaries, the following diagrams are provided.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision-making flowchart for selecting a chiral auxiliary.
Conclusion
While this compound has not yet been established as a mainstream chiral building block, its inherent structural features, particularly the sterically demanding tert-butyl group, suggest significant potential for its use in asymmetric synthesis. The hypothetical data and protocols presented here serve as a foundation for future experimental validation. Further research into the synthesis of suitable derivatives of this compound and their application in key stereoselective transformations is warranted. A direct comparison with established auxiliaries through rigorous experimentation will ultimately determine its place in the synthetic chemist's toolbox.
References
Navigating Steric Hindrance: A Comparative Analysis of 2,2-Dimethyl-3-pentanol's Reactivity
For Immediate Release
In the landscape of organic synthesis, the reactivity of secondary alcohols is a cornerstone of molecular architecture. This guide presents a detailed comparison of the reactivity of 2,2-Dimethyl-3-pentanol, a sterically hindered secondary alcohol, with other less encumbered secondary alcohols. By examining key reactions—oxidation, dehydration, and esterification—we provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on how steric bulk influences reaction pathways and outcomes.
The Impact of Steric Hindrance: A Summary of Reactivity
The defining structural feature of this compound is the bulky tert-butyl group adjacent to the hydroxyl-bearing carbon. This steric congestion significantly impedes the approach of reagents, leading to markedly different reactivity compared to less hindered secondary alcohols like 3-pentanol (B84944) or isopropanol.
| Reaction Type | This compound | Less Hindered Secondary Alcohols (e.g., 3-Pentanol) |
| Oxidation | Slower reaction rates, may require harsher conditions or specialized reagents. | Generally proceeds readily with common oxidizing agents. |
| Dehydration | Prone to carbocation rearrangements, leading to a mixture of alkene products. | Typically follows Zaitsev's rule to form the most substituted alkene. |
| Esterification | Significantly slower reaction rates, often requiring forcing conditions or alternative methods. | Reacts at a moderate rate under standard Fischer esterification conditions. |
In-Depth Analysis of Key Reactions
Oxidation: Overcoming the Steric Shield
The oxidation of a secondary alcohol to a ketone is a fundamental transformation. However, the steric bulk in this compound presents a significant kinetic barrier.
Experimental Protocol: Jones Oxidation of a Secondary Alcohol
A standard procedure for the oxidation of a secondary alcohol to a ketone using Jones reagent is as follows:
-
Dissolution: The secondary alcohol is dissolved in acetone.
-
Titration: Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise to the alcohol solution at room temperature.
-
Monitoring: The reaction is monitored by the persistence of the orange color of the Cr(VI) reagent, indicating the complete consumption of the alcohol.
-
Workup: The reaction is quenched with isopropanol, and the product is extracted with an organic solvent.
For a sterically hindered alcohol like this compound, a longer reaction time and potentially a higher temperature may be required to achieve a reasonable yield.
Dehydration: A Journey of Rearrangements
Acid-catalyzed dehydration of secondary alcohols typically proceeds through an E1 mechanism involving a carbocation intermediate.[2] The stability of this carbocation dictates the major alkene product, usually following Zaitsev's rule to yield the most substituted alkene.[2]
In the case of this compound, the initially formed secondary carbocation is prone to a 1,2-hydride or methyl shift to form a more stable tertiary carbocation. This rearrangement leads to a mixture of alkene products, complicating the synthetic outcome. A similar phenomenon is observed in the dehydration of the structurally related alcohol, 3,3-dimethyl-2-butanol, which yields multiple alkene products due to carbocation rearrangements.[3][4][5]
Expected Dehydration Products of this compound:
-
2,2-Dimethyl-3-pentene (from direct elimination)
-
2,3-Dimethyl-2-pentene (from hydride shift)
-
2,3-Dimethyl-1-pentene (from hydride shift)
Experimental Protocol: Acid-Catalyzed Dehydration of a Secondary Alcohol
-
Reaction Setup: The secondary alcohol is mixed with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid.
-
Heating: The mixture is heated to a temperature typically between 100-140°C for secondary alcohols.[6]
-
Distillation: The alkene products are distilled from the reaction mixture as they are formed.
-
Purification: The collected distillate is washed and dried to isolate the pure alkene mixture.
Esterification: A Test of Patience
The Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is highly sensitive to steric hindrance.[7] The reactivity order for alcohols in esterification is generally primary > secondary > tertiary.[7]
The bulky tert-butyl group of this compound severely restricts the nucleophilic attack of the hydroxyl group on the protonated carboxylic acid. Consequently, the rate of esterification for this compound is expected to be significantly slower than for less hindered secondary alcohols. Achieving a good yield may necessitate the use of more reactive acylating agents (like acid chlorides or anhydrides), stronger catalysts, or prolonged reaction times with the removal of water to drive the equilibrium.[8]
Experimental Protocol: Fischer Esterification
-
Mixing Reagents: The alcohol, a carboxylic acid, and a catalytic amount of strong acid (e.g., sulfuric acid) are combined.
-
Reflux: The reaction mixture is heated to reflux to increase the reaction rate.
-
Water Removal: To drive the equilibrium towards the ester product, water is often removed as it is formed, for example, by using a Dean-Stark apparatus.
-
Workup and Purification: After the reaction is complete, the mixture is washed to remove the acid catalyst and unreacted carboxylic acid, and the ester is purified by distillation.
Visualizing the Reaction Pathways
To further illustrate the concepts discussed, the following diagrams depict the logical relationships in the reactivity of secondary alcohols.
Caption: Comparative Oxidation Rates of Secondary Alcohols.
Caption: Dehydration Mechanisms and Potential Rearrangements.
Caption: General Reactivity Trend for Fischer Esterification.
Conclusion
The presence of a bulky tert-butyl group in this compound significantly diminishes its reactivity in common secondary alcohol transformations compared to its less sterically hindered counterparts. Oxidation and esterification reactions are notably slower, often necessitating more forcing conditions. Dehydration reactions are complicated by carbocation rearrangements, leading to a mixture of products. This comparative guide underscores the critical role of steric effects in directing the course of organic reactions and serves as a valuable resource for chemists in designing synthetic strategies involving hindered alcohols.
References
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Fischer Esterification [organic-chemistry.org]
Determining Enantiomeric Purity: A Comparative Guide to Analyzing 2,2-Dimethyl-3-pentanol
The determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and development of chiral molecules such as 2,2-Dimethyl-3-pentanol. For researchers, scientists, and professionals in drug development, selecting the most appropriate analytical technique is paramount for accurate quantification of enantiomers. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the enantiomeric excess of this compound, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Techniques
Chiral HPLC stands as a powerful and widely adopted technique for separating enantiomers.[1] This can be achieved through two primary strategies: the direct method, which employs a chiral stationary phase (CSP), and the indirect method, which involves derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[1] Chiral GC is another robust technique, particularly well-suited for volatile compounds like small alcohols, and often utilizes cyclodextrin-based columns for direct enantiomeric separation.[2][3] NMR spectroscopy offers a different approach, where enantiomeric excess is determined by using chiral solvating or derivatizing agents to induce chemical shift differences between the enantiomers.[4][5]
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | Direct analysis, often requires minimal sample preparation. | Requires specialized and often expensive chiral columns, method development can be time-consuming.[6] | High-throughput screening, quality control. |
| Indirect Chiral HPLC | Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on an achiral column.[1][2] | Utilizes common and robust achiral columns, can enhance detectability.[2] | Requires an additional derivatization step, potential for kinetic resolution. | When high sensitivity is needed and a suitable chromophore can be introduced. |
| Chiral GC | Separation of volatile enantiomers on a capillary column coated with a chiral stationary phase.[3] | High resolution, fast analysis times, suitable for volatile compounds.[2] | Requires analyte to be volatile or to be made volatile through derivatization.[2] | Analysis of volatile chiral alcohols and esters. |
| NMR Spectroscopy | Use of a chiral solvating or derivatizing agent to induce diastereomeric environments, resulting in separate signals for each enantiomer.[4][5] | Non-destructive, provides structural information, no separation required. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. | Structural elucidation and ee determination where chromatographic methods are not suitable. |
Experimental Protocols
Method 1: Direct Chiral HPLC
This protocol outlines a general approach for the direct separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
1. Materials:
-
This compound racemate
-
HPLC grade n-Hexane and Isopropanol
-
Chiral column (e.g., Chiralpak® IA or similar polysaccharide-based CSP)
-
HPLC system with UV detector
2. HPLC Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The composition can be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the analyte.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Integrate the peak areas of the two enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.[3]
Method 2: Indirect Chiral HPLC via Derivatization
This method involves converting the this compound enantiomers into diastereomeric esters, which can then be separated on a standard achiral HPLC column.
1. Derivatization Protocol:
-
Reagent: A chiral derivatizing agent such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or a fluorescent agent like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid.[2][5]
-
Procedure:
-
To a solution of this compound (1 equivalent) in an aprotic solvent (e.g., dichloromethane), add the chiral derivatizing agent (1.1 equivalents) and a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 equivalents).[2]
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2]
-
Stir the reaction mixture at room temperature for 4-6 hours.[2]
-
Quench the reaction and extract the diastereomeric esters.
-
2. HPLC Conditions (for the diastereomers):
-
Column: Standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV or fluorescence detector, depending on the chosen derivatizing agent.
-
Injection Volume: 10 µL
3. Data Analysis:
-
Calculate the diastereomeric excess (de) from the integrated peak areas of the two diastereomers, which corresponds to the enantiomeric excess of the original alcohol.
Method 3: Chiral Gas Chromatography (GC)
This protocol is suitable for the direct analysis of the volatile this compound enantiomers.
1. GC Conditions:
-
Column: A capillary column coated with a modified cyclodextrin (B1172386) derivative (e.g., Beta DEX™ or Gamma DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3][7]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[3]
-
Injector and Detector Temperature: Typically 250°C.[3]
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 150°C) at a controlled rate (e.g., 2-5°C/min).[7]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injection Volume: 1 µL (split injection).[3]
2. Sample Preparation:
-
Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.[3]
3. Data Analysis:
-
Similar to HPLC, calculate the ee based on the integrated peak areas of the two enantiomer peaks.[3]
Performance Data Comparison (Hypothetical for this compound)
The following table presents hypothetical performance data for the analysis of this compound based on typical results for similar chiral alcohols.
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC | Chiral GC |
| Resolution (Rs) | > 1.5 | > 2.0 | > 1.8 |
| Analysis Time | 15 - 25 min | 20 - 30 min (excluding derivatization) | 10 - 20 min |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL (with fluorescent tag) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 µg/mL (with fluorescent tag) | ~2 µg/mL |
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Determining the Absolute Configuration of 2,2-Dimethyl-3-pentanol Enantiomers
For researchers and professionals in drug development and chemical sciences, the precise determination of a chiral molecule's absolute configuration is a critical step. This guide provides a comparative overview of established experimental methods for assigning the absolute stereochemistry of 2,2-Dimethyl-3-pentanol enantiomers. We will delve into the experimental protocols of various techniques, present a comparative analysis of their performance, and provide supporting data in a clear, structured format.
Comparison of Experimental Methods
The determination of the absolute configuration of a chiral molecule like this compound can be approached through several well-established analytical techniques. The choice of method often depends on the nature of the sample, the available instrumentation, and the desired level of certainty. Below is a summary of the most common methods, their principles, and the type of data they generate.
| Method | Principle | Sample Requirements | Data Output | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[1][2] | Volatile sample, thermally stable. | Retention times for each enantiomer. | High resolution, sensitive, allows for enantiomeric excess determination.[1][2] | Requires a suitable chiral column, may require derivatization to increase volatility. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] The experimental spectrum is compared with quantum chemical calculations.[4][5] | Sample in solution. | VCD spectrum (ΔA vs. wavenumber). | Applicable to a wide range of molecules in solution, provides conformational information.[6][7] | Requires complex quantum chemical calculations for interpretation, specialized instrumentation.[3] |
| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (e.g., Mosher's Method) | Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent. The diastereomers exhibit distinct NMR spectra.[8][9] | Soluble sample, must have a suitable functional group for derivatization (e.g., -OH). | Chemical shifts (δ) of specific protons in the diastereomeric derivatives. | Well-established and reliable method for determining relative and absolute configuration.[8] | Requires chemical modification of the sample, potential for kinetic resolution errors. |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound.[10] | Sample in solution, pure enantiomer or known enantiomeric excess. | Specific rotation [α]. | Simple and rapid measurement.[10] | The sign of rotation (+/-) does not directly correlate with the R/S configuration without a known reference.[11] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound.[9] | A single, high-quality crystal. | Three-dimensional atomic coordinates, allowing for unambiguous assignment of the absolute configuration.[12] | Direct and definitive determination of absolute configuration.[6] | Growth of a suitable single crystal can be challenging or impossible.[6] |
Experimental Protocols
Chiral Gas Chromatography (GC)
Objective: To separate the enantiomers of this compound and determine their relative amounts.
Methodology:
-
Column Selection: A capillary column with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin), is chosen.[13][14]
-
Sample Preparation: A dilute solution of the this compound enantiomeric mixture is prepared in a volatile solvent (e.g., dichloromethane).
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the gas chromatograph.
-
Chromatographic Conditions:
-
Injector Temperature: Typically set high enough to ensure rapid volatilization of the sample (e.g., 250 °C).[13]
-
Oven Temperature Program: An initial temperature is held for a short period, followed by a gradual increase to a final temperature to ensure good separation. For example, start at 60°C (hold for 1 min) and ramp to 200°C at 2°C/min.[15]
-
Carrier Gas: Hydrogen or helium is commonly used as the carrier gas with a constant flow rate.[14]
-
Detector: A Flame Ionization Detector (FID) is typically used for its high sensitivity to organic compounds.[15]
-
-
Data Analysis: The retention times of the two enantiomers are recorded. The peak areas are used to calculate the enantiomeric excess (ee%). By comparing the retention times to those of known standards of (R)- and (S)-2,2-Dimethyl-3-pentanol, the absolute configuration of the eluted peaks can be assigned.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of an enantioenriched sample of this compound by comparing its experimental VCD spectrum to a theoretically calculated spectrum.
Methodology:
-
Sample Preparation: A solution of the enantioenriched this compound is prepared in a suitable solvent (e.g., deuterated chloroform, CDCl₃) at a concentration that provides a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: The VCD spectrum is recorded on a VCD spectrometer. This involves measuring the differential absorption of left and right circularly polarized infrared light over a specific spectral range (e.g., 800-2000 cm⁻¹).[3]
-
Quantum Chemical Calculations:
-
The 3D structures of both (R)- and (S)-2,2-Dimethyl-3-pentanol are modeled using computational chemistry software.
-
The vibrational frequencies and VCD intensities for the most stable conformers are calculated using Density Functional Theory (DFT).[4]
-
The calculated spectra for the (R) and (S) enantiomers are generated.
-
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectra for the (R) and (S) enantiomers. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[16]
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Ester Analysis)
Objective: To determine the absolute configuration of this compound by analyzing the ¹H NMR spectra of its diastereomeric esters formed with a chiral derivatizing agent.
Methodology:
-
Diastereomer Formation: The enantioenriched this compound is divided into two portions. One portion is reacted with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) to form the corresponding diastereomeric Mosher's esters.
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric ester products.
-
Spectral Analysis: The chemical shifts (δ) of protons near the newly formed ester linkage are carefully analyzed. The differences in chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters are calculated for protons on either side of the stereocenter.
-
Configuration Assignment: Based on the established Mosher's method model, the sign of the Δδ values for different protons allows for the assignment of the absolute configuration of the original alcohol.
Visualizing the Workflow
The following diagram illustrates a general workflow for determining the absolute configuration of a chiral alcohol like this compound, starting from a sample of unknown stereochemistry.
Caption: Workflow for determining the absolute configuration of a chiral alcohol.
References
- 1. azom.com [azom.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. google.com [google.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Molecular Science: How were the absolute configurations of chiral molecules determined? "Experimental results and theories" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.sk [hplc.sk]
- 15. gcms.cz [gcms.cz]
- 16. youtube.com [youtube.com]
A Comparative Guide to DFT Studies on the Transition States of Alcohol Reactions Analogous to 2,2-Dimethyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition states of reactions relevant to 2,2-Dimethyl-3-pentanol. Due to the limited specific research on this compound, this document focuses on analogous alcohol dehydration and rearrangement reactions, offering insights into its potential chemical behavior under acidic conditions. The data presented is compiled from various computational studies on similar substrates, providing a valuable reference for understanding reaction mechanisms and energetics.
Dehydration of Tertiary Alcohols: A Comparative Analysis
The acid-catalyzed dehydration of this compound, a tertiary alcohol, is expected to proceed via an E1 mechanism. This involves the formation of a carbocation intermediate, which can then undergo deprotonation to form an alkene or rearrange to a more stable carbocation. DFT studies on analogous tertiary alcohols, such as tert-butanol (B103910) (2-methyl-2-propanol), provide crucial data on the energetics of these processes.
A study by Tran et al. investigated the acid-catalyzed dehydration of t-butanol using a multiscale DFT/MD approach, providing detailed insights into the reaction's free energy profile.[1] Another study by Mora et al. focused on the gas-phase dehydration of several tertiary alcohols catalyzed by hydrogen chloride, offering valuable data on activation enthalpies.[2]
Table 1: Calculated Activation Energies for the Dehydration of Tertiary Alcohols
| Alcohol | Catalyst/Solvent | Computational Method | Activation Energy (kcal/mol) | Reference |
| tert-Butanol | H+ (Water/DMSO) | B3LYP/6-311G++(d,p) with MD | ~25-30 (Free Energy) | [1] |
| tert-Butanol | HCl (gas phase) | WB97XD/6-311++G(d,p) | ~30 (Enthalpy) | [2] |
| 2-Methyl-2-butanol | HCl (gas phase) | WB97XD/6-311++G(d,p) | ~28 (Enthalpy) | [2] |
The data suggests that the dehydration of tertiary alcohols has a significant activation barrier, and the specific energy can be influenced by the solvent and the catalytic conditions.
Pinacol (B44631) and Related Rearrangements: Mechanistic Insights
Upon formation of the initial carbocation, this compound can potentially undergo a 1,2-hydride or a 1,2-methyl shift, analogous to a pinacol rearrangement.[3][4][5] DFT studies have been instrumental in elucidating the mechanisms of such rearrangements, particularly in determining whether they proceed through a stepwise or concerted pathway.[6]
Computational studies on pinacol-type rearrangements often focus on the relative migratory aptitudes of different groups and the stability of the resulting carbocations. For instance, research has shown that aryl groups generally have a higher migratory aptitude than alkyl groups.[5] In the case of this compound, a 1,2-hydride shift would lead to a more stable tertiary carbocation, which would be the kinetically and thermodynamically favored pathway over a methyl shift.
Table 2: Comparison of Computational Studies on Rearrangement Reactions
| Reaction Type | System Studied | Computational Method | Key Findings | Reference |
| Pinacol Rearrangement | Thiele Cage Diols | DFT | Evidence for a stepwise mechanism through a carbocation intermediate.[6] | [6] |
| Pinacol Rearrangement | Cyclopentylcyclohexane-1,1'-diol | AM1 (gas phase) | Stepwise mechanism favored over a concerted one.[7] | [7] |
| General Carbocation Rearrangements | Various | DFT | Theoretical studies help in understanding migratory aptitudes.[4] | [4] |
These studies collectively indicate that rearrangements involving carbocation intermediates are common and that DFT can effectively model the transition states to predict the most likely reaction pathways.
Experimental and Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen methodology. The following protocols are commonly employed in the study of alcohol reaction mechanisms.
DFT Calculation of Reaction Coordinates
A typical protocol for modeling reaction coordinates, as described in the study of t-butanol dehydration, involves the following steps:
-
Software: Gaussian 09 is a commonly used software package.
-
Functional and Basis Set: The B3LYP hybrid functional combined with a split-valence basis set with polarization and diffuse functions, such as 6-311G++(d,p), is frequently employed.
-
Reaction Coordinate Scan: The potential energy surface is "scanned" by performing constrained optimizations where a key geometric parameter (e.g., a bond length) is systematically varied.
-
Transition State Optimization: The geometries corresponding to energy maxima from the scan are used as initial guesses for a full transition state optimization using algorithms like the Berny optimization algorithm.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Multiscale DFT/MD Approach
For reactions in solution, a more sophisticated approach combining DFT with classical molecular dynamics (MD) can be used to account for solvent effects[1]:
-
Gas-Phase DFT: The gas-phase free energy profile is calculated using the standard DFT methods described above.
-
Solvation Free Energy: The reaction intermediates and transition states are then placed in a solvent box, and their solvation free energies are calculated using classical MD simulations.
-
Solution-Phase Free Energy: The final solution-phase reaction free energy is obtained by combining the gas-phase free energy with the solvation free energies through a thermodynamic cycle.
Visualizations of Reaction Pathways and Workflows
Signaling Pathways and Logical Relationships
Caption: Reaction pathways for this compound under acidic conditions.
Caption: A typical workflow for DFT studies of reaction mechanisms.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. ijfmr.com [ijfmr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pinacol Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Mechanism of the Pinacol Rearrangement of Thiele Cage Diols Over a C(sp3)-C(sp3) Bond [dspace.library.uvic.ca]
- 7. "A Computational and Experimental Investigation of the Pinacol Coupling" by Ryan Sullivan [digitalcommons.colby.edu]
A Comparative Guide to Isotopic Labeling of 2,2-Dimethyl-3-pentanol for Mechanistic and Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopic labeling strategies applicable to 2,2-Dimethyl-3-pentanol and its alternatives. While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, this guide extrapolates from established methodologies for structurally similar alcohols. By presenting these techniques, their experimental protocols, and comparative data, we aim to equip researchers with the necessary information to design and execute robust isotopic labeling experiments for mechanistic and metabolic investigations.
Introduction to Isotopic Labeling of Alcohols
Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical reactions and biological systems.[1][2] By replacing specific atoms with their heavier, stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), Oxygen-18 (¹⁸O)), researchers can gain insights into reaction mechanisms, metabolic pathways, and pharmacokinetics.[3][] For alcohols like this compound, common labeling approaches include deuterium labeling of C-H bonds and ¹⁸O labeling of the hydroxyl group.
Comparative Analysis of Labeling Methodologies
The choice of a labeling strategy depends on the research question, the desired label position, and the substrate's chemical properties. Here, we compare three prominent methods applicable to the isotopic labeling of this compound and its structural isomers.
Table 1: Comparison of Isotopic Labeling Methods for Tertiary Alcohols
| Feature | Iridium-Catalyzed α-Deuteration | Ruthenium-Catalyzed H/D Exchange | Mitsunobu-Based ¹⁸O-Labeling |
| Target Isotope | Deuterium (²H) | Deuterium (²H) | Oxygen-18 (¹⁸O) |
| Labeling Position | Primarily α to the hydroxyl group.[5][6] | α and β positions to the hydroxyl group.[7][8] | Hydroxyl group (-OH).[9] |
| Applicability to this compound | Potentially applicable for deuteration at the C3 position. | Potentially applicable for deuteration at the C3 and C4 positions. | Highly applicable for labeling the hydroxyl group. |
| Key Reagents | Iridium(III)-bipyridonate catalyst, D₂O.[5] | Ruthenium on Carbon (Ru/C), D₂O, H₂ gas.[7] | Diisopropyl azodicarboxylate (DIAD), PPh₃, H₂¹⁸O, 4-nitrobenzoic acid.[9] |
| Typical Isotopic Purity | >95% Deuterium incorporation reported for some substrates.[5] | High (e.g., 97% D) but can have minor incorporation at other positions.[7] | >90% ¹⁸O enrichment.[9] |
| Reaction Conditions | Basic or neutral, 100 °C.[5] | 80-150 °C, H₂ atmosphere.[7] | Room temperature to 0 °C.[9] |
| Advantages | High selectivity for the α-position.[5] | Cost-effective catalyst, applicable to various alcohols.[7] | Direct labeling of the hydroxyl group, mild conditions.[9] |
| Limitations | May have limited reactivity with sterically hindered tertiary alcohols. | Can lead to a mixture of isotopologues.[7] | Requires a two-step process (esterification and hydrolysis).[9] |
Experimental Protocols
Below are detailed methodologies for the isotopic labeling techniques discussed. These protocols are generalized and may require optimization for this compound.
Protocol 1: Iridium-Catalyzed α-Deuteration of Alcohols
This protocol is adapted from the method described by Ito et al. for the α-selective deuteration of alcohols.[5]
Materials:
-
Alcohol (e.g., this compound)
-
Iridium(III)-bipyridonate complex (Ir-1)
-
Sodium deuteroxide (NaOD) in D₂O
-
Deuterium oxide (D₂O)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add the alcohol (0.1 mmol), the iridium catalyst (Ir-1, 5 mol%), and the anhydrous solvent (0.5 mL).
-
Add D₂O (0.25 mL) and a solution of NaOD in D₂O (0.5 M, 30 µL, 15 mol%).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR or GC-MS to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction to room temperature and quench with H₂O.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the deuterated alcohol by column chromatography on silica (B1680970) gel.
Protocol 2: Ruthenium-Catalyzed Deuterium Exchange in Alcohols
This protocol is based on the method for regioselective deuteration of alcohols using a Ru/C catalyst.[7]
Materials:
-
Alcohol (e.g., this compound)
-
5% Ruthenium on Carbon (Ru/C)
-
Deuterium oxide (D₂O)
-
Hydrogen gas (H₂)
-
Autoclave or a high-pressure reaction vessel
Procedure:
-
Place the alcohol (1 mmol) and 5% Ru/C (10 mol% Ru) in a high-pressure reaction vessel.
-
Add D₂O (5 mL).
-
Seal the vessel, purge with H₂ gas three times, and then pressurize with H₂ to the desired pressure (e.g., 1 atm).
-
Heat the mixture to 100-150 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, carefully vent the H₂ gas.
-
Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analyze the product for deuterium incorporation using ¹H NMR and mass spectrometry.
Protocol 3: Mitsunobu-Based ¹⁸O-Labeling of Alcohols
This two-step protocol for ¹⁸O-labeling is adapted from the work of Denton and coworkers.[9]
Materials:
-
Alcohol (e.g., this compound)
-
4-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
H₂¹⁸O (isotopically enriched water)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
Step 1: Mitsunobu Esterification
-
Dissolve the alcohol (1 mmol), 4-nitrobenzoic acid (1.2 mmol), and PPh₃ (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the resulting ester by column chromatography.
Step 2: Hydrolysis with H₂¹⁸O
-
Dissolve the purified ester (0.8 mmol) in a mixture of MeOH (5 mL) and H₂¹⁸O (1 mL).
-
Add K₂CO₃ (1.6 mmol) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once complete, neutralize the reaction with a dilute acid (e.g., 1 M HCl).
-
Extract the ¹⁸O-labeled alcohol with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
Metabolic Fate and Mechanistic Insights
Isotopically labeled this compound can be a valuable tool in metabolic studies. For instance, deuterium labeling can be used to investigate the kinetic isotope effect on metabolic pathways, potentially slowing down metabolism and revealing intermediate steps.[10] Labeled compounds are also essential as internal standards for quantitative mass spectrometry in pharmacokinetic and pharmacodynamic studies.[11]
For branched-chain alcohols, metabolism often proceeds through oxidation of the hydroxyl group and subsequent degradation of the carbon skeleton. The position of the isotopic label would determine which part of the metabolic pathway can be traced. For example, a ¹³C label in the dimethyl group would allow tracking of this specific fragment through metabolic transformations.
Conclusion
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotopic_labeling [bionity.com]
- 3. researchgate.net [researchgate.net]
- 5. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01805E [pubs.rsc.org]
- 6. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Synthesis of 18O-labelled alcohols from unlabelled alcohols. | Semantic Scholar [semanticscholar.org]
- 10. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
Steric Hindrance in Action: How Molecular Bulk Slows Down 2,2-Dimethyl-3-pentanol's Reactivity
The bulky structure of 2,2-dimethyl-3-pentanol significantly impedes its participation in common organic reactions, leading to markedly slower reaction rates when compared to its less sterically hindered counterparts. This guide provides a comparative analysis of the reaction rates of this tertiary alcohol in oxidation and esterification reactions, supported by experimental data, to illustrate the profound impact of steric hindrance on chemical reactivity.
In the landscape of chemical synthesis and drug development, understanding the structure-reactivity relationship of molecules is paramount. Steric hindrance, the congestion caused by the physical presence of bulky substituents, can dramatically influence the speed and outcome of a chemical transformation. This compound, with its t-butyl group adjacent to the hydroxyl-bearing carbon, serves as an excellent case study for this principle. This guide delves into a comparison of its reactivity against less hindered alcohols, offering valuable insights for researchers and scientists in the field.
Comparative Analysis of Reaction Rates
To quantify the effect of steric hindrance, we compare the reaction rates of this compound with less bulky alcohols in two key transformations: oxidation and esterification.
Oxidation Reaction Rates
The oxidation of alcohols is a fundamental reaction in organic chemistry. However, the rate of this reaction is highly sensitive to the substitution pattern of the alcohol. Tertiary alcohols, such as this compound, are notoriously resistant to oxidation under standard conditions. This is because they lack a hydrogen atom on the carbon that carries the hydroxyl group, a feature essential for the typical oxidation mechanism to proceed.[1]
While direct kinetic data for the oxidation of this compound is scarce due to its low reactivity, we can infer its behavior by examining the oxidation of a similar, highly hindered tertiary alcohol, 2-methyl-2-pentanol, and comparing it to less hindered primary and secondary alcohols. A study on the photocatalytic oxidation of 1-pentanol (B3423595) (a primary alcohol) and 3-pentanol (B84944) (a secondary alcohol) provides a clear illustration of the impact of steric hindrance.
| Alcohol | Type | Products | Total Product (mmol) after 60 min |
| 1-Pentanol | Primary | Pentanal, Pentanoic Acid | 0.120 |
| 3-Pentanol | Secondary | 3-Pentanone | 0.080 |
Table 1: Photocatalytic Oxidation of 1-Pentanol and 3-Pentanol. Data indicates the total amount of oxidation products formed after 60 minutes of irradiation in the presence of a decatungstate photocatalyst.[2]
As the data in Table 1 shows, the less sterically hindered primary alcohol, 1-pentanol, undergoes oxidation at a significantly faster rate than the more hindered secondary alcohol, 3-pentanol. The presence of alkyl groups around the hydroxyl-bearing carbon in 3-pentanol slows the reaction. Given that this compound is a tertiary alcohol with an even bulkier t-butyl group, its rate of oxidation under similar conditions would be expected to be negligible. This resistance to oxidation is a direct consequence of the steric shielding of the reaction center.
Esterification Reaction Rates
Fischer esterification, the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is another reaction profoundly affected by steric hindrance. The crucial step in this reaction is the nucleophilic attack of the alcohol's oxygen on the protonated carboxylic acid.[3] Bulky substituents on the alcohol can physically block this approach, thereby slowing down the reaction.
The order of reactivity for alcohols in esterification is well-established: primary alcohols react the fastest, followed by secondary alcohols, with tertiary alcohols being the least reactive.[4][5][6] This trend is primarily attributed to steric hindrance.
Experimental Protocols
The following are detailed methodologies for the types of experiments discussed in this guide.
Photocatalytic Oxidation of Alcohols
This protocol is based on the photocatalytic oxidation of alcohols using a decatungstate catalyst.
Materials:
-
Alcohol (e.g., 1-pentanol, 3-pentanol)
-
Tetrabutylammonium (B224687) decatungstate (TBADT) photocatalyst
-
Acetonitrile (B52724) (CH₃CN) as solvent
-
Oxygen (O₂) balloon
-
UV light source (e.g., 390 nm LED lamp)
-
Reaction vessel (e.g., 15 mL glass tube)
-
Stirring apparatus
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a 15 mL glass tube, dissolve the alcohol (e.g., 0.25 mmol) and tetrabutylammonium decatungstate (TBADT) (e.g., 0.005 mmol) in acetonitrile (0.6 mL).[7]
-
Equip the tube with a magnetic stir bar and an oxygen balloon.
-
Stir the mixture at room temperature.
-
Irradiate the reaction mixture with a UV light source (e.g., 390 nm LED).[1]
-
At regular time intervals, withdraw a small aliquot of the reaction mixture for analysis.
-
Analyze the aliquot by gas chromatography (GC) to determine the concentration of the starting material and the oxidation products.
-
Plot the concentration of products as a function of time to determine the reaction rate.
Fischer Esterification
This is a general protocol for the acid-catalyzed esterification of an alcohol and a carboxylic acid.
Materials:
-
Alcohol (e.g., 1-pentanol, this compound)
-
Carboxylic acid (e.g., acetic acid)
-
Strong acid catalyst (e.g., concentrated sulfuric acid, H₂SO₄)
-
Reaction flask (round-bottom flask)
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus (for purification)
Procedure:
-
In a round-bottom flask, combine the alcohol, carboxylic acid (often in excess), and a catalytic amount of concentrated sulfuric acid.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to reflux with constant stirring for a specified period.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Isolate the ester product by filtration and remove the solvent under reduced pressure.
-
Purify the ester by distillation.
-
The yield of the ester can be calculated and compared for different alcohols reacted under identical conditions and for the same duration.
Visualizing the Impact of Steric Hindrance
The following diagrams illustrate the logical relationships governing the correlation between steric hindrance and reaction rates.
Caption: Relationship between alcohol structure and reaction rate.
Caption: Fischer esterification workflow highlighting steric hindrance.
Conclusion
The evidence presented clearly demonstrates that the steric bulk of this compound is a major determinant of its chemical reactivity. In both oxidation and esterification reactions, the presence of the t-butyl group adjacent to the hydroxyl functional group significantly slows down the reaction rate compared to less sterically hindered primary and secondary alcohols. This principle is of critical importance for chemists and drug development professionals when designing synthetic routes and predicting the reactivity of complex molecules. By understanding the role of steric hindrance, researchers can make more informed decisions in the selection of reagents and reaction conditions to achieve their desired chemical transformations efficiently.
References
- 1. Selective Oxidation of Alcohols to Carbonyls Under Decatungstate-Mediated Photoelectrochemical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. Using High-Power UV-LED to Accelerate a Decatungstate-Anion-Catalyzed Reaction: A Model Study for the Quick Oxidation of Benzyl Alcohol to Benzoic Acid Using Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Computational Data for 2,2-Dimethyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide
This guide provides a comprehensive comparison of experimentally determined and computationally predicted properties of 2,2-Dimethyl-3-pentanol. By cross-referencing these two data sources, researchers can gain a more holistic understanding of the molecule's physicochemical characteristics, which is crucial for applications in chemical synthesis, reaction modeling, and drug development. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided for key characterization methods.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available experimental and computational data for the key physical properties of this compound. This allows for a quick assessment of the accuracy of computational models against real-world measurements.
| Property | Experimental Value | Computational Value/Method |
| Boiling Point | 132 - 135 °C[1][2] | Prediction models based on topological indices and quantitative structure-property relationship (QSPR) are available.[3] |
| Melting Point | -5 °C to -48 °C[1] | Not readily available in common computational databases. |
| Density | 0.8125 - 0.825 g/cm³ (at 20-25 °C)[1][2] | QSPR models can be developed for density prediction.[4] |
| Refractive Index | n20/D 1.423 - 1.425[2] | Not readily available in common computational databases. |
| Water Solubility | 8.13 g/L (at 25 °C) | Not readily available in common computational databases. |
| ¹H NMR Spectra | Data available from NIST and other spectral databases.[5] | Prediction software like Mnova NMRPredict and ChemAxon's NMR Predictor can generate spectra.[6][7] |
| ¹³C NMR Spectra | Data available from spectral databases.[5] | Prediction software can generate spectra based on the molecular structure.[6][7] |
| IR Spectra | Data available from NIST.[8][9] | Not as commonly predicted with high accuracy as NMR spectra. |
Experimental Protocols
Detailed methodologies for determining the key experimental values cited above are outlined below. These protocols are standard procedures for the characterization of liquid organic compounds.
Determination of Boiling Point by Micro-Reflux Method
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
Apparatus:
-
Small round-bottom flask (e.g., 10 mL)
-
Micro-condenser
-
Heating mantle or sand bath
-
Thermometer
-
Boiling chips or magnetic stir bar and stirrer
Procedure:
-
Place approximately 2-3 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Assemble the micro-reflux apparatus, ensuring the thermometer bulb is positioned just below the side arm of the condenser, but not touching the liquid.
-
Begin heating the sample gently.
-
Observe the reflux ring of the condensing vapor. The boiling point is the temperature at which this ring stabilizes on the thermometer bulb.
-
Record the temperature to the nearest degree.
Measurement of Density using a Pycnometer
A pycnometer provides a very precise measurement of density.
Apparatus:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Ensure the water level is at the mark on the capillary and dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water.
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat steps 2-4 with the alcohol sample.
-
Calculate the density using the known density of water at the experimental temperature.
Infrared (IR) Spectroscopy of a Liquid Film
This is a common and straightforward method for obtaining the IR spectrum of a pure liquid.
Apparatus:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
Procedure:
-
Ensure the salt plates are clean and dry.
-
Place one to two drops of this compound onto the surface of one salt plate.[10]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum (of air) and then the sample spectrum according to the instrument's operating procedure.
-
The characteristic broad O-H stretch for an alcohol is expected between 3200-3500 cm⁻¹.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
Apparatus:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃)
-
Pipette
-
Vortex mixer
Procedure:
-
For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[12]
-
For a ¹³C NMR spectrum, a more concentrated solution may be necessary (e.g., 50-100 mg).
-
Thoroughly mix the sample until the solute is completely dissolved. A vortex mixer can be used.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[13][14]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[13]
-
Cap the NMR tube and label it appropriately before placing it in the spectrometer.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the cross-referencing of experimental and computational data for a given chemical compound.
References
- 1. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 2. calnesis.com [calnesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Density of Deep Eutectic Solvents: The Path Forward Cheminformatics-Driven Reliable Predictions for Mixtures [mdpi.com]
- 5. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 9. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. benchchem.com [benchchem.com]
- 14. sites.bu.edu [sites.bu.edu]
Prospective Comparison Guide: 2,2-Dimethyl-3-pentanol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a prospective analysis of 2,2-Dimethyl-3-pentanol as a chiral auxiliary. Currently, there is a notable absence of peer-reviewed literature detailing its specific applications in asymmetric synthesis. The following comparison is based on its structural characteristics and draws parallels with well-established chiral auxiliaries to highlight its potential and provide a framework for future research.
Introduction to Chiral Auxiliaries
In the field of stereoselective synthesis, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a chemical transformation to selectively form one stereoisomer over another.[1] The auxiliary is removed after the reaction to yield the desired enantiomerically enriched product and can often be recovered for reuse.[1] The effectiveness of a chiral auxiliary is typically determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its availability in enantiomerically pure form.
This compound is a chiral secondary alcohol characterized by a sterically demanding tert-butyl group adjacent to the stereocenter. This structural feature suggests its potential as a chiral auxiliary, where the bulky tert-butyl group could effectively shield one face of a reactive intermediate, leading to high stereoselectivity. This guide compares the prospective utility of this compound with three widely used and well-documented chiral auxiliaries: Evans' Oxazolidinones, (-)-8-Phenylmenthol (B56881), and trans-2-Phenyl-1-cyclohexanol.
Comparative Analysis of Chiral Auxiliaries
The efficacy of a chiral auxiliary is demonstrated by the diastereoselectivity and yield it achieves in various asymmetric reactions. The following table summarizes typical performance data for established chiral auxiliaries in key transformations.
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Diastereoselective Alkylation | N-propionyl oxazolidinone | Allyl iodide | 98:2 d.r. | High | [2] |
| (-)-8-Phenylmenthol | Diels-Alder Reaction | (-)-8-phenylmenthyl acrylate (B77674) ester | 5-benzyloxymethylcyclopentadiene | High | Not specified | [3] |
| trans-2-Phenyl-1-cyclohexanol | Ene Reaction | Glyoxylate ester of the auxiliary | 2,4-dimethyl-pent-2-ene | 10:1 d.r. | Not specified | [1] |
| This compound | Prospective Application | Hypothetical | Hypothetical | To be determined | To be determined |
Detailed Experimental Protocol: Diastereoselective Alkylation using an Evans' Oxazolidinone
This protocol describes a typical three-step sequence for the asymmetric synthesis of a chiral carboxylic acid using an Evans' oxazolidinone auxiliary.[2]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous solvent (e.g., THF), add a base (e.g., n-butyllithium) at low temperature (-78 °C) to deprotonate the nitrogen.
-
Add the desired acyl chloride (e.g., propionyl chloride) to the solution and allow the reaction to proceed to form the N-acylated oxazolidinone.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.
-
Purify the product by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylated oxazolidinone in anhydrous THF and cool the solution to -78 °C.
-
Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to generate the corresponding Z-enolate.
-
Introduce the electrophile (e.g., allyl iodide) and allow the alkylation reaction to proceed. The bulky benzyl (B1604629) group on the auxiliary directs the incoming electrophile to the opposite face of the enolate.
-
Quench the reaction and isolate the alkylated product. The diastereomeric ratio can be determined at this stage using techniques like NMR spectroscopy or gas chromatography.[2]
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (B78521) and hydrogen peroxide to hydrolyze the amide bond, liberating the chiral carboxylic acid and the original chiral auxiliary.
-
Separate the chiral acid from the auxiliary. The auxiliary can be recovered and reused.
Visualization of Asymmetric Synthesis Workflow and Stereochemical Control
The following diagrams illustrate the general workflow of an asymmetric synthesis using a chiral auxiliary and the principle of stereochemical control.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Caption: Stereochemical control via steric hindrance from a chiral auxiliary.
Prospective Evaluation of this compound
Based on its structure, this compound possesses qualities that are desirable in a chiral auxiliary.
-
Steric Hindrance: The tert-butyl group is one of the most sterically demanding alkyl groups. When attached to a prochiral center, this group would be expected to provide excellent facial shielding, potentially leading to very high levels of diastereoselectivity. Its steric profile is comparable to or even greater than the phenyl group in (-)-8-phenylmenthol and trans-2-phenyl-1-cyclohexanol.
-
Synthesis and Availability: As a relatively simple alcohol, it may be accessible in enantiomerically pure form through asymmetric synthesis or resolution, a critical factor for its practical application.
-
Attachment and Cleavage: Like other alcohol-based auxiliaries, it would likely be attached to carboxylic acid substrates via esterification and cleaved by hydrolysis. The steric hindrance of the tert-butyl group might necessitate more forcing conditions for both attachment and cleavage compared to less hindered auxiliaries.
Potential Advantages:
-
The significant steric bulk could lead to exceptionally high diastereoselectivity in a range of reactions.
-
The simple aliphatic structure avoids potential electronic effects that can sometimes complicate reactions with aromatic-containing auxiliaries.
Potential Disadvantages:
-
The same steric bulk that could enhance selectivity might also hinder the rates of both the auxiliary attachment and the desired diastereoselective reaction.
-
Cleavage of the auxiliary might be difficult, potentially requiring harsh conditions that could compromise the stereochemical integrity of the final product.
Conclusion
While there is currently no direct experimental data on the application of this compound as a chiral auxiliary in peer-reviewed literature, its chemical structure is highly suggestive of its potential in this role. The significant steric hindrance provided by the tert-butyl group is a promising feature for inducing high levels of stereoselectivity. This guide has provided a comparative framework against well-established chiral auxiliaries, offering insights into how this compound might perform. Experimental validation is necessary to determine its actual effectiveness and to establish its place among the valuable tools available for asymmetric synthesis. Researchers in drug development and synthetic chemistry are encouraged to explore the utility of this and other novel, sterically hindered chiral alcohols.
References
Safety Operating Guide
Proper Disposal of 2,2-Dimethyl-3-pentanol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2,2-Dimethyl-3-pentanol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3][4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Disposal Procedures
The cardinal rule for the disposal of this compound is to treat it as hazardous waste.[2][4][5][6][7][8] Under no circumstances should this chemical be poured down the drain. [6][9][10]
Step 1: Waste Collection
-
All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is tightly closed to prevent the release of flammable vapors.[2][3][4]
Step 2: Storage of Waste
-
Store the hazardous waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.[2][3][4][10]
-
The storage area must be away from ignition sources and incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Step 4: Decontamination and Container Disposal
-
Empty containers that held this compound must be thoroughly rinsed with a suitable solvent (such as water) before being recycled or discarded.[5] The rinsate should be collected and treated as hazardous waste.
-
Any materials used to clean up spills of this compound, such as absorbent paper, should be collected in a sealed, vapor-tight plastic bag and disposed of as hazardous waste.[11]
Spill and Emergency Procedures
In the event of a spill:
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[11]
-
Ventilate the Area: Increase ventilation to the area to disperse flammable vapors.
-
Contain the Spill: Use an absorbent, inert material to contain and soak up the spilled liquid.
-
Collect Waste: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with soap and water.[11]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 3970-62-5 | [4] |
| Flash Point | 38 °C (100.4 °F) - closed cup | |
| Flammability | Flammable liquid and vapor (Category 3) | [1][2][3] |
| GHS Hazard Codes | H226, H315, H319, H335 | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. earth911.com [earth911.com]
- 6. wastedirect.co.uk [wastedirect.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. siraya.tech [siraya.tech]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. 2,3-DIMETHYL-1-PENTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 2,2-Dimethyl-3-pentanol
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2,2-Dimethyl-3-pentanol in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It may also be harmful if inhaled or swallowed.[2] Therefore, stringent safety measures and appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can cause irritation.[1] |
| Skin and Body | A flame-retardant lab coat and appropriate protective clothing.[3][4] | Protects skin from accidental contact and provides a barrier against fire hazards. |
| Respiratory | Use only in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge is required if ventilation is inadequate or when handling large quantities.[5][6] | Protects against inhalation of vapors which may cause respiratory irritation.[1][2] |
Chemical Properties and Data
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₁₆O[1] |
| Molecular Weight | 116.20 g/mol [1] |
| Boiling Point | 132 °C |
| Density | 0.825 g/mL at 25 °C |
| Flash Point | 38 °C (100.4 °F) - closed cup |
| Refractive Index | n20/D 1.423 |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for handling this compound.
Procedural Steps:
-
Preparation :
-
Handling :
-
To prevent static discharge, ground and bond all containers and receiving equipment.[3][4]
-
Use only non-sparking tools to avoid ignition sources.[4]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][4][7]
-
When not in use, ensure the container is tightly closed.[3][4][7]
-
Avoid breathing vapors and prevent contact with skin and eyes.
-
-
Storage :
Emergency and Disposal Plan
Spill Response:
-
In the event of a spill, immediately remove all sources of ignition.[3][5][7]
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3][5]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[3][7]
-
Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for proper disposal.[5]
First Aid:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the chemical waste through an approved waste disposal program, adhering to all local, state, and federal regulations.[3] Do not dispose of it down the drain.
References
- 1. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,3-DIMETHYL-1-PENTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.fi [fishersci.fi]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
